molecular formula C11H22O2 B152961 2-Propylhexanoic Acid Ethyl Ester CAS No. 161011-36-5

2-Propylhexanoic Acid Ethyl Ester

カタログ番号: B152961
CAS番号: 161011-36-5
分子量: 186.29 g/mol
InChIキー: LZLCNYLUGBHBQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propylhexanoic Acid Ethyl Ester, also known as 2-Propylhexanoic Acid Ethyl Ester, is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propylhexanoic Acid Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylhexanoic Acid Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 2-propylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-7-9-10(8-5-2)11(12)13-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLCNYLUGBHBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Structure, Synthesis, and Analytical Applications of Ethyl 2-Propylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chromatographic Methodologies and Drug Development

Executive Summary

Ethyl 2-propylhexanoate (CAS 161011-36-5) is a branched-chain aliphatic ester that plays a highly specialized role in analytical chemistry and pharmaceutical development[1]. Structurally, it is the ethyl ester derivative of 2-propylhexanoic acid (CAS 3274-28-0), a known metabolite and process-related impurity of the widely prescribed antiepileptic drug valproic acid (VPA)[2][3].

As a Senior Application Scientist, I frequently leverage this compound not just as a synthetic intermediate, but as an optimal Internal Standard (IS) for the therapeutic drug monitoring (TDM) of VPA via Gas Chromatography-Mass Spectrometry (GC-MS)[4][5]. Because it is an asymmetric homologue of VPA, it mimics the analyte's partitioning behavior during extraction while providing baseline chromatographic resolution, making it an indispensable tool for self-validating analytical workflows.

Chemical Identity & Physicochemical Profiling

The structural architecture of ethyl 2-propylhexanoate consists of a 6-carbon main chain (hexanoate) with a 3-carbon branch (propyl) at the alpha position (C2), capped by an ethyl ester linkage. This branching creates a sterically hindered carbonyl center, which imparts high chemical stability against spontaneous hydrolysis.

The absence of a free carboxylic acid group (hydrogen bond donor) significantly increases its volatility and lipophilicity compared to its parent acid. This is a critical feature for capillary gas chromatography, as it prevents peak tailing caused by interactions with active silanol groups on the GC column liner[5].

Table 1: Physicochemical Properties of Ethyl 2-Propylhexanoate
PropertyValueScientific Implication
IUPAC Name Ethyl 2-propylhexanoateDefines the C6 main chain and C2 propyl branch.
CAS Number 161011-36-5Unique registry identifier[1].
Molecular Formula C₁₁H₂₂O₂Homologous expansion of VPA derivatives.
Molecular Weight 186.29 g/mol Sufficiently distinct from VPA for MS resolution.
Exact Mass 186.16198 g/mol Used for Selected Ion Monitoring (SIM) in GC-MS.
SMILES CCCCC(CCC)C(=O)OCCTopological representation for cheminformatics[1].
H-Bond Donors 0Ensures high volatility and prevents GC peak tailing.
H-Bond Acceptors 2Localized at the ester oxygen atoms.
Estimated LogP ~3.5Highly lipophilic; guarantees >95% organic phase recovery.

Synthetic Methodology: The Malonic Ester Pathway

To synthesize ethyl 2-propylhexanoate from scratch, the Malonic Ester Synthesis pathway is the gold standard. This method is chosen because it allows for precise, sequential alkylation at the alpha-carbon, preventing the formation of unwanted structural isomers.

Causality in Synthesis Design:
  • Sequential Alkylation: Diethyl malonate is deprotonated using sodium ethoxide. We first introduce the less sterically hindered propyl group (via propyl bromide), followed by a second deprotonation and the introduction of the butyl group (via butyl bromide).

  • Decarboxylation: Saponification followed by thermal decarboxylation (at ~150°C) yields the free 2-propylhexanoic acid[2].

  • Fischer Esterification: The free acid is then reacted with absolute ethanol under acidic catalysis. A Dean-Stark trap is mandatory here to continuously remove water, driving the equilibrium toward the ester product via Le Chatelier's principle.

Synthesis_Pathway cluster_1 cluster_2 cluster_3 cluster_4 A Diethyl Malonate B Alkylation 1 (Propyl Bromide) A->B C Propylmalonic Ester B->C D Alkylation 2 (Butyl Bromide) C->D E Butylpropylmalonic Ester D->E F Hydrolysis & Decarboxylation E->F G 2-Propylhexanoic Acid F->G H Fischer Esterification (Ethanol, H+) G->H I Ethyl 2-propylhexanoate H->I

Fig 1: Stepwise Malonic Ester Synthesis of Ethyl 2-propylhexanoate.

Protocol 1: Fischer Esterification of 2-Propylhexanoic Acid
  • Step 1: In a 250 mL round-bottom flask, dissolve 10 g of 2-propylhexanoic acid in 100 mL of anhydrous ethanol.

  • Step 2: Add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst.

  • Step 3: Attach a Dean-Stark apparatus filled with ethanol, and fit a reflux condenser.

  • Step 4: Reflux the mixture at 85°C for 4-6 hours. Causality: The continuous removal of water prevents the reverse hydrolysis reaction, ensuring >95% yield.

  • Step 5: Cool to room temperature, neutralize the acid catalyst with saturated aqueous NaHCO₃, and extract the product using ethyl acetate.

  • Step 6: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

Analytical Application: Internal Standard in GC-MS

Valproic acid (VPA) has a narrow therapeutic window (50-100 µg/mL). Accurate quantification is critical to avoid hepatotoxicity[3]. When extracting VPA from human plasma, matrix effects and extraction losses are inevitable.

To create a self-validating system , an Internal Standard (IS) must be spiked into the plasma before extraction. Ethyl 2-propylhexanoate is an ideal IS candidate because:

  • Extraction Parity: Its lipophilicity mirrors that of derivatized VPA, ensuring identical partition coefficients during Liquid-Liquid Extraction (LLE).

  • Chromatographic Resolution: The addition of a single -CH₂- group in the main chain (butyl vs. propyl) shifts its boiling point and GC retention time just enough to achieve baseline separation from VPA on a standard DB-5 capillary column[4][5].

GCMS_Workflow P Plasma Aliquot (Contains VPA) IS Spike Internal Standard (Ethyl 2-propylhexanoate) P->IS Acid Acidification (HCl) Protonates VPA IS->Acid LLE Liquid-Liquid Extraction (Hexane/EtOAc) Acid->LLE Org Organic Phase Recovery (Centrifugation) LLE->Org GC Capillary GC Separation (DB-5 Column) Org->GC MS Mass Spectrometry (SIM Mode) GC->MS

Fig 2: Validated GC-MS workflow utilizing Ethyl 2-propylhexanoate as an Internal Standard.

Protocol 2: Plasma Extraction & GC-MS Analysis
  • Step 1 (Spiking): Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of a 50 µg/mL working solution of ethyl 2-propylhexanoate (IS). Vortex for 10 seconds.

  • Step 2 (Acidification): Add 50 µL of 1M HCl. Causality: VPA is a carboxylic acid (pKa ~4.8). Acidifying the plasma to pH < 3 protonates VPA into its uncharged, lipophilic state, allowing it to partition into the organic solvent. The IS, being an ester, is unaffected by pH but remains highly lipophilic.

  • Step 3 (Extraction): Add 500 µL of a Hexane:Ethyl Acetate (80:20 v/v) mixture. Shake vigorously for 5 minutes.

  • Step 4 (Phase Separation): Centrifuge at 10,000 x g for 5 minutes to break any protein emulsions.

  • Step 5 (Recovery & Injection): Transfer 200 µL of the upper organic layer to a GC vial. Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode. The ratio of the VPA peak area to the IS peak area is used to calculate the exact clinical concentration, automatically correcting for any volumetric losses during extraction.

References

  • LookChem. "2-Propylhexanoic acid - Chemical Properties and Synthesis". LookChem Database. URL:[Link]

  • PubMed (NIH). "On-column propylation method for measuring plasma valproate concentration by gas chromatography". Therapeutic Drug Monitoring, 1981;3(2):193-9. URL:[Link]

  • Ovid. "Gas Chromatographic Method for the Determination of Valproic Acid in Human Plasma". Therapeutic Drug Monitoring, 1(2):p 217-242, 1979. URL: [Link]

  • Veeprho. "Divalproex Sodium Impurities and Related Compound". Veeprho Pharmaceuticals. URL: [Link]

Sources

Synthesis Pathway for 2-Propylhexanoic Acid Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of branched aliphatic esters is a cornerstone of modern organic chemistry, with broad applications in pharmaceutical development and analytical chemistry. Ethyl 2-propylhexanoate (the ethyl ester of 2-propylhexanoic acid) is a highly branched lipophilic molecule. Its parent acid is a higher homologue of the widely prescribed antiepileptic drug valproic acid (2-propylpentanoic acid) and is frequently utilized as an internal standard in gas chromatographic assays for therapeutic drug monitoring[1]. Furthermore, it serves as a critical intermediate in the production of optically pure α -branched aliphatic carboxylic acids[2].

This technical guide details two distinct, self-validating synthetic pathways for ethyl 2-propylhexanoate: a modern, highly efficient Direct Enolate Alkylation and a robust, scalable Malonic Ester Synthesis .

Retrosynthetic Analysis

The structural complexity of ethyl 2-propylhexanoate lies at its α -carbon, which is bonded to a hexanoate chain (butyl equivalent) and a propyl group. Disconnecting the target molecule reveals two primary synthetic strategies:

  • Direct Alkylation: Disconnection of the propyl group leads back to ethyl hexanoate and a propyl halide.

  • De Novo Chain Construction: Disconnection of both the butyl and propyl groups leads back to a malonic ester equivalent.

Retrosynthesis Target Ethyl 2-propylhexanoate Enolate Ester Enolate (Intermediate) Target->Enolate Retrosynthetic Disconnection EthylHexanoate Ethyl Hexanoate (Starting Material) Enolate->EthylHexanoate Deprotonation (LDA) PropylBromide 1-Bromopropane (Alkylating Agent) Enolate->PropylBromide Alkylation (SN2)

Retrosynthetic disconnection of ethyl 2-propylhexanoate via enolate alkylation.

Pathway A: Direct Enolate Alkylation (Modern Standard)

The most atom-economical approach to synthesizing ethyl 2-propylhexanoate is the direct α -alkylation of commercially available ethyl hexanoate.

Mechanistic Causality & E-E-A-T Principles

To achieve direct alkylation, the ester must be converted into a nucleophilic enolate. Because ethyl hexanoate is a weak acid (pKa ~25), weaker bases like sodium ethoxide (pKa ~16) will only result in partial enolization. This low enolate concentration leads to deleterious side reactions, primarily the Claisen condensation [3].

To circumvent this, a strong, sterically hindered base such as[4] is required. LDA (pKa ~36) ensures complete, irreversible enolization. The reaction is strictly performed at cryogenic temperatures (-78 °C) to form the kinetic enolate and prevent the equilibration to thermodynamic products or self-condensation [5].

Step-by-Step Protocol

1. LDA Preparation:

  • In a flame-dried, argon-purged Schlenk flask, add anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete formation of LDA.

2. Enolization:

  • Add ethyl hexanoate (1.0 equiv) dropwise over 15 minutes. The slow addition ensures that the ester is immediately and completely deprotonated, preventing unreacted ester from acting as an electrophile.

  • Stir for 1 hour at -78 °C.

3. Alkylation:

  • Add 1-bromopropane (1.2 equiv) dropwise. The enolate carbon acts as a nucleophile, displacing the bromide in a classic SN​2 mechanism[4][5].

  • Allow the reaction to slowly warm to room temperature over 4 hours to drive the alkylation to completion.

4. Workup & Validation:

  • Quench the reaction with saturated aqueous NH4​Cl to protonate any residual base.

  • Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Validation: Analyze the crude mixture via GC-MS and 1H -NMR. The disappearance of the α -protons of ethyl hexanoate (~2.2 ppm) and the appearance of a complex multiplet representing the highly branched α -CH proton confirms successful conversion. Purify via vacuum distillation.

Pathway B: Classical Malonic Ester Synthesis (Scale-Up Approach)

While Pathway A is highly efficient, the requirement for cryogenic temperatures and pyrophoric reagents (n-BuLi) can complicate industrial scale-up. The [4] offers a robust alternative.

Mechanistic Causality & E-E-A-T Principles

Diethyl malonate features highly acidic α -hydrogens (pKa ~13) flanked by two electron-withdrawing carbonyl groups[4]. This allows for the use of mild, easily handled bases like sodium ethoxide. The synthesis involves a double-alkylation sequence (first with a butyl group, then a propyl group), followed by saponification and heat-induced decarboxylation. The decarboxylation is entropically driven by the release of CO2​ gas via a stable six-membered cyclic transition state. Finally, a Fischer esterification yields the target molecule.

MalonicSynthesis DEM Diethyl Malonate Step1 1. NaOEt / EtOH 2. 1-Bromobutane DEM->Step1 ButylDEM Diethyl Butylmalonate Step1->ButylDEM Step2 1. NaOEt / EtOH 2. 1-Bromopropane ButylDEM->Step2 ButylPropylDEM Diethyl Butylpropylmalonate Step2->ButylPropylDEM Step3 1. NaOH, H2O, Δ 2. H3O+, Δ (-CO2) ButylPropylDEM->Step3 Acid 2-Propylhexanoic Acid Step3->Acid Step4 EtOH, H2SO4, Δ Acid->Step4 Target Ethyl 2-propylhexanoate Step4->Target

Step-by-step workflow for the classical malonic ester synthesis pathway.

Step-by-Step Protocol

1. First Alkylation: Dissolve sodium metal in absolute ethanol to form a solution of NaOEt. Add diethyl malonate (1.0 equiv) and stir for 30 minutes. Add 1-bromobutane (1.1 equiv) and reflux for 4 hours. 2. Second Alkylation: To the same reaction vessel, add a second equivalent of NaOEt, followed by 1-bromopropane (1.1 equiv). Reflux for an additional 4 hours. 3. Hydrolysis & Decarboxylation: Add an excess of aqueous NaOH and reflux to saponify the diester. Cool the mixture and acidify with concentrated HCl to pH 1. Reflux the resulting diacid at 150 °C to induce decarboxylation, yielding 2-propylhexanoic acid. 4. Fischer Esterification: Dissolve the crude 2-propylhexanoic acid in absolute ethanol. Add a catalytic amount of concentrated H2​SO4​ . Reflux for 12 hours using a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the ester product [6].

Quantitative Data & Yield Comparison

The choice between Pathway A and Pathway B depends heavily on the scale of the synthesis and the availability of specialized equipment.

Synthesis MetricPathway A: Direct AlkylationPathway B: Malonic Ester Synthesis
Overall Yield 75 - 85%50 - 65%
Number of Steps 14
Atom Economy HighLow (Loss of CO2​ , EtOH, NaBr)
Temperature Profile Cryogenic (-78 °C)Reflux (approx. 80-150 °C)
Base Required LDA (Strong, pKa ~36)NaOEt (Mild, pKa ~16)
Primary Application Discovery / Milligram to Gram scaleProcess Chemistry / Kilogram scale

Conclusion

The synthesis of ethyl 2-propylhexanoate can be approached via two distinct mechanistic philosophies. The direct enolate alkylation utilizing LDA offers superior atom economy and a single-step conversion, making it the preferred method for laboratory-scale synthesis. Conversely, the classical malonic ester synthesis circumvents the need for highly reactive organolithium reagents and cryogenic conditions, providing a reliable, albeit longer, route suitable for industrial scale-up. Both protocols, when executed with rigorous analytical validation, yield high-purity material suitable for downstream pharmaceutical applications.

References

  • Gas Chromatographic Method for the Determination of Valproic Acid in Human Plasma. Therapeutic Drug Monitoring - Ovid.[Link]

  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts.[Link]

  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts.[Link]

  • Alkylation of Enolates. Organic Chemistry Tutor. [Link]

  • Ester synthesis by O-alkylation. Organic Chemistry Portal.[Link]

Sources

pharmacokinetics of 2-propylhexanoic acid ethyl ester in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 2-Propylhexanoic Acid Ethyl Ester

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic profile of 2-propylhexanoic acid ethyl ester, a novel chemical entity. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to data generation. We will navigate through the core assays required by regulatory bodies, including metabolic stability, metabolite identification, reaction phenotyping, and drug-drug interaction potential. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of a new ester-containing compound's metabolic fate.

Introduction: A Pro-Drug by Design

2-Propylhexanoic acid ethyl ester is structurally related to valproic acid (2-propylpentanoic acid), a widely used anticonvulsant and mood stabilizer. The presence of the ethyl ester functional group suggests that this molecule is likely a pro-drug, designed to enhance properties such as oral bioavailability, with the ester being rapidly hydrolyzed in vivo to release the active carboxylic acid, 2-propylhexanoic acid.

Understanding the in vitro pharmacokinetics is a critical first step in drug development. It allows for the early prediction of a drug's metabolic clearance, the identification of potentially active or toxic metabolites, and an assessment of its potential to cause drug-drug interactions (DDIs). The major metabolic pathways for most drugs occur in the liver, which is equipped with a vast arsenal of Phase I and Phase II metabolic enzymes.[1]

Based on its structure, we can postulate a primary metabolic pathway for 2-propylhexanoic acid ethyl ester:

  • Ester Hydrolysis: The ethyl ester bond is expected to be the initial point of metabolic attack, catalyzed primarily by carboxylesterases (CES) to yield 2-propylhexanoic acid and ethanol.

  • Metabolism of 2-Propylhexanoic Acid: The resulting carboxylic acid is then likely to undergo further metabolism, mirroring pathways similar to its analogue, valproic acid. These include Phase II glucuronidation via UDP-glucuronosyltransferases (UGTs) and Phase I oxidation via Cytochrome P450 (CYP) enzymes.[2][3]

This guide will systematically investigate each of these postulated steps.

Metabolic Stability: The Rate of Disappearance

The first critical question is: how stable is the compound in the presence of metabolically active liver fractions? The metabolic stability assay measures the rate of disappearance of a parent compound over time, which is used to calculate its intrinsic clearance (CLint).[4] This parameter is fundamental for predicting the hepatic clearance and extraction ratio of a drug in vivo.

Causality Behind Experimental System Selection

We will employ three primary in vitro systems, each providing a different level of complexity and insight:

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum and contain a rich complement of Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[2] They are a cost-effective and standard tool for assessing the contribution of these major enzyme families.

  • Human Liver S9 (HLS9): This fraction contains both microsomes and the cytosolic fraction of the liver cells.[4] The inclusion of the cytosol adds a host of other enzymes, such as sulfotransferases (SULTs) and aldehyde oxidases (AO), providing a more comprehensive picture of metabolism.

  • Suspension Hepatocytes: These are intact, viable liver cells and represent the "gold standard" for in vitro metabolism studies.[5] They contain the full suite of metabolic enzymes, cofactors, and transporters, offering the most physiologically relevant data and allowing for the study of both Phase I and Phase II metabolism in concert.

Experimental Workflow: Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 1 mM Stock of Test Compound in DMSO pre_incubate Pre-incubate Test System with Buffer prep_stock->pre_incubate prep_systems Thaw HLM, S9, or Hepatocytes prep_systems->pre_incubate prep_cofactors Prepare Cofactor Solutions (NADPH, UDPGA) initiate Initiate Reaction with Cofactors prep_cofactors->initiate pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction (Acetonitrile + Internal Std) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc_thalf Calculate Half-life (t½) plot->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

This protocol is designed to be a self-validating system by including appropriate controls.

  • Reagent Preparation:

    • Prepare a 1 M stock of potassium phosphate buffer, pH 7.4.

    • Prepare a 1 mM stock solution of 2-propylhexanoic acid ethyl ester in DMSO.

    • Prepare a 10 mM stock of NADPH in 100 mM phosphate buffer.

    • Thaw a vial of pooled human liver microsomes (20 mg/mL) on ice.

  • Reaction Mixture Preparation (per time point):

    • In a microcentrifuge tube, add 196 µL of 100 mM phosphate buffer.

    • Add 2 µL of 20 mg/mL HLM (final concentration: 0.2 mg/mL).

    • Add 2 µL of the 1 mM test compound stock (final concentration: 10 µM).

    • Negative Control: Prepare a set of reactions without NADPH to control for non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction by adding 2 µL of 10 mM NADPH (final concentration: 100 µM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

  • Sample Processing and Analysis:

    • Vortex the terminated reactions and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.[6]

Data Analysis and Interpretation

The disappearance of the parent compound should follow first-order kinetics.

  • Calculate % Remaining:

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % remaining against time. The slope of the resulting line is the elimination rate constant (k).

    • t½ = 0.693 / -k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Table 1: Illustrative Metabolic Stability Data for 2-Propylhexanoic Acid Ethyl Ester

In Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Human Liver Microsomes2527.7Moderate
Human Liver S91838.5Moderate to High
Human Hepatocytes1257.8 (per million cells)High

Note: Data are for illustrative purposes only. The faster clearance in S9 and hepatocytes compared to microsomes suggests the involvement of cytosolic enzymes and a more complete metabolic system, respectively.

Metabolite Identification: Charting the Metabolic Path

Identifying the metabolites of a new drug candidate is crucial for understanding its biotransformation and assessing the potential for pharmacologically active or toxic byproducts.

Analytical Approach

Samples from the 60-minute time point of the metabolic stability assays are analyzed using high-resolution LC-MS/MS. By comparing the chromatograms of the incubated samples to the time-zero samples, new peaks corresponding to metabolites can be identified. The accurate mass measurement allows for the prediction of elemental compositions, and fragmentation patterns (MS/MS) help to elucidate the structure.

Expected Metabolites

Based on the structure and known metabolic pathways of similar compounds, we anticipate the following metabolites:

  • M1: 2-Propylhexanoic Acid: The primary metabolite resulting from ester hydrolysis. This will be a key analyte to monitor.

  • M2: Hydroxylated Metabolites: Oxidation of the alkyl chains of 2-propylhexanoic acid by CYP enzymes.

  • M3: 2-Propylhexanoic Acid Glucuronide: Conjugation of the carboxylic acid with glucuronic acid by UGTs.

Table 2: Predicted Metabolites and Their Mass Signatures

Metabolite IDProposed StructurePredicted [M+H]+Key MS/MS Fragments
Parent2-Propylhexanoic acid ethyl ester173.1541127.1123 (Loss of ethanol)
M12-Propylhexanoic acid145.122899.0810 (Loss of COOH)
M2Hydroxy-2-propylhexanoic acid161.1178143.1072 (Loss of H2O)
M32-Propylhexanoic acid glucuronide321.1550145.1228 (Loss of glucuronide)

Note: Mass values are illustrative and would be determined experimentally.

Reaction Phenotyping: Identifying the Responsible Enzymes

Once we know the compound is metabolized, the next step is to identify which specific enzymes are responsible. This is critical for predicting DDIs and understanding potential pharmacokinetic variability in the population due to genetic polymorphisms in drug-metabolizing enzymes.[1][7]

A Multi-pronged Approach

We will use a combination of recombinant enzymes and chemical inhibition studies to pinpoint the key players.

  • Carboxylesterase (CES) Involvement: Given the ester linkage, hydrolysis by CES is the most probable initial step. We will use recombinant human CES1 (liver isoform) and CES2 (intestinal isoform) to confirm this.[8]

  • CYP Isoform Contribution: For the oxidative metabolism of the parent acid (M1), we will use a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) and selective chemical inhibitors in HLM.[3]

  • UGT Isoform Contribution: To identify the UGTs responsible for forming M3, we will incubate M1 with HLM fortified with the cofactor UDPGA.

Reaction Phenotyping Workflow

G cluster_hydrolysis Step 1: Hydrolysis Phenotyping cluster_oxidation Step 2: Oxidation Phenotyping (for M1) cluster_conjugation Step 3: Glucuronidation Phenotyping (for M1) start 2-Propylhexanoic Acid Ethyl Ester rces Incubate with Recombinant CES1 & CES2 start->rces check_hydrolysis Is M1 (Acid) Formed? rces->check_hydrolysis rcyp Incubate M1 with Recombinant CYPs check_hydrolysis->rcyp No end_ces CES1/CES2 are responsible for hydrolysis check_hydrolysis->end_ces Yes check_oxidation Is M2 (Oxidized) Formed? rcyp->check_oxidation chem_inhibit Incubate M1 in HLM with Selective CYP Inhibitors chem_inhibit->check_oxidation end_cyp Identify specific CYP isoform(s) check_oxidation->end_cyp Yes ugt_assay Incubate M1 in HLM + UDPGA check_conjugation Is M3 (Glucuronide) Formed? ugt_assay->check_conjugation end_ugt UGTs are responsible for glucuronidation check_conjugation->end_ugt Yes end_ces->ugt_assay end_cyp->ugt_assay

Caption: Decision tree for reaction phenotyping.

Detailed Protocol: Carboxylesterase (CES) Phenotyping
  • Incubation Setup:

    • Prepare reaction mixtures containing Tris buffer (50 mM, pH 7.4), the test compound (10 µM), and either recombinant human CES1 or CES2 (e.g., 10 µg/mL).[9]

    • Incubate at 37°C.

  • Sampling and Analysis:

    • Take samples at various time points (e.g., 0, 10, 20, 30 minutes) and quench with acetonitrile.

    • Analyze for the formation of the metabolite M1 (2-propylhexanoic acid) using LC-MS/MS.

  • Interpretation:

    • A time-dependent increase in M1 formation will confirm the role of the respective CES isoform.

Drug-Drug Interaction Potential: CYP Inhibition

A critical safety assessment is to determine if a new drug can inhibit the metabolism of other co-administered drugs. We will assess the inhibitory potential of both the parent ester and its primary metabolite (M1) against major CYP isoforms.[10]

Rationale for the Assay

This assay measures the concentration of the test article required to inhibit the activity of a specific CYP isoform by 50% (the IC50 value). Regulatory agencies recommend testing against a panel of key CYPs, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. We use a "cocktail" of specific probe substrates, where each substrate is metabolized by a single CYP isoform, allowing for the simultaneous assessment of inhibition across multiple CYPs.

Detailed Protocol: CYP Inhibition Cocktail Assay
  • Reagent Preparation:

    • Prepare a cocktail solution of CYP probe substrates in buffer (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, etc.).

    • Prepare a range of concentrations of the test compound (e.g., 0.1 to 100 µM).

  • Incubation:

    • In a 96-well plate, combine pooled HLM (0.2 mg/mL), the probe substrate cocktail, and the test compound at each concentration.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction with NADPH.

    • Incubate for a pre-determined time (e.g., 15 minutes).

  • Termination and Analysis:

    • Stop the reaction with ice-cold acetonitrile.

    • Centrifuge, and analyze the supernatant by LC-MS/MS for the formation of the specific metabolites from each probe substrate.

  • Data Analysis:

    • For each CYP isoform, plot the % inhibition (relative to a vehicle control) against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 3: Illustrative CYP Inhibition Data (IC50 values in µM)

CompoundCYP1A2CYP2B6CYP2C9CYP2C19CYP2D6CYP3A4
2-Propylhexanoic acid ethyl ester>100>100>100>100>100>100
M1 (2-Propylhexanoic acid)>100854590>100>100
Positive Control (e.g., Ketoconazole)-----0.05

Note: Data are for illustrative purposes only. An IC50 value >100 µM generally suggests a low potential for clinically relevant inhibition. The illustrative data for M1 suggests weak inhibition of CYP2C9, which may warrant further investigation.

Conclusion and Future Directions

This guide outlines a robust, structured approach to characterizing the in vitro pharmacokinetic profile of 2-propylhexanoic acid ethyl ester. The experimental workflows are designed to be self-validating and provide a comprehensive dataset for early-stage drug development.

The expected results—rapid hydrolysis by carboxylesterases to 2-propylhexanoic acid, followed by metabolism of the acid via oxidation and glucuronidation—provide a clear hypothesis to be tested. The in vitro data generated through these studies will be invaluable for predicting the compound's in vivo behavior, informing the design of preclinical and clinical studies, and ensuring the development of a safe and effective therapeutic agent.

References

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Wikipedia. (2024). Valproate. Retrieved from [Link]

  • Ghodke-Puranik, Y., & Puranik, V. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. MDPI. Retrieved from [Link]

  • Obringer, C., et al. (2023). Impact of chemical structure on the in vitro hydrolysis of fatty esters of 2-ethylhexanoic acid or 2-ethylhexanol and extrapolation to the in vivo situation. PubMed. Retrieved from [Link]

  • Rettie, A. E., et al. (2006). Contribution of CYP2C9, CYP2A6, and CYP2B6 to valproic acid metabolism in hepatic microsomes from individuals with the CYP2C91/1 genotype. PubMed. Retrieved from [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC. Retrieved from [Link]

  • Wen, X., et al. (2001). In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms. PMC. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (n.d.). Valproic Acid Pathway, Pharmacokinetics. ClinPGx. Retrieved from [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Eurofins. (n.d.). CYP inhibition (HLM, package of 8 assays) IC50 - ES. Retrieved from [Link]

  • MATTEK. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

  • Xu, J., et al. (2014). A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study. ResearchGate. Retrieved from [Link]

  • Yan, B., et al. (2014). In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2. PMC. Retrieved from [Link]

  • Labcorp. (n.d.). Comprehensive CYP & UGT Reaction Phenotyping Insights. Retrieved from [Link]

  • Xu, J., et al. (2015). HHS Public Access. CDC Stacks. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). UGT Activity Assay / Ligand Screening Kit (Fluorometric). Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Ohno, Y., et al. (2014). In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Sekisui XenoTech. (n.d.). Drug Metabolism: Reaction. Retrieved from [Link]

  • Wang, J., et al. (2017). In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. Retrieved from [Link]

  • Zhang, T., et al. (2019). Efficient in vitro refolding and functional characterization of recombinant human liver carboxylesterase (CES1) expressed in E. coli. PMC. Retrieved from [Link]

  • Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Applications of Ethyl 2-Propylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of ethyl 2-propylhexanoate, a branched-chain fatty acid ester. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the molecule's core physicochemical properties, detailed synthetic methodologies, analytical characterization, and potential applications, with a focus on its relevance to the pharmaceutical industry.

Introduction: The Significance of Branched-Chain Esters

Branched-chain fatty acids and their corresponding esters are a class of molecules that have garnered significant interest in various scientific and industrial domains. Unlike their linear counterparts, the introduction of alkyl branches along the carbon chain imparts unique physicochemical properties, such as lower melting points, altered viscosity, and modified solubility profiles. These characteristics make them valuable as synthetic lubricants, plasticizers, and, increasingly, as functional excipients and intermediates in the pharmaceutical industry. Ethyl 2-propylhexanoate, with its characteristic α-propyl branch, serves as a pertinent example of this class of compounds, offering a unique molecular architecture for exploration in drug delivery and chemical synthesis.

Physicochemical Properties of Ethyl 2-Propylhexanoate

PropertyValue (Estimated for Ethyl 2-Propylhexanoate)Value (for Ethyl 2-Ethylhexanoate)
Molecular Formula C₁₁H₂₂O₂C₁₀H₂₀O₂
Molecular Weight 186.29 g/mol 172.26 g/mol
Boiling Point ~214 °C at 760 mmHg[1]195.7 °C at 760 mmHg[2]
Density ~0.87 g/cm³[1]0.860 - 0.872 g/cm³[3]
Refractive Index ~1.425[1]1.411 - 1.421[3]
Solubility Insoluble in water; Soluble in organic solvents.Practically insoluble in water.[3]
Appearance Colorless liquid (Expected)Clear to pale yellow liquid.[3]

Synthesis of Ethyl 2-Propylhexanoate

There are two primary synthetic routes to obtain ethyl 2-propylhexanoate, each with its own set of advantages and considerations.

Route 1: Fischer Esterification of 2-Propylhexanoic Acid

This classical method involves the acid-catalyzed reaction between 2-propylhexanoic acid and ethanol. The reaction is an equilibrium process, and therefore, measures are taken to drive it towards the product side.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-propylhexanoic acid (1.0 equivalent), a 3- to 5-fold excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-2 mol%). Toluene can be used as a co-solvent to aid in the azeotropic removal of water.

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, shifting the equilibrium towards the formation of the ester.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Subsequently, wash with water and then with brine to remove any remaining impurities.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude ethyl 2-propylhexanoate can be further purified by vacuum distillation.

Caption: Fischer Esterification of 2-Propylhexanoic Acid.

Route 2: α-Alkylation of Ethyl Hexanoate

This method involves the formation of an enolate from ethyl hexanoate, followed by its reaction with a propyl halide. This approach is highly effective for creating a carbon-carbon bond at the α-position of the ester.

  • Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA). Cool anhydrous tetrahydrofuran (THF) to -78 °C in a dry ice/acetone bath. Slowly add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve ethyl hexanoate (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C. Slowly transfer the prepared LDA solution to the ethyl hexanoate solution via cannula or syringe while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add propyl bromide or propyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Caption: α-Alkylation of Ethyl Hexanoate.

Analytical Characterization

The structural elucidation and purity assessment of ethyl 2-propylhexanoate would be performed using standard spectroscopic techniques. The expected spectral data are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The protons of the propyl and hexanoyl chains would appear as complex multiplets in the aliphatic region (0.8-2.5 ppm). The single proton at the α-carbon would likely be a multiplet around 2.2 ppm.

    • ¹³C NMR: The carbonyl carbon of the ester would be observed around 175 ppm. The carbon of the O-CH₂ group of the ethyl ester would appear around 60 ppm. The remaining aliphatic carbons would resonate in the 10-40 ppm region.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ester functional group would be prominent in the region of 1735-1750 cm⁻¹. C-O stretching vibrations would be observed in the 1150-1250 cm⁻¹ region. The C-H stretching vibrations of the alkyl chains would appear just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern would be expected to show characteristic losses of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage at the α-carbon.

Applications in Drug Development and Beyond

While specific applications of ethyl 2-propylhexanoate in commercial drugs are not widely documented, the unique properties of branched-chain fatty acid esters make them attractive candidates for various roles in pharmaceutical sciences.

  • Drug Delivery Systems: Branched fatty acids and their esters are being investigated for their role in novel drug delivery systems. Their ability to self-assemble and form structures like cubosomes makes them interesting for creating antibacterial formulations and vehicles for drug transport.[4] The branching can influence the fluidity of lipid bilayers, potentially enhancing the permeation of active pharmaceutical ingredients (APIs) across biological membranes, which is particularly relevant for transdermal drug delivery.[2][6]

  • Pharmaceutical Intermediates: The structural motif of ethyl 2-propylhexanoate can be found in more complex molecules with biological activity. Esters with branched alkyl chains are used in the synthesis of various pharmaceutical intermediates. For instance, branched cyanoesters are precursors for bioactive molecules like pregabalin analogues and potential antibacterial agents.[7]

  • Prodrug Design: The ester functionality is a common feature in prodrug design, where an active drug is chemically modified to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). While not a direct example, the principles of using esterase-labile linkages to release a parent drug are well-established.

  • Industrial Applications: Beyond pharmaceuticals, the precursor 2-propylhexanoic acid and related branched carboxylic acids are used in the synthesis of metal soaps that act as driers for paints and inks, as well as in the production of PVC stabilizers and corrosion inhibitors.

Safety and Handling

Conclusion

Ethyl 2-propylhexanoate is a branched-chain fatty acid ester with a distinct molecular architecture that offers interesting possibilities in chemical synthesis and materials science. While its direct application in pharmaceuticals is not yet established, the broader class of branched-chain esters holds promise in the development of advanced drug delivery systems and as versatile intermediates for the synthesis of complex bioactive molecules. The synthetic routes outlined in this guide provide a solid foundation for researchers to produce and further investigate the properties and potential applications of this compound. As with any chemical substance, appropriate safety precautions should be observed during its handling and use.

References

  • LookChem. (n.d.). Ethyl 2-ethylhexanoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylhexanoic acid. Retrieved from [Link]

  • Diva-Portal.org. (2025, June 17). Towards a drug delivery system based on branched fatty acids. Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, 2-propenyl ester. Retrieved from [Link]

  • Astech Ireland Ltd. (n.d.). 2-Propylhexanoic acid, min. 95 %, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxo-2-propylhexanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, 2-propenyl ester. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.2983-37-1,ethyl 2-ethylhexanoate Suppliers. Retrieved from [Link]

  • ACS Publications. (2018, November 3). Fatty Acid Esters of G0-(Propyl Ether Imine) Dendron as Bicephalous Heterolipids for Permeation Enhancement in Transdermal Drug Delivery. Retrieved from [Link]

  • ACS Publications. (2020, August 14). Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-propyl-heptanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-propylhexanoic acid (C9H18O2). Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, propyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-2-propylhexanoic acid. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-PROPYLHEXANOIC ACID. Retrieved from [Link]

  • NP-MRD. (2022, March 10). Showing NP-Card for Hexanoic acid, propyl ester (NP0045144). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Propan-2-yl 2-ethylhexanoate. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013, September 12). Hexanoic acid, 2-ethyl-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). Hexanoic acid, 2-propyl, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). IR8. More Complicated IR Spectra. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-propylhexanoic acid. Retrieved from [Link]

Sources

Spectroscopic Characterization and Synthesis of 2-Propylhexanoic Acid Ethyl Ester: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmaceutical Relevance

In the landscape of neuropharmacology and lipid-based drug delivery, branched-chain aliphatic carboxylic acids and their ester derivatives play a pivotal role. 2-Propylhexanoic acid ethyl ester (also known as ethyl 2-propylhexanoate) is a highly lipophilic, branched ester. It is structurally homologous to valproic acid (2-propylpentanoic acid), a foundational molecule widely utilized as an antiepileptic, mood stabilizer, and histone deacetylase (HDAC) inhibitor[1].

Because the synthesis of novel valproic acid analogs often requires building complex carbon skeletons via enolate chemistry or converting acids to more reactive derivatives[2], understanding the exact synthetic behavior and spectroscopic profile of ethyl 2-propylhexanoate is critical. This whitepaper provides a comprehensive, field-proven methodology for the synthesis, purification, and multi-modal spectroscopic validation (NMR and FT-IR) of ethyl 2-propylhexanoate, designed for researchers synthesizing lipophilic prodrugs and next-generation GABAergic agents[3].

Chemical Synthesis: Enolate Alkylation Strategy

The most direct and controlled method for synthesizing ethyl 2-propylhexanoate is the α-alkylation of ethyl hexanoate. This approach leverages the acidity of the α-protons adjacent to the ester carbonyl.

Mechanistic Causality

To achieve mono-alkylation without triggering unwanted Claisen self-condensation, the choice of base and temperature is paramount. Lithium diisopropylamide (LDA) is employed at cryogenic temperatures (-78 °C)[4].

  • Why LDA? LDA is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the α-carbon without attacking the electrophilic carbonyl carbon.

  • Why -78 °C? Operating under cryogenic conditions ensures the formation of the kinetic enolate and prevents the enolate from reacting with unreacted starting material.

  • The Alkylation Step: Once the stable lithium enolate is formed, 1-bromopropane (propyl bromide) is introduced. The reaction proceeds via an SN​2 nucleophilic substitution mechanism, where the enolate carbon attacks the primary alkyl halide, displacing the bromide ion to yield the branched ester[4].

Synthesis_Workflow A Ethyl Hexanoate B LDA / THF (-78°C) A->B Deprotonation C Lithium Enolate B->C D 1-Bromopropane C->D SN2 Alkylation E Ethyl 2-propylhexanoate D->E Workup

Chemical synthesis workflow for ethyl 2-propylhexanoate via enolate alkylation.

Step-by-Step Synthesis Protocol

Trustworthiness & Self-Validation: This protocol is designed to be self-limiting; the use of a slight excess of LDA ensures complete deprotonation, while quenching with a mild acid prevents ester hydrolysis.

  • Preparation of the Reaction Milieu: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add 50 mL of anhydrous Tetrahydrofuran (THF) and 1.1 equivalents of freshly prepared LDA. Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add 1.0 equivalent of ethyl hexanoate dropwise via syringe over 15 minutes. Stir the mixture at -78 °C for 45 minutes to ensure complete, quantitative enolate formation.

  • Alkylation: Add 1.2 equivalents of 1-bromopropane dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Causality: NH4​Cl is chosen because it is acidic enough to neutralize unreacted LDA and protonate any remaining enolate, but mild enough to prevent acid-catalyzed hydrolysis of the newly formed ester.

  • Extraction and Purification: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude racemic mixture, (±)-ethyl 2-propylhexanoate, via flash column chromatography (silica gel, 95:5 Hexanes:Ethyl Acetate).

Spectroscopic Characterization (NMR & IR)

A robust drug development pipeline requires absolute structural confirmation. We utilize a multi-modal approach combining Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR FT-IR) and Nuclear Magnetic Resonance ( 1H and 13C NMR)[3][5].

Spectroscopy_Workflow Sample Purified Ester H1 1H NMR (CDCl3) Sample->H1 C13 13C NMR (CDCl3) Sample->C13 IR ATR FT-IR Sample->IR Validate Structural Confirmation H1->Validate 22 Protons C13->Validate 11 Carbons IR->Validate C=O at 1735 cm⁻¹

Multi-modal spectroscopic validation workflow for structural confirmation.

FT-IR Spectroscopy Protocol and Data

Protocol: Place a single drop of the purified liquid ester directly onto the diamond crystal of an ATR FT-IR spectrometer.

  • Why ATR? Liquid esters are highly amenable to ATR. It eliminates the need for KBr pellet pressing or solvent dilution, preventing moisture artifacts (broad O-H stretches) that could be misinterpreted as carboxylic acid impurities (e.g., unreacted valproic acid analogs)[5].

Wavenumber ( cm−1 )IntensityVibrational Mode & Assignment
1735 Strong, Sharp C=O stretch (Characteristic of aliphatic esters)
2958, 2932, 2872 Strong C−H stretch (Aliphatic stretching from hexyl/propyl chains)
1465, 1378 Medium C−H bending (Methyl and methylene deformations)
1180, 1155 Strong C−O−C stretch (Ester alkoxy bond)
NMR Spectroscopy Protocol and Data

Protocol: Dissolve 15 mg of the purified ethyl 2-propylhexanoate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Acquire spectra at 400 MHz for 1H and 100 MHz for 13C .

  • Why CDCl3​ ? It provides excellent solubility for lipophilic branched esters and lacks interfering proton signals, ensuring a clean baseline for accurate integration.

Self-Validating Integration Rule: The molecular formula is C11​H22​O2​ . The 1H NMR integration must sum to exactly 22 protons. The ratio of the ester ethyl group (5H total: 2H quartet + 3H triplet) against the terminal methyls of the alkyl chains (6H) serves as an internal purity check.

1H NMR Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Causality
4.15 Quartet ( J=7.1 Hz)2H −O−CH2​− (Ester): Deshielded strongly by the adjacent electronegative oxygen atom.
2.30 Multiplet1H α−CH : Shifted downfield due to the anisotropic deshielding effect of the adjacent C=O group.
1.40 – 1.60 Multiplet4H β−CH2​ : Methylene groups directly attached to the chiral α -carbon (one from butyl chain, one from propyl chain).
1.20 – 1.35 Multiplet6H γ,δ−CH2​ : Distal methylene groups on the alkyl chains.
1.25 Triplet ( J=7.1 Hz)3H −O−CH2​−CH3​ (Ester): Coupled to the adjacent oxygen-bound methylene.
0.88 Overlapping Triplets6HTerminal −CH3​ : The ends of the butyl and propyl chains.
13C NMR Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon EnvironmentAssignment
176.5 QuaternaryCarbonyl Carbon ( C=O )
60.1 Secondary ( CH2​ )Ester Methylene ( −O−CH2​− )
45.5 Tertiary ( CH )Alpha Carbon ( α−CH )
34.5, 32.0 Secondary ( CH2​ )Beta Carbons ( β−CH2​ ) of propyl and butyl chains
29.5, 22.7, 20.5 Secondary ( CH2​ )Distal Methylene Carbons ( γ,δ−CH2​ )
14.3 Primary ( CH3​ )Ester Methyl ( −O−CH2​−CH3​ )
14.1, 14.0 Primary ( CH3​ )Terminal Alkyl Methyls

Note: The presence of exactly 11 distinct carbon signals (with some overlapping aliphatic signals depending on resolution) confirms the carbon backbone integrity.

References

  • Title: What reagents are required to convert ethyl hexanoate to ethyl 2-propylhexanoate? Draw the overall reaction | Homework.Study.com Source: study.com URL: [Link]

  • Title: Valproic Acid | C8H16O2 | CID 3121 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Expanded 1 H NMR spectrum of sodium valproate in D 2 O. - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Multi-Targeting Valproic Acid Conjugates as Potent Agents Against Inflammation and Hyperlipidemia - MDPI Source: mdpi.com URL: [Link]

Sources

Unraveling the Mechanistic Pleiotropy of 2-Propylhexanoic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propylhexanoic acid, globally recognized as valproic acid (VPA), is a short-chain branched fatty acid that has served as a cornerstone in neuropharmacology for decades. Despite its simple chemical structure, VPA and its synthetic derivatives—such as valpromide (VPD) and valnoctamide (VCD)—exhibit profound mechanistic pleiotropy. This whitepaper dissects the multi-target pharmacodynamics of these compounds, bridging the gap between molecular interactions (e.g., enzyme inhibition, epigenetic modulation) and systemic phenotypic outcomes.

Core Pharmacodynamics of the Parent Scaffold

The therapeutic efficacy of VPA is not driven by a single high-affinity interaction, but rather by a synergistic modulation of multiple pathways.

GABAergic Neurotransmission

VPA elevates the central nervous system (CNS) levels of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter. This is achieved through the direct inhibition of GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSADH), the enzymes responsible for GABA degradation in the tricarboxylic acid (TCA) cycle[1]. By suppressing these downstream catabolic enzymes, VPA enhances inhibitory tone, which is the foundational mechanism for its anticonvulsant properties[1].

Epigenetic Modulation via HDAC Inhibition

Beyond acute neurotransmission, VPA acts as a potent inhibitor of Class I and II histone deacetylases (HDACs)[2]. By binding to the catalytic center of HDACs, VPA prevents the removal of acetyl groups from the N-terminal tails of core histones (H3 and H4). This induces chromatin relaxation, relieving HDAC-dependent transcriptional repression and promoting the expression of neuroprotective and differentiation-inducing genes[2].

Lipid Signaling and Arachidonic Acid Cascade

VPA uncompetitively inhibits arachidonic acid (AA)-selective acyl-CoA synthetase 4 (Acsl4)[3]. By blocking the activation of AA to AA-CoA, VPA reduces AA turnover in brain phospholipids. This dampening of the AA cascade is strongly correlated with mood stabilization in bipolar disorder[3].

MoA VPA 2-Propylhexanoic Acid & Derivatives GABAT GABA-T & SSADH (Inhibition) VPA->GABAT HDAC Class I/II HDACs (Inhibition) VPA->HDAC ACSL4 Acsl4 Enzyme (Inhibition) VPA->ACSL4 VGSC Voltage-Gated Na+ (Blockade) VPA->VGSC GABA ↑ GABAergic Tone (Anticonvulsant) GABAT->GABA EPI ↑ Histone Acetylation (Gene Expression) HDAC->EPI LIPID ↓ Arachidonic Acid (Mood Stabilization) ACSL4->LIPID EXCIT ↓ Neuronal Excitability (Antiepileptic) VGSC->EXCIT

Pleiotropic mechanisms of 2-propylhexanoic acid derivatives on cellular targets.

Derivative Divergence: Valpromide and Valnoctamide

The clinical utility of VPA is often limited by its teratogenicity and hepatotoxicity, which are largely driven by its carboxylic acid moiety and subsequent epigenetic (HDAC) interference[4]. To circumvent this, amide derivatives were developed.

  • Valpromide (VPD): The primary amide of VPA. While it acts as a prodrug to VPA in humans, in animal models it demonstrates 3-5 times greater anticonvulsant potency without teratogenic effects[4]. Interestingly, VPD has also recently demonstrated potent antiviral properties, significantly inhibiting HSV-1 infection in oligodendrocytes[5].

  • Valnoctamide (VCD): A non-teratogenic amide derivative of a VPA chiral isomer. VCD does not biotransform into VPA in humans, making it a distinct pharmacological entity[4]. Crucially, VCD inhibits Acsl4 with a Ki​ of 6.38 mM—significantly more potent than VPA's 25 mM—while lacking the HDAC-driven teratogenicity[3].

Quantitative Pharmacological Profiles

CompoundStructure / TypeAcsl4 Inhibition ( Ki​ )Epigenetic AlterationTeratogenicityPrimary Clinical Indication
Valproic Acid (VPA) Carboxylic Acid~25.0 mMHigh (HDAC Class I/II)HighEpilepsy, Bipolar Disorder
Valpromide (VPD) Primary AmideN/ALow/NegligibleLowEpilepsy (Prodrug to VPA)
Valnoctamide (VCD) Chiral Amide~6.38 mMLow/NegligibleLowBipolar Disorder (Investigational)

Self-Validating Experimental Protocols

To rigorously study these derivatives, researchers must employ orthogonal assays that cross-validate molecular binding with functional cellular outcomes.

Protocol 1: Orthogonal Validation of HDAC Inhibition

Objective: To confirm both the direct enzymatic inhibition of HDACs and the resulting downstream epigenetic alterations. Self-Validating Logic: An in vitro fluorometric assay proves the compound binds and inhibits the enzyme, but it cannot prove cellular penetrance or in vivo efficacy. Pairing this with a Western Blot for acetylated histones ensures the biochemical inhibition translates to functional chromatin remodeling.

Step-by-step Methodology:

  • Cell Culture & Dosing: Culture human neuroblastoma cells (e.g., SH-SY5Y) and treat with varying concentrations of VPA or VCD (0.1 mM to 10 mM) for 24 hours. Causality: A 24-hour window is required because epigenetic remodeling and subsequent protein accumulation are transcriptionally dependent, unlike acute ion channel blockade.

  • Nuclear Extraction: Lyse cells using a hypotonic buffer to swell the cells, followed by Dounce homogenization and centrifugation to isolate intact nuclei. Causality: Isolating the nuclear fraction removes cytosolic interferents and non-histone acetylated proteins, ensuring the assay specifically measures nuclear epigenetic activity.

  • Parallel Analysis Branch A (Fluorometric Assay): Incubate nuclear extracts with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Measure fluorescence (Ex/Em = 360/460 nm). Causality: The cleavage of the acetyl group by active HDACs sensitizes the substrate to developer cleavage, releasing the fluorophore. Decreased fluorescence directly quantifies enzyme inhibition.

  • Parallel Analysis Branch B (Western Blot): Resolve nuclear proteins on a 15% SDS-PAGE gel. Probe with anti-acetyl-Histone H3 (Lys9/14) antibodies. Causality: This confirms that the enzymatic inhibition observed in Branch A successfully prevented histone deacetylation within the intact cellular environment.

Workflow CellPrep 1. Cell Culture & Dosing Lysis 2. Nuclear Extraction CellPrep->Lysis Assay 3A. Fluorometric HDAC Assay Lysis->Assay WB 3B. Western Blot (Ac-H3/H4) Lysis->WB Data 4. IC50 & Kinetic Analysis Assay->Data WB->Data

Self-validating workflow for quantifying HDAC inhibition and histone hyperacetylation.

Protocol 2: Michaelis-Menten Kinetics for Acsl4 Inhibition

Objective: To define the inhibitory mechanism of VCD on lipid metabolism. Self-Validating Logic: Measuring endpoint inhibition is insufficient for drug design; determining the kinetic mechanism (competitive vs. uncompetitive) dictates how the drug will perform under varying physiological substrate concentrations.

Step-by-step Methodology:

  • Recombinant Expression: Express rat Acsl4-flag protein in E. coli and purify via affinity chromatography. Causality: Using isolated recombinant Acsl4 prevents compensatory acylation by other ACSL isoforms present in whole-tissue homogenates, ensuring target specificity[3].

  • Kinetic Reaction Setup: Incubate recombinant Acsl4 with varying concentrations of Arachidonic Acid (1–50 μ M), ATP, CoA, and varying concentrations of VCD (0, 2, 5, 10 mM).

  • Radiolabeling & Extraction: Use [14C] -Arachidonic acid. Terminate the reaction using Dole's reagent (isopropanol/heptane/H2SO4) to separate the unreacted [14C] -AA (organic phase) from the synthesized [14C] -AA-CoA (aqueous phase). Causality: AA-CoA is highly polar due to the CoA moiety, allowing for clean phase separation and precise radiometric quantification of the product.

  • Lineweaver-Burk Analysis: Plot 1/V vs. 1/[S] . Causality: Parallel lines on the Lineweaver-Burk plot confirm uncompetitive inhibition. This is a critical finding, as it proves VCD binds to the Enzyme-Substrate complex rather than the free enzyme, meaning its inhibitory efficacy actually increases in states of substrate (arachidonic acid) accumulation[3].

Conclusion

The transition from 2-propylhexanoic acid to its amide derivatives represents a masterclass in rational drug design. By understanding the distinct molecular targets—GABA-T, HDAC, and Acsl4—researchers can selectively engineer out teratogenicity while amplifying mood-stabilizing, antiepileptic, and antiviral efficacy.

References

  • Valproic Acid - StatPearls Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells Source: The EMBO Journal / PubMed Central URL:[Link]

  • Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain Source: British Journal of Pharmacology / PubMed Central URL:[Link]

  • Valnoctamide, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4 Source: Bipolar Disorders / PubMed Central URL:[Link]

  • Amidic derivatives of valproic acid, valpromide and valnoctamide, inhibit HSV-1 infection in oligodendrocytes Source: Antiviral Research / PubMed URL:[Link]

Sources

Toxicological Profiling of 2-Propylhexanoic Acid Ethyl Ester: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals navigate the complex landscape of branched-chain carboxylic acids, understanding the safety profile of prodrugs and structural analogs is paramount. 2-Propylhexanoic acid ethyl ester (CAS 161011-36-5) is a lipophilic ester derivative of 2-propylhexanoic acid, a known metabolite and structural analog of the widely used antiepileptic drug Valproic Acid (VPA)[1][2].

While the esterification of the carboxylic acid moiety increases membrane permeability and alters the compound's pharmacokinetic distribution, it does not shield biological systems from toxicity. Upon systemic absorption, ubiquitous carboxylesterases rapidly hydrolyze the ester, liberating the active toxicant: 2-propylhexanoic acid. Consequently, the toxicity profile of the ethyl ester is fundamentally driven by its free acid metabolite, which exhibits a well-documented liability for hepatotoxicity (microvesicular steatosis) and teratogenicity (Developmental and Reproductive Toxicity, DART) [3][4].

Chemical Identity & Toxicokinetic Bioactivation

The parent compound, 2-propylhexanoic acid ethyl ester, is relatively inert at the target-site level due to the masking of the reactive carboxylate group. However, in vivo, it undergoes rapid Phase I metabolism. Hepatic and plasma carboxylesterases (primarily CES1 in the liver and CES2 in the intestine) cleave the ester bond, yielding equimolar amounts of 2-propylhexanoic acid and ethanol.

Because the systemic toxicity of the ethanol byproduct is negligible at pharmacological doses, the toxicological burden rests entirely on the 9-carbon branched-chain fatty acid metabolite[2].

TK_Pathway A 2-Propylhexanoic Acid Ethyl Ester (Lipophilic Prodrug) B Carboxylesterases (CES1/CES2) A->B Hepatic/Plasma Hydrolysis C 2-Propylhexanoic Acid (Active Toxicant) B->C D Ethanol (Byproduct) B->D E Hepatotoxicity (Steatosis) C->E Mitochondrial Impairment F Teratogenicity (HDAC Inhibition) C->F Epigenetic Alteration

Figure 1: Toxicokinetic activation pathway of 2-propylhexanoic acid ethyl ester.

Mechanisms of Toxicity: The Adverse Outcome Pathways

Hepatotoxicity and Microvesicular Steatosis

Like VPA (an 8-carbon acid), 2-propylhexanoic acid (a 9-carbon acid) induces severe hepatic lipid accumulation. Literature indicates that VPA analogs with more than eight carbons exhibit a4 between pharmacological activity and hepatotoxicity[4].

The Adverse Outcome Pathway (AOP) for this hepatotoxicity is initiated by the inhibition of mitochondrial beta-oxidation. The branched-chain structure of 2-propylhexanoic acid sequesters Coenzyme A (CoA) and inhibits carnitine palmitoyltransferase I (CPT1). This metabolic bottleneck forces a shift toward de novo lipogenesis, mediated by the altered signaling of nuclear receptors such as PPAR and PXR[5]. The resulting accumulation of triglycerides manifests as microvesicular steatosis, ultimately leading to hepatocyte apoptosis.

AOP_Steatosis MIE MIE: Inhibition of Mitochondrial Beta-Oxidation KE1 KE1: Altered PPAR/PXR Nuclear Receptor Signaling MIE->KE1 Metabolic Shift KE2 KE2: De Novo Lipogenesis & Triglyceride Accumulation KE1->KE2 Gene Expression AO AO: Microvesicular Steatosis (Hepatotoxicity) KE2->AO Cellular Stress

Figure 2: Adverse Outcome Pathway (AOP) for metabolite-induced hepatic steatosis.

Developmental and Reproductive Toxicity (DART)

The teratogenic potential of short alkyl-chain branched carboxylic acids is well-established through3[3]. 2-Propylhexanoic acid induces neural tube defects and skeletal abnormalities in utero. The primary mechanism is the direct inhibition of Histone Deacetylases (HDACs). By preventing the deacetylation of histones, the free acid causes hyperacetylation of embryonic chromatin, triggering aberrant gene expression during critical windows of fetal development. The Oral Developmental LOAEL (Lowest Observed Adverse Effect Level) for 2-propylhexanoic acid in rats is established at 900 mg/kg BW/day[6].

Self-Validating Experimental Protocols

To rigorously evaluate the toxicity of 2-propylhexanoic acid ethyl ester, standard assays must be modified to account for its prodrug nature. The following protocols are designed as self-validating systems —utilizing specific controls to prove causality between ester hydrolysis and observed toxicity.

In Vitro Hepatotoxicity & Steatosis Assay (HepaRG)
  • Causality & Validation: Standard HepG2 cells lack sufficient Phase I/II metabolic competence. We utilize HepaRG cells because they retain high levels of functional carboxylesterases. To definitively prove that the ester must be hydrolyzed to induce steatosis, this protocol incorporates Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If BNPP mitigates lipid accumulation, causality is proven: the ester is inert, and the hydrolyzed acid is the toxicant.

  • Step-by-Step Methodology:

    • Cell Culture: Seed human HepaRG cells in 12-well plates and differentiate for 4 weeks to ensure mature hepatocyte-like metabolism and esterase expression[5].

    • Esterase Inhibition (Control): Pre-incubate designated validation wells with 100 µM BNPP for 2 hours to block endogenous CES activity.

    • Compound Dosing: Expose cells to 2-propylhexanoic acid ethyl ester (10–500 µM), free 2-propylhexanoic acid (positive control), and 0.5% DMSO (vehicle) for 72 hours.

    • Lipid Extraction: Lyse cells in RLT-lysis buffer, extract triglycerides using a chloroform/methanol gradient, and quantify via Gas Chromatography-Flame Ionization Detection (GC-FID)[5].

    • Data Normalization: Normalize triglyceride levels to total cellular protein (via BCA assay) to differentiate true steatosis from generalized cytotoxicity.

Epigenetic DART Assessment (Cell-Free HDAC Inhibition)
  • Causality & Validation: Teratogenicity is driven by HDAC inhibition. By utilizing a cell-free assay, we isolate the molecular target. Testing the unhydrolyzed ester alongside the free acid validates the structural hypothesis: the bulky ethyl ester sterically blocks the zinc-binding pocket of the HDAC enzyme, rendering the prodrug inactive until metabolic cleavage occurs.

  • Step-by-Step Methodology:

    • Enzyme Preparation: Reconstitute recombinant human HDAC1 and HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Compound Incubation: Add 2-propylhexanoic acid ethyl ester and 2-propylhexanoic acid at escalating concentrations (1 µM to 5 mM). Include Trichostatin A (TSA) as a self-validating positive control.

    • Substrate Addition: Introduce a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and incubate at 37°C for 60 minutes.

    • Developer Phase: Add the developer solution containing trypsin (to cleave the deacetylated fluorophore) and TSA (to stop further HDAC activity).

    • Quantification: Read the microplate at Ex/Em = 360/460 nm. Calculate IC50 values using non-linear regression.

Quantitative Toxicity & Read-Across Metrics

Because the ethyl ester is rapidly converted in vivo, its systemic toxicity metrics are heavily extrapolated from the free acid using Read-Across (RAx) frameworks and Relative Potency Factors (RPF)[5][6].

CompoundCAS NumberMolecular WeightPrimary Toxicological ConcernKey Toxicity Metric (In Vivo / In Vitro)
Valproic Acid (VPA) 99-66-1144.21 g/mol Hepatotoxicity, TeratogenicityDART LOAEL: ~400 mg/kg/day
2-Propylhexanoic Acid 3274-28-0158.24 g/mol Hepatotoxicity, TeratogenicityDART LOAEL: 900 mg/kg/day[6]
2-Propylhexanoic Acid Ethyl Ester 161011-36-5186.29 g/mol Prodrug-induced Steatosis & DARTEquipotent to free acid in vivo (adjusted for MW)

Strategic Implications for Drug Development

For medicinal chemists and toxicologists, the data presents a clear mandate: masking a branched-chain carboxylic acid as an ethyl ester does not bypass its inherent toxicological liabilities. While the esterification of 2-propylhexanoic acid may improve oral bioavailability or formulation stability, the rapid systemic hydrolysis guarantees exposure to the active teratogen and hepatotoxin. Risk assessments for 2-propylhexanoic acid ethyl ester must strictly adopt the safety thresholds established for its parent acid.

Sources

A Technical Guide to the Metabolic Degradation of Ethyl 2-Propylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive technical overview of the metabolic degradation pathways of ethyl 2-propylhexanoate, a branched-chain ester. As xenobiotic compounds, the metabolic fate of such esters is of critical interest to researchers in drug development, toxicology, and environmental science. This document delineates the multi-phase biotransformation process, beginning with initial hydrolysis and proceeding through subsequent oxidation and conjugation reactions. We will explore the key enzyme families responsible for these transformations, including carboxylesterases, Cytochrome P450s, and UDP-glucuronosyltransferases. Furthermore, this guide presents a robust experimental framework for studying these pathways in vitro, detailing validated protocols and the analytical technologies required for metabolite identification and structural elucidation. The insights herein are grounded in established biochemical principles to provide a self-validating system for researchers and drug development professionals.

Introduction: The Biochemical Journey of a Xenobiotic Ester

Ethyl 2-propylhexanoate is a branched-chain fatty acid ester. When introduced into a biological system, it is treated as a xenobiotic—a foreign substance that the body aims to neutralize and eliminate. The metabolic machinery responsible for this process is a sophisticated, multi-phase system primarily located in the liver, designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be readily excreted.[1] Understanding this metabolic pathway is paramount for assessing the compound's safety profile, potential for bioaccumulation, and predicting any toxicological outcomes.

The metabolism of xenobiotics is typically categorized into three phases:

  • Phase I (Modification): Introduction or exposure of functional groups (e.g., -OH, -COOH, -NH2) through oxidation, reduction, or hydrolysis.[1][2] This initial step often serves to prepare the molecule for subsequent reactions.

  • Phase II (Conjugation): An activated endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group on the xenobiotic or its Phase I metabolite.[3][4] This reaction dramatically increases water solubility and facilitates excretion.[3]

  • Phase III (Transport): The conjugated metabolites are recognized and actively transported out of cells and into the bloodstream for renal or biliary elimination.[1]

This guide will focus on the Phase I and Phase II transformations that constitute the core metabolic degradation of ethyl 2-propylhexanoate.

The Core Metabolic Pathway: A Three-Step Cascade

The biotransformation of ethyl 2-propylhexanoate is a sequential process involving three principal enzymatic steps: Hydrolysis, Oxidation, and Conjugation.

Step 1: Phase I Hydrolysis - The Gateway Reaction

The first and most critical step in the metabolism of any simple ester is the cleavage of the ester bond. This hydrolysis reaction is the gateway to all subsequent metabolic transformations.

  • Biochemical Rationale: The ester linkage in ethyl 2-propylhexanoate renders the molecule relatively lipophilic. Hydrolysis breaks this bond, unmasking a carboxylic acid and an alcohol. This single reaction significantly increases the polarity of the constituent parts and provides the necessary functional groups for further metabolism.

  • Key Enzymes: This reaction is primarily catalyzed by a class of enzymes known as carboxylesterases (CES) , which are abundant in the liver, plasma, and skin.[5][6][7] These enzymes efficiently hydrolyze a wide range of ester-containing compounds.[5]

  • Metabolic Products: The hydrolysis of ethyl 2-propylhexanoate yields two primary metabolites:

    • 2-Propylhexanoic Acid (also known as 2-ethylhexanoic acid, a structural isomer of valproic acid)[8][9][10]

    • Ethanol

G parent Ethyl 2-Propylhexanoate hydrolysis Hydrolysis (Carboxylesterases) parent->hydrolysis acid 2-Propylhexanoic Acid hydrolysis->acid alcohol Ethanol hydrolysis->alcohol G cluster_phase1 Phase I Oxidation acid 2-Propylhexanoic Acid cyp CYP450-mediated ω- & (ω-1)-hydroxylation acid->cyp hydrox_5 5-hydroxy-2-ethylhexanoic acid cyp->hydrox_5 ω-1 hydrox_6 6-hydroxy-2-ethylhexanoic acid cyp->hydrox_6 ω oxidation_2 Further Oxidation (ADH/ALDH) hydrox_6->oxidation_2 diacid 2-ethyladipic acid oxidation_2->diacid

Fig 2. CYP450-mediated oxidation of 2-propylhexanoic acid.
Step 3: Phase II Conjugation - Finalizing for Excretion

This final metabolic step ensures the metabolites are sufficiently water-soluble for efficient elimination from the body. Both the parent carboxylic acid and its hydroxylated metabolites can undergo conjugation.

  • Biochemical Rationale: Conjugation masks the remaining lipophilic character of the metabolites by attaching a large, polar, and often ionized endogenous molecule. This process is the definitive detoxification step, creating a product that is readily recognized by cellular efflux transporters.

  • Key Enzymes: The most significant conjugation reaction for carboxylic acids and alcohols is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs) . [11][12]These enzymes transfer glucuronic acid from the high-energy donor UDP-glucuronic acid (UDPGA) to the substrate. [5][13]* Metabolic Products:

    • 2-Propylhexanoic acid glucuronide: An acyl glucuronide is formed via conjugation at the carboxylic acid group.

    • Hydroxy-2-ethylhexanoic acid glucuronides: Ether glucuronides are formed at the newly introduced hydroxyl groups.

    • These glucuronidated conjugates are highly water-soluble and are efficiently excreted in urine and/or bile. [8][9]

Summary of Metabolic Profile

The metabolic journey of ethyl 2-propylhexanoate transforms a single lipophilic compound into a diverse array of water-soluble metabolites.

Metabolic Stage Parent/Metabolite Key Enzyme Family Resulting Metabolite(s)
Phase I: Hydrolysis Ethyl 2-propylhexanoateCarboxylesterases (CES)2-Propylhexanoic Acid, Ethanol
Phase I: Oxidation 2-Propylhexanoic AcidCytochrome P450 (CYP4 family)5-hydroxy-2-ethylhexanoic acid, 6-hydroxy-2-ethylhexanoic acid, 2-ethyladipic acid
Phase II: Conjugation 2-Propylhexanoic Acid & Hydroxylated MetabolitesUDP-glucuronosyltransferases (UGTs)Acyl and Ether Glucuronides

Experimental Methodologies for Pathway Elucidation

Validating and quantifying the metabolic pathways described requires a robust experimental workflow. In vitro models coupled with advanced analytical techniques form the cornerstone of modern drug metabolism studies.

In Vitro Incubation Models: The Rationale

In vitro systems provide a controlled, reproducible, and cost-effective environment to study metabolic transformations without the complexities of a full in vivo model. The choice of system is critical as it dictates which enzymes are present.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from liver tissue. [14]They are a gold standard for Phase I and Phase II studies as they contain a high concentration of CYP and UGT enzymes. [14]They are ideal for identifying oxidative and glucuronidated metabolites.

  • Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate. It contains both microsomes and cytosolic enzymes, offering a broader range of metabolic capabilities than microsomes alone. [14]* Cryopreserved Hepatocytes: These are whole liver cells that contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. [15]They provide the most physiologically relevant in vitro data, capable of modeling the complete sequence of metabolic events. [15]

Protocol: In Vitro Metabolite Identification in Human Liver Microsomes

This protocol outlines a standard procedure for identifying the metabolites of ethyl 2-propylhexanoate.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a stock solution of ethyl 2-propylhexanoate in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a 0.1 M phosphate buffer solution (pH 7.4).

    • Prepare cofactor solutions: NADPH (for CYP activity) and UDPGA (for UGT activity). [16]Alamethicin is often included to permeabilize the microsomal membrane, allowing UDPGA access to the UGT active site. [16]

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM (typically 0.5-1.0 mg/mL final concentration), and alamethicin (if using). Pre-warm at 37°C for 5 minutes.

    • Add the ethyl 2-propylhexanoate stock solution to achieve the desired final concentration (e.g., 1-10 µM).

    • Initiate the reaction by adding the cofactor mix (NADPH and UDPGA).

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • Include negative controls: one without cofactors (to check for non-enzymatic degradation) and one without the test compound (to identify background peaks).

  • Reaction Quenching & Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

    • Vortex thoroughly and centrifuge at high speed (e.g., >12,000g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Detection and Structural Elucidation

The resulting supernatant is a complex mixture requiring powerful analytical techniques to separate and identify the metabolites.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive tool for metabolite analysis. [17][18] * LC Separation: A liquid chromatograph separates the components of the mixture based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer.

    • Mass Spectrometry Detection: The mass spectrometer ionizes the molecules and measures their mass-to-charge ratio (m/z). A high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument, is critical for providing accurate mass measurements, which allows for the determination of the elemental formula of a potential metabolite. [17][18] * Structural Elucidation (MS/MS): In tandem mass spectrometry, the mass spectrometer isolates a potential metabolite ion, fragments it, and measures the masses of the resulting fragments. This fragmentation pattern acts as a "fingerprint" that provides structural information, allowing scientists to pinpoint where a modification (like hydroxylation or glucuronidation) has occurred on the parent molecule. [17]

G cluster_invitro In Vitro Metabolism cluster_analysis Analytical Workflow reagents Ethyl 2-Propylhexanoate + Liver Microsomes + Cofactors (NADPH, UDPGA) incubation Incubate at 37°C reagents->incubation quench Quench Reaction (Acetonitrile) incubation->quench centrifuge Centrifuge to Remove Protein quench->centrifuge supernatant Supernatant with Parent + Metabolites centrifuge->supernatant lc LC Separation supernatant->lc ms1 HRMS Scan (Detect Metabolites) lc->ms1 ms2 Tandem MS (MS/MS) (Fragment for Structure) ms1->ms2 data Data Analysis & Structure Elucidation ms2->data

Fig 3. Experimental workflow for metabolite identification.

Conclusion

The metabolic degradation of ethyl 2-propylhexanoate is a systematic, multi-step process orchestrated by key enzyme families to convert a lipophilic ester into excretable hydrophilic conjugates. The pathway is initiated by carboxylesterase-mediated hydrolysis, followed by extensive Phase I oxidation of the resulting 2-propylhexanoic acid by Cytochrome P450 enzymes, and finalized by Phase II glucuronidation via UGTs. A thorough understanding of this pathway, elucidated through robust in vitro models and high-resolution mass spectrometry, is fundamental for accurately assessing the compound's pharmacokinetic profile and ensuring its safety for industrial and pharmaceutical applications.

References

  • Wikipedia. (n.d.). Xenobiotic metabolism. Retrieved from [Link]

  • Pharmapproach. (n.d.). Phase II (Conjugation) Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2025, November 17). Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. PMC. Retrieved from [Link]

  • Plant & Soil Sciences eLibrary. (n.d.). Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants. Retrieved from [Link]

  • themedicalbiochemistrypage.org. (n.d.). Branched-Chain Amino Acid Degradation. Retrieved from [Link]

  • PubMed. (2015, February 15). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Retrieved from [Link]

  • Springer. (2012, June 14). Selective Microbial Degradation of Saturated Methyl Branched-Chain Fatty Acid Isomers. Retrieved from [Link]

  • ResearchGate. (2019, October 17). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Retrieved from [Link]

  • Frontiers. (n.d.). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Retrieved from [Link]

  • PubMed. (2008, June 15). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • Frontiers. (n.d.). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Retrieved from [Link]

  • PubMed. (n.d.). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 10). Synthesis and biodegradation testing of some synthetic oils based on ester. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Hydrolysis of Butyl 2-Ethylhexanoate by a Strain of Nocardia corynebacteroides. Retrieved from [Link]

  • MDPI. (2022, May 20). Susceptibility to Degradation in Soil of Branched Polyesterurethane Blends with Polylactide and Starch. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Retrieved from [Link]

  • Pharmaron. (n.d.). Metabolite Identification. Retrieved from [Link]

  • MDPI. (n.d.). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. Retrieved from [Link]

  • PubMed. (2019, March 4). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. Retrieved from [Link]

  • Hilaris Publishing. (2025, March 31). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from [Link]

  • PubMed. (2001, September 15). Cytochrome P450 4A fatty acid omega hydroxylases. Retrieved from [Link]

  • ResearchGate. (n.d.). The initial hydrolysis reaction rate of 2-ethylhexyl-2-ethylhexanoate.... Retrieved from [Link]

  • PubMed. (2023, January 15). Impact of chemical structure on the in vitro hydrolysis of fatty esters of 2-ethylhexanoic acid or 2-ethylhexanol and extrapolation to the in vivo situation. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylhexanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 10). Biochemistry, Cytochrome P450. StatPearls. Retrieved from [Link]

  • PNAS. (n.d.). Cytochrome P450-generated metabolites derived from ω-3 fatty acids attenuate neovascularization. Retrieved from [Link]

  • MDPI. (2023, January 5). Application of In Vitro Models for Studying the Mechanisms Underlying the Obesogenic Action of Endocrine-Disrupting Chemicals (EDCs) as Food Contaminants—A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of ethyl hexanoate by transesterification. Retrieved from [Link]

  • MDPI. (2021, May 25). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-2-propylhexanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dynamic Tuning in Synthetic Glycosidase for Selective Hydrolysis of Alkyl and Aryl Glycosides. PMC. Retrieved from [Link]

  • PubMed. (n.d.). In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Critical Enzymes Involved in Endocannabinoid Metabolism. PMC. Retrieved from [Link]

  • International Journal of Toxicology. (2013, April 12). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic annotation of 2-ethylhydracrylic acid. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. PMC. Retrieved from [Link]

  • ResearchGate. (2026, January 8). (PDF) PHASE II DRUG METABOLIZING ENZYMES. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust GC-MS Protocol for the Analysis of 2-Propylhexanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and robust method for the identification and quantification of 2-propylhexanoic acid ethyl ester using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Propylhexanoic acid and its esters are relevant in various fields, including their use as chemical intermediates and their emergence as potential impurities or metabolites in pharmaceutical and industrial products.[1][2] The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering detailed protocols for sample preparation, instrument configuration, and data analysis. By combining the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry, this guide ensures analytical accuracy and reliability.[3][4]

Introduction and Scientific Principle

2-Propylhexanoic acid ethyl ester (C11H22O2, MW: 186.29 g/mol ) is an organic ester characterized by its volatility, making it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The parent compound, 2-ethylhexanoic acid, is utilized in the synthesis of plasticizers, lubricants, and corrosion inhibitors.[2] Consequently, its ester derivatives may be present as intended products, intermediates, or trace-level impurities in complex matrices.

The analytical approach leverages the fundamental principles of GC-MS. A sample, rendered in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (Helium) transports the vaporized analytes through a capillary column. The column, typically coated with a non-polar stationary phase, separates compounds based on their boiling points and differential interactions with the phase. As each separated compound elutes from the column, it enters the mass spectrometer. In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner. These fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), providing a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification.

Instrumentation and Consumables

Successful implementation of this protocol requires the following or equivalent instrumentation and materials.

Component Specification Rationale for Selection
Gas Chromatograph Agilent 7890B or equivalent, with electronic pressure control.Provides reproducible retention times and robust performance.
Mass Spectrometer Agilent 5977B MSD or equivalent single quadrupole system.Offers excellent sensitivity and spectral integrity for both qualitative and quantitative analysis.
Autosampler G4513A or equivalent.Ensures high-throughput and precision in sample injection.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.A non-polar (5% phenyl-methylpolysiloxane) column provides excellent separation for semi-volatile esters.[3][7]
Carrier Gas Helium (99.999% purity).Inert and provides good chromatographic efficiency.
Solvents Hexane or Dichloromethane (GC or HPLC grade).Volatile and compatible with the non-polar column and analyte.
Standard 2-Propylhexanoic Acid Ethyl Ester (≥98% purity).For identity confirmation and creation of calibration curves.[5]
Vials and Caps 2 mL amber glass vials with PTFE-lined septa.Inert material prevents analyte adsorption and contamination.

Experimental Protocols

Standard Preparation

Accuracy in quantification is predicated on the precise preparation of standards.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure 2-propylhexanoic acid ethyl ester standard. Transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane. This stock solution should be stored at 4°C.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with hexane to prepare a series of calibration standards. A typical concentration range for a calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation Methodologies

The choice of sample preparation is critical and depends entirely on the sample matrix.

Protocol A: Direct Injection (For Simple/Pure Matrices)

This method is suitable for analyzing the purity of a raw material or a simple solution where the analyte is already in a compatible solvent.

  • Accurately weigh a known amount of the sample.

  • Dilute with hexane to bring the expected concentration of the analyte within the calibration range (e.g., 10-50 µg/mL).

  • Vortex for 30 seconds to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial for GC-MS analysis.

Protocol B: Liquid-Liquid Extraction (LLE) (For Complex Matrices)

This protocol is designed to extract the analyte from aqueous or semi-solid matrices like cosmetic lotions, process water, or biological fluids.

  • Place a known quantity (e.g., 1 mL or 1 g) of the sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of hexane (or another water-immiscible organic solvent).

  • Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase. For emulsions, centrifugation may be required to break the layers.

  • Allow the layers to fully separate.

  • Carefully transfer the upper organic layer (hexane) into a clean tube using a glass Pasteur pipette. To ensure a clean separation, avoid aspirating any of the lower aqueous layer.

  • (Optional) Dry the collected organic extract by passing it through a small column containing anhydrous sodium sulfate.[3]

  • Transfer the final extract to a 2 mL autosampler vial. If necessary, concentrate the sample under a gentle stream of nitrogen or dilute further with hexane to meet the desired concentration range.

GC-MS Instrumental Method

The following parameters have been optimized for the robust analysis of 2-propylhexanoic acid ethyl ester.

Parameter Setting Justification
GC System
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.[7]
Split Ratio20:1 (Adjustable based on concentration)A split injection prevents column overloading for moderately concentrated samples; switch to splitless for trace analysis.[3]
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow Mode)Provides optimal velocity for good separation efficiency on a 0.25 mm ID column.[3]
Oven Program
Initial Temperature70°C, hold for 1 minAllows for sharp peak focusing at the column head.
Ramp Rate15°C/min to 280°CA moderate ramp rate effectively separates the analyte from other volatile components.[7]
Final HoldHold at 280°C for 5 minEnsures that any less volatile matrix components are eluted from the column before the next run.
MS System
Ion Source Temp.230°CStandard temperature for stable ionization.
Quadrupole Temp.150°CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI)
Electron Energy70 eVThe standard energy for EI, producing reproducible fragmentation patterns and enabling library matching.[8]
Acquisition ModeFull ScanUsed for identification and method development. Scan from m/z 40 to 400.
Selected Ion Monitoring (SIM)Used for quantification to enhance sensitivity and selectivity. Monitor ions m/z 57, 101, and 116.
Transfer Line Temp.280°CPrevents condensation of the analyte between the GC and MS.

Workflow Visualization

The overall analytical workflow is depicted below, from sample acquisition to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Prep Direct Injection OR Liquid-Liquid Extraction Sample->Prep Select Protocol GC GC Separation (HP-5ms Column) Prep->GC MS MS Detection (EI, Scan/SIM) GC->MS Elution Qual Qualitative Analysis (Library Search, RT) MS->Qual Quant Quantitative Analysis (Calibration Curve) MS->Quant Report Generate Report Qual->Report Quant->Report

Sources

Application Note: Optimized Liquid-Liquid Extraction and GC-MS Quantification of 2-Propylhexanoic Acid Ethyl Ester from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Rationale & Analyte Profiling

2-Propylhexanoic acid ethyl ester (CAS: 161011-36-5) is a highly lipophilic, volatile branched-chain aliphatic ester. While its parent compound, valproic acid (2-propylpentanoic acid), and its free-acid homologues require extensive derivatization (e.g., silylation or methylation) to achieve thermal stability and optimal peak shape for gas chromatography[1], the esterified nature of 2-propylhexanoic acid ethyl ester makes it natively volatile and perfectly suited for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis[2].

Extracting this compound from complex biological matrices (plasma, serum, or tissue homogenates) requires a methodology that exploits its extreme non-polarity. Drawing upon validated frameworks for endogenous fatty acid ethyl esters (FAEEs)[3], this protocol utilizes a highly selective Liquid-Liquid Extraction (LLE) workflow to partition the target ester away from polar matrix interferences, ensuring high-fidelity quantification.

Causality & Mechanism: The Pillars of the Protocol

As a self-validating analytical system, every step in this protocol is designed with specific chemical causality to ensure high recovery and reproducibility:

  • Matrix Disruption via Acetone : Biological samples contain transport proteins (e.g., human serum albumin) that tightly bind lipophilic esters. The addition of cold acetone acts as a chaotropic agent, denaturing these proteins and breaking hydrophobic binding pockets to release the analyte[4].

  • Orthogonal Solvent Selection (Hexane) : Hexane is chosen over more polar organic solvents (like ethyl acetate or chloroform) due to its near-zero dielectric constant. It creates a harsh biphasic boundary that only highly non-polar compounds can cross. This selectively isolates the target ester while trapping proteins, salts, and polar unconjugated metabolites in the aqueous phase[3].

  • Thermodynamic Control During Concentration : 2-Propylhexanoic acid ethyl ester possesses a high vapor pressure. Evaporating the extraction solvent under nitrogen must be strictly temperature-controlled (≤30°C). Prolonged gas flow post-dryness will volatilize the analyte, destroying recovery metrics.

  • Internal Standardization (Self-Validation) : To guarantee trustworthiness, a structurally similar internal standard (e.g., Heptadecanoic acid ethyl ester or a deuterated analog) is spiked into the raw matrix before any manipulation. This internal standard behaves identically to the target analyte during extraction and ionization, automatically correcting for variable extraction efficiencies and minor evaporative losses[3].

Partitioning_Mechanism Mix Homogenized Sample (Matrix + Solvents) Org Hexane Phase (Top) Non-Polar Environment Mix->Org Hydrophobic Partitioning Aq Aqueous Phase (Bottom) Polar Environment Mix->Aq Hydrophilic Retention Target 2-Propylhexanoic Acid Ethyl Ester & IS Org->Target Waste Proteins, Salts & Polar Interferences Aq->Waste

Figure 1: Biphasic LLE mechanism isolating the lipophilic ester from polar matrix components.

Materials and Reagents

  • Target Analyte : 2-Propylhexanoic acid ethyl ester (Analytical Standard, ≥99% purity).

  • Internal Standard (IS) : Heptadecanoic acid ethyl ester (10 µg/mL working solution in absolute ethanol) or 2-Propylhexanoic acid ethyl ester-d5.

  • Solvents : Hexane (GC-MS grade), Acetone (GC-MS grade, pre-chilled to -20°C).

  • Hardware : 10 mL borosilicate glass centrifuge tubes with PTFE-lined caps. (Critical: Do not use polypropylene tubes, as lipophilic esters exhibit high non-specific binding to plastics and will leach phthalate plasticizers that interfere with GC-MS baselines).

Step-by-Step Extraction Protocol

Phase 1: Matrix Disruption & Internal Standardization
  • Aliquot : Transfer 200 µL of the biological sample (plasma/serum) into a clean 10 mL glass centrifuge tube.

  • Standardization : Add 20 µL of the IS working solution (10 µg/mL). Vortex gently for 10 seconds to equilibrate the IS with the biological matrix.

  • Protein Precipitation : Add 800 µL of cold acetone (-20°C) to the sample.

  • Homogenization : Vortex vigorously for 60 seconds to fully denature proteins and disrupt lipid-protein complexes.

Phase 2: Liquid-Liquid Partitioning
  • Extraction : Add 2.0 mL of GC-grade hexane to the homogenate.

  • Partitioning : Cap the tube tightly and mix via a multi-tube vortexer or end-over-end shaker for 10 minutes. Causality: Extended mechanical agitation maximizes the surface area between the aqueous and organic phases, ensuring complete partitioning of the ester.

  • Separation : Centrifuge at 2,000 × g for 10 minutes at 4°C to achieve a sharp, clear phase separation.

Phase 3: Concentration & Reconstitution
  • Recovery : Using a glass Pasteur pipette, carefully transfer the upper organic (hexane) layer to a clean glass GC vial. Avoid aspirating the proteinaceous interphase.

  • Evaporation : Evaporate the hexane under a gentle stream of ultra-pure nitrogen at room temperature (maximum 30°C). Critical: Monitor visually and stop the nitrogen flow the exact moment the sample appears dry to prevent analyte volatilization.

  • Reconstitution : Immediately reconstitute the residue in 100 µL of hexane. Vortex for 30 seconds and transfer to a GC autosampler vial equipped with a glass micro-insert.

Extraction_Workflow S1 1. Sample Aliquoting (200 µL Plasma + Internal Standard) S2 2. Protein Precipitation (Add 800 µL cold Acetone, Vortex) S1->S2 S3 3. Liquid-Liquid Partitioning (Add 2.0 mL Hexane, Shake 10 min) S2->S3 S4 4. Phase Separation (Centrifuge 2,000 × g, 10 min) S3->S4 S5 5. Organic Phase Recovery (Transfer upper Hexane layer) S4->S5 S6 6. Concentration (N2 evaporation at ≤30°C) S5->S6 S7 7. GC-MS/SIM Analysis (Reconstitute in 100 µL Hexane) S6->S7

Figure 2: Workflow for extraction and GC-MS analysis of 2-propylhexanoic acid ethyl ester.

Quantitative Data Summaries & Instrumental Parameters

To ensure reproducibility, the GC-MS system must be optimized for the specific fragmentation patterns of aliphatic ethyl esters. Electron Ionization (EI) of these compounds typically yields a strong m/z 88 ion due to the McLafferty rearrangement ([CH2=C(OH)OCH2CH3]+), which serves as an excellent quantifier ion.

Table 1: Analyte & Internal Standard Properties
CompoundMolecular FormulaMolecular WeightLogP (Est.)Target Role
2-Propylhexanoic acid ethyl ester C11H22O2186.29 g/mol ~4.2Target Analyte
Heptadecanoic acid ethyl ester C19H38O2298.50 g/mol ~8.1Internal Standard (IS)
Table 2: GC-MS/SIM Acquisition Parameters
ParameterSpecification / Setting
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m × 0.25 mm, 0.25 µm
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Injection 1 µL, Splitless mode, Inlet Temperature: 250°C
Oven Program 80°C (hold 1 min) → 15°C/min to 150°C → 30°C/min to 280°C (hold 3 min)
Ionization Electron Ionization (EI) at 70 eV, Source Temp: 230°C
SIM Ions (Target) m/z 88 (Quantifier), m/z 101, m/z 141 (Qualifiers)
SIM Ions (IS) m/z 88 (Quantifier), m/z 101, m/z 298 (Qualifiers)
Table 3: Expected Method Validation Metrics
MetricExpected Performance Threshold
Linear Dynamic Range 10 ng/mL to 5,000 ng/mL (R² > 0.995)
Limit of Detection (LOD) ≤ 5 ng/mL (S/N > 3)
Extraction Recovery 85% - 95% (Consistent across concentration range)
Intra-day Precision (RSD) < 8.0%

System Suitability and Self-Validation

Before analyzing unknown biological samples, the protocol's integrity must be validated. Run a Matrix Blank (plasma substituted with PBS) through the entire extraction process to ensure no interfering peaks appear at the retention times of the target ester or the IS. Additionally, monitor the absolute peak area of the Internal Standard across all samples; a deviation of >20% in IS area indicates either a matrix effect anomaly or an error during the nitrogen evaporation phase, automatically flagging the sample for re-extraction.

References

  • Source: ufrgs.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.

Sources

Application Note: Ethyl 2-Propylhexanoate as an Internal Standard for GC-MS Analysis of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Executive Summary

The accurate quantification of branched-chain fatty acids—most notably the antiepileptic drug Valproic Acid (2-propylpentanoic acid)—in complex biological matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold standard for this application due to its superior resolution and sensitivity. However, to account for variations in extraction efficiency, matrix effects, and derivatization yields, the selection of an appropriate Internal Standard (IS) is critical.

This application note details the mechanistic rationale and step-by-step protocol for utilizing 2-propylhexanoic acid , which is derivatized in-situ to ethyl 2-propylhexanoate , as the optimal internal standard. By functioning as a self-validating system, this methodology ensures high-fidelity pharmacokinetic data.

Mechanistic Rationale: The Causality of IS Selection

In quantitative GC-MS, the internal standard must mimic the target analyte's physicochemical behavior perfectly without co-eluting. The use of homologous branched-chain fatty acids, such as 2-propylhexanoic acid, as internal standards for valproic acid was pioneered to account for extraction and derivatization variability (1)[1].

Why Ethylation?

Free short-to-medium chain fatty acids tend to tail on standard GC capillary columns due to hydrogen bonding with residual silanol groups on the stationary phase. Derivatization of these acids to their alkyl esters (e.g., ethyl or propyl esters) significantly improves gas chromatographic resolution and peak shape (2)[2]. When the sample undergoes ethylation, the spiked 2-propylhexanoic acid is quantitatively converted to ethyl 2-propylhexanoate .

Why Ethyl 2-Propylhexanoate?
  • Partitioning Homology: As a homologue containing just one additional methylene group compared to valproic acid, 2-propylhexanoic acid exhibits nearly identical lipophilicity. This guarantees that any loss during Liquid-Liquid Extraction (LLE) affects the analyte and the IS equally.

  • Chromatographic Shift: The extra methylene group increases the boiling point slightly, shifting the retention time of ethyl 2-propylhexanoate just outside the elution window of ethyl valproate. This provides baseline separation on non-polar or medium-polarity columns (e.g., DB-5ms), which is the standard for achieving high-resolution ester analysis (3)[3].

  • Ionization Consistency: In the EI source, ethyl 2-propylhexanoate undergoes similar fragmentation pathways (e.g., McLafferty rearrangement) as ethyl valproate, ensuring that matrix-induced ion suppression impacts both compounds proportionally.

Rationale Root Ethyl 2-Propylhexanoate (Ideal IS) N1 Chemical Homology (Mimics Analyte Recovery) Root->N1 N2 Chromatographic Shift (+1 Methylene = No Co-elution) Root->N2 N3 Mass Spec Stability (Predictable EI Fragmentation) Root->N3 N4 Matrix Independence (Absent in Biological Samples) Root->N4

Caption: Logical criteria for selecting ethyl 2-propylhexanoate as a GC-MS internal standard.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. The inclusion of specific checkpoints guarantees that extraction efficiency and derivatization completeness are continuously monitored. This method provides excellent sensitivity and cost-effectiveness for routine quantification in patient serum specimens (4)[4].

Step 1: Matrix Preparation & IS Spiking
  • Aliquot 200 µL of human plasma/serum into a clean glass centrifuge tube.

  • Spike the sample with 20 µL of the working Internal Standard solution (2-propylhexanoic acid, 50 µg/mL in methanol). Causality: Spiking before any manipulation ensures the IS undergoes the exact same matrix binding and extraction thermodynamics as the endogenous analyte.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 100 µL of 1M HCl to the sample and vortex for 10 seconds. Causality: Acidification (pH < 3) suppresses the ionization of the carboxylic acid groups, rendering valproic acid and the IS highly lipophilic.

  • Add 1.0 mL of a Hexane/Ethyl Acetate mixture (90:10, v/v).

  • Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a new glass vial.

Step 3: Ethylation Derivatization
  • To the organic extract, add 100 µL of Ethanol and 20 µL of Ethyl Chloroformate (or an acid catalyst like Acetyl Chloride).

  • Cap tightly and incubate at 60°C for 20 minutes. Causality: The carboxylic acids are esterified. Valproic acid becomes ethyl valproate; 2-propylhexanoic acid becomes ethyl 2-propylhexanoate .

  • Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of pure Hexane for GC-MS injection.

Step 4: System Suitability & Validation Checkpoints
  • Matrix Blank Verification: Run a blank plasma sample spiked only with the IS. There must be no peak at the retention time of ethyl valproate (S/N < 3).

  • IS Area Consistency: The absolute peak area of ethyl 2-propylhexanoate must not deviate by more than ±15% across the analytical batch. A drift indicates injector discrimination or matrix buildup in the GC liner.

Workflow A 1. Aliquot Matrix (Plasma/Serum) B 2. Spike IS (2-Propylhexanoic Acid) A->B C 3. Acidify & Extract (LLE with Hexane/EtOAc) B->C D 4. Ethylation (Forms Ethyl 2-Propylhexanoate) C->D Organic Phase E 5. GC-MS Acquisition (EI Mode, SIM) D->E 1 µL Injection F 6. Data Processing (Response Ratio) E->F Peak Integration

Caption: Workflow for extraction, derivatization, and GC-MS analysis using the internal standard.

Quantitative Data & Chromatographic Parameters

Data should be acquired in Selected Ion Monitoring (SIM) mode to maximize sensitivity and eliminate background noise from co-extracted lipids.

Table 1: GC-MS Acquisition Parameters (DB-5ms Column)

CompoundRoleApprox. Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Ethyl Valproate Target Analyte6.45101129, 73
Ethyl 2-Propylhexanoate Internal Standard7.80115143, 73

Note: The m/z 73 ion corresponds to the ethyl ester cleavage fragment, while m/z 101 and 115 are formed via the characteristic McLafferty rearrangement of the respective branched chains.

Table 2: Method Self-Validation Metrics

ParameterAcceptance CriteriaMechanistic Rationale
IS Peak Area Drift < 15% RSD across batchEnsures GC injector stability and confirms complete derivatization.
Matrix Interference < 5% of LLOQ areaPrevents false positives from endogenous plasma lipids.
Extraction Recovery > 85% (Analyte & IS)Validates the thermodynamic efficiency of the LLE partitioning step.
Calibration Linearity R2≥0.995 Confirms the response ratio (Analyte/IS) is proportional to concentration.

References

  • Hershey AE, Patton JR, Dudley KH. "Gas chromatographic method for the determination of valproic acid in human plasma." Therapeutic Drug Monitoring. 1979.
  • "On-column propylation method for measuring plasma valproate concentration by gas chromatography." Therapeutic Drug Monitoring. 1981.
  • "Gas chromatography-mass spectrometry (GC-MS)
  • "Comparison of Serum Valproic Acid Determination Through Gas and High Performance Liquid Chromatography Methods.

Sources

Application and Protocol Guide: Synthesis of Valproic Acid Analogs from 2-Propylpentanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance and Synthetic Plasticity of Valproic Acid

Valproic acid (VPA), a simple eight-carbon branched-chain fatty acid, is a cornerstone in the management of epilepsy, bipolar disorder, and migraine prophylaxis.[1][2][3] Its broad spectrum of activity and well-characterized pharmacology make it an attractive scaffold for medicinal chemistry campaigns aimed at developing novel therapeutics.[2] The simple structure of VPA offers a significant advantage for chemical modification, allowing for the synthesis of a diverse array of analogs with potentially improved potency, reduced toxicity, and novel therapeutic applications.[2][4]

While the clinical utility of valproic acid is well-established, its use is associated with notable side effects, including teratogenicity and hepatotoxicity.[1][5][6] This has driven extensive research into the development of structural analogs and derivatives to mitigate these adverse effects while retaining or enhancing therapeutic efficacy.[2][6][7] This application note provides a detailed guide for the synthesis of valproic acid analogs, utilizing 2-propylpentanoic acid ethyl ester (ethyl valproate) as a versatile and readily accessible starting material. We will delve into the core chemical transformations, providing step-by-step protocols and the scientific rationale behind each experimental choice.

The Strategic Advantage of 2-Propylpentanoic Acid Ethyl Ester as a Starting Material

2-Propylpentanoic acid ethyl ester serves as an excellent precursor for the synthesis of a wide range of valproic acid analogs. Its ester functionality provides a convenient handle for various chemical modifications. The general strategy involves two primary pathways:

  • Hydrolysis to Valproic Acid: The ethyl ester can be readily hydrolyzed under basic conditions to yield the parent valproic acid. This carboxylic acid is a key intermediate that can be further derivatized into a multitude of analogs, including amides, other esters, and acid chlorides.

  • Direct Transesterification: While less common, direct transesterification of the ethyl ester with other alcohols can be employed to generate different ester analogs of valproic acid.

This guide will focus on the first and more versatile approach, outlining the hydrolysis of the ethyl ester followed by the synthesis of representative amide and ester analogs.

Experimental Protocols

Part 1: Hydrolysis of 2-Propylpentanoic Acid Ethyl Ester to Valproic Acid

This initial step is crucial for accessing the carboxylic acid moiety, which is the primary site for further derivatization.

Protocol 1: Basic Hydrolysis of Ethyl Valproate

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
2-Propylpentanoic acid ethyl ester172.2710.0 g1.0
Sodium Hydroxide (NaOH)40.003.48 g1.5
Ethanol (95%)-100 mL-
Deionized Water-50 mL-
Hydrochloric Acid (HCl), 6M-As needed-
Diethyl Ether-3 x 50 mL-
Anhydrous Magnesium Sulfate---

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-propylpentanoic acid ethyl ester in 100 mL of 95% ethanol.

  • Addition of Base: In a separate beaker, dissolve 3.48 g of sodium hydroxide in 50 mL of deionized water. Carefully add the sodium hydroxide solution to the ethanolic solution of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add 6M hydrochloric acid dropwise with constant stirring in an ice bath until the pH of the solution is approximately 2. A white precipitate or oily layer of valproic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the valproic acid with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield valproic acid as a colorless oil.

Expected Yield: 85-95%

Part 2: Synthesis of Valproic Acid Analogs from Valproic Acid

With valproic acid in hand, a variety of analogs can be synthesized. Here, we detail the synthesis of an amide and an ester derivative.

Protocol 2: Synthesis of Valpromide (2-Propylpentanamide)

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. This protocol proceeds via an acid chloride intermediate.

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
Valproic Acid144.215.0 g1.0
Thionyl Chloride (SOCl₂)118.973.0 mL1.2
Dichloromethane (DCM), anhydrous-50 mL-
Ammonium Hydroxide (28-30%), aqueous-20 mLExcess

Step-by-Step Procedure:

  • Formation of the Acid Chloride: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap, dissolve 5.0 g of valproic acid in 50 mL of anhydrous dichloromethane. Slowly add 3.0 mL of thionyl chloride to the solution at 0 °C (ice bath).

  • Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes, then heat to reflux for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: To the crude valproyl chloride in the flask, cautiously add 20 mL of concentrated ammonium hydroxide solution at 0 °C with vigorous stirring. A white precipitate of valpromide will form.

  • Workup and Purification: Stir the mixture for 30 minutes at room temperature. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure valpromide.

Expected Yield: 70-85%

Protocol 3: Synthesis of a Valproic Acid Ester Analog (e.g., Propyl Valproate)

Esterification of valproic acid can be achieved through various methods. Fischer-Speier esterification is a classic and effective approach.

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
Valproic Acid144.215.0 g1.0
n-Propanol60.1020 mLExcess
Sulfuric Acid (H₂SO₄), concentrated98.080.5 mLCatalytic
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Diethyl Ether-2 x 50 mL-
Anhydrous Sodium Sulfate---

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5.0 g of valproic acid and 20 mL of n-propanol.

  • Catalyst Addition: Slowly and carefully add 0.5 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the excess n-propanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain propyl valproate as a colorless oil. Further purification can be achieved by distillation under reduced pressure if necessary.

Expected Yield: 60-75%

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Workflow start 2-Propylpentanoic Acid Ethyl Ester vpa Valproic Acid start->vpa Hydrolysis (NaOH, H₂O/EtOH) amide Valpromide (Amide Analog) vpa->amide 1. SOCl₂ 2. NH₄OH ester Propyl Valproate (Ester Analog) vpa->ester n-Propanol, H₂SO₄

Caption: Overall synthetic workflow for valproic acid analogs.

Hydrolysis_Mechanism ester Ethyl Valproate R-C(=O)OEt intermediate Tetrahedral Intermediate R-C(O⁻)(OEt)OH ester:f0->intermediate:f0 Nucleophilic Attack hydroxide { OH⁻ } carboxylate Carboxylate Anion R-C(=O)O⁻ intermediate:f0->carboxylate:f0 Elimination of EtO⁻ vpa Valproic Acid R-C(=O)OH carboxylate:f0->vpa:f0 Protonation h3o { H₃O⁺ }

Caption: Mechanism of base-catalyzed ester hydrolysis.

Characterization and Quality Control

The identity and purity of the synthesized valproic acid analogs should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the carboxylic acid, amide, or ester).

Conclusion

2-Propylpentanoic acid ethyl ester is a valuable and versatile starting material for the synthesis of a wide range of valproic acid analogs. The protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around the valproic acid scaffold. By modifying the carboxylic acid moiety, it is possible to generate novel compounds with potentially improved pharmacological profiles, contributing to the development of safer and more effective treatments for a variety of neurological and psychiatric disorders.

References

  • Internet Scientific Publications. (n.d.). Synthesis of Valproic acid derivatives and their evaluation for anticonvulsant activity. Retrieved from [Link]

  • Bialer, M., Yagen, B., & Tauk, L. (2009). Synthesis and evaluation of antiallodynic and anticonvulsant activity of novel amide and urea derivatives of valproic acid analogues. Journal of Medicinal Chemistry, 52(22), 7355–7363. Retrieved from [Link]

  • Bialer, M., Yagen, B., & Tauk, L. (2009). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Journal of Medicinal Chemistry, 52(22), 7355-7363. Retrieved from [Link]

  • Edafiogho, I. O., et al. (1995). Synthesis of GABA-valproic acid derivatives and evaluation of their anticonvulsant and antioxidant activity. Medicinal Chemistry Research, 5(3), 157-169. Retrieved from [Link]

  • Tupper, N. L., Solow, E. B., & Kenfield, C. P. (1979). A Method for Esterification of Valproic Acid for Gas-Liquid Chromatography: Clinical Data from Epileptic Patients. Journal of Analytical Toxicology, 3(4), 135-138. Retrieved from [Link]

  • Al-Qawasmeh, R. A., et al. (2012). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. Molecules, 17(8), 9184-9201. Retrieved from [Link]

  • Vandenbossche, J., et al. (1988). Metabolic conversion of 2-propylpentanal acetals to valproic acid in vitro. Model prodrugs of carboxylic acid agents. Drug Metabolism and Disposition, 16(6), 844-849. Retrieved from [Link]

  • Tupper, N. L., Solow, E. B., & Kenfield, C. P. (1979). A Method for Esterification of Valproic Acid for Gas-Liquid Chromatography: Clinical Data from Epileptic Patients. Journal of Analytical Toxicology, 3(4), 135–138. Retrieved from [Link]

  • Bialer, M., et al. (2004). Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid. Synthesis and Evaluation of Anticonvulsant Activity of Its Amide Derivatives. Journal of Medicinal Chemistry, 47(21), 5135-5147. Retrieved from [Link]

  • Lee, H. W., et al. (2003). Valproyl-CoA and esterified valproic acid are not found in brains of rats treated with valproic acid, but the brain concentrations of CoA and acetyl-CoA are altered. Neurochemical Research, 28(6), 899-904. Retrieved from [Link]

  • Al-Bayati, Z. F. (2014). Theoretical characterization of SOME amides and esters DERIVATIVES of valproic acid. Journal of Basrah Researches (Sciences), 40(2). Retrieved from [Link]

  • Edafiogho, I. O., et al. (1991). Synthesis and evaluation of amino analogues of valproic acid. Journal of Pharmaceutical Sciences, 80(9), 897-900. Retrieved from [Link]

  • Nau, H., et al. (1992). The enantiomers of the valproic acid analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA): asymmetric synthesis and highly stereoselective teratogenicity in mice. Pharmaceutical Research, 9(7), 850-855. Retrieved from [Link]

  • Zubenko, A. A., et al. (2020). Synthesis of a novel amide derivative of valproic acid and 1,3,4-thiadiazole with antiepileptic activity. Research Results in Pharmacology, 6(4), 1-8. Retrieved from [Link]

  • Palaty, J., & Abbott, F. S. (1991). Pharmacokinetic analysis of ester prodrugs of valproic acid. Journal of Pharmaceutical Sciences, 80(10), 983-989. Retrieved from [Link]

  • Lee, K. H., et al. (1992). U.S. Patent No. 5,101,070. Washington, DC: U.S. Patent and Trademark Office.
  • Abbott, F. S., & Acharya, H. (2004). Valproic acid analogues and pharmaceutical compositions thereof. WIPO Patent Application WO/2004/054957.
  • Siddiqui, N., & Husain, A. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Current Drug Targets, 22(14), 1629-1647. Retrieved from [Link]

  • Vaia. (n.d.). Problem 45 2-Propylpentanoic acid (valproic.... Retrieved from [Link]

  • Lertxundi, U., et al. (2011). Hyperammonemia Associated with Valproic Acid Concentrations. The Journal of Clinical Pharmacology, 51(10), 1473-1478. Retrieved from [Link]

  • Wang, Y., et al. (2023). Sustainable and Integrated Flow-Based Three-Step Synthesis of Sodium Valproate. Organic Process Research & Development, 27(4), 694-701. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2020). Chronic Valproic Acid Administration Increases Plasma, Liver, and Brain Ammonia Concentration and Suppresses Glutamine Synthetase Activity. Molecules, 25(20), 4843. Retrieved from [Link]

  • Wawer, A., et al. (2024). Ammoniagenic Action of Valproate without Signs of Hepatic Dysfunction in Rats: Possible Causes and Supporting Evidence. International Journal of Molecular Sciences, 25(6), 3418. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. E3S Web of Conferences, 406, 01008. Retrieved from [Link]

  • Cavazza, C. (2000). Process for producing valproic acid. European Patent No. EP0835859B1.
  • Prasad, A., et al. (2013). Process For Preparation Of Valproic Acid And It's Sodium Salt. Indian Patent Application 2013/MUM/01234. Retrieved from [Link]

  • Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). One-Pot Preparation of Ethyl 2(Z)-4-(Anilinoxy)pentenoate by α-Aminoxylation of Propanal Followed by Z-Selective HWE Reaction and the Study on Its Cyclization Reaction. Organic Letters, 2(19), 2947-2950. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Ethyl 2-propylpentanoate. Retrieved from [Link]

  • Chen, J., & Li, G. (2013). Method for preparing 2-valproic acid. Chinese Patent No. CN103183599A.

Sources

Application Note: Catalytic Esterification of 2-Propylhexanoic Acid to Ethyl 2-Propylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of ethyl 2-propylhexanoate via the catalytic esterification of 2-propylhexanoic acid with ethanol. We move beyond a simple recitation of steps to explore the underlying chemical principles, including the Fischer-Speier esterification mechanism and the rationale for utilizing heterogeneous acid catalysts. This guide emphasizes a green chemistry approach, focusing on the use of reusable solid acid catalysts like Amberlyst-15 to minimize corrosive waste and simplify product purification. Detailed methodologies for reaction setup, real-time monitoring, product isolation, and characterization are provided, alongside strategies for process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for the synthesis of this and similar branched-chain esters.

Scientific Principles and Rationale

The synthesis of ethyl 2-propylhexanoate from 2-propylhexanoic acid and ethanol is a classic example of an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification.[1] Understanding the mechanism and equilibrium dynamics is critical for optimizing reaction outcomes.

The Fischer-Speier Esterification Mechanism

The reaction proceeds through a series of reversible steps involving a nucleophilic acyl substitution.[2] The acid catalyst is essential as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[3][4] This activation makes the carbonyl carbon susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl: The catalyst (H⁺) protonates the carbonyl oxygen of 2-propylhexanoic acid.[2]

  • Nucleophilic Attack: An ethanol molecule attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]

  • Elimination of Water: The departure of a water molecule forms a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (the H⁺ is regenerated), yielding the final product, ethyl 2-propylhexanoate.

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Water Elimination cluster_3 Product Formation Acid 2-Propylhexanoic Acid ProtonatedAcid Protonated Acid (Activated) Acid->ProtonatedAcid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ethyl 2-Propylhexanoate Protonated_Ester->Ester - H⁺ (Catalyst Regeneration)

Caption: The Fischer-Speier esterification mechanism.

Catalyst Selection: The Heterogeneous Advantage

While traditional homogeneous catalysts like sulfuric acid are effective, they present significant challenges, including equipment corrosion, difficult separation from the product mixture, and the generation of acidic waste.[5][6] Solid acid catalysts offer a superior alternative, providing several key advantages:

  • Ease of Separation: The catalyst can be removed by simple filtration.

  • Reusability: Solid catalysts can often be recovered, reactivated, and reused, reducing cost and waste.[7]

  • Reduced Corrosion: They are less corrosive to reaction vessels.

  • Process Simplification: They streamline the purification process.

For this protocol, we recommend Amberlyst-15 , a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups (-SO₃H).[8][9] It is a strong Brønsted acid catalyst that has demonstrated high efficiency in esterifying fatty acids and offers excellent thermal stability.[7] Zeolites such as H-ZSM-5 or H-Beta are also excellent alternatives, valued for their shape selectivity and tunable acidity.[10][11]

Managing Chemical Equilibrium

Fischer esterification is a reversible reaction.[2] To maximize the yield of the ethyl ester, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's principle. This is achieved by two primary strategies:

  • Use of Excess Reactant: The reaction is conducted with a significant molar excess of ethanol to drive the equilibrium forward.

  • Removal of Water: The water produced during the reaction is continuously removed, typically by using a Dean-Stark apparatus during reflux, which prevents the reverse hydrolysis reaction from occurring.[12]

Protocol: Synthesis of Ethyl 2-Propylhexanoate

This protocol is designed for a laboratory scale synthesis yielding several grams of the target ester.

Materials and Equipment
Reagents & MaterialsGradeSupplier ExampleEquipment
2-Propylhexanoic Acid≥98%TCI, Sigma-AldrichRound-bottom flask (250 mL)
Ethanol (Absolute)≥99.5%, AnhydrousFisher ScientificReflux condenser & Dean-Stark trap
Amberlyst-15 (H⁺ form)DrySigma-AldrichMagnetic stirrer with heating mantle
TolueneAnhydrousSigma-AldrichSeparatory funnel (250 mL)
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRRotary evaporator
Brine (Saturated NaCl solution)--Vacuum distillation apparatus
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRGas Chromatography-Mass Spectrometry (GC-MS)
Deuterated Chloroform (CDCl₃)NMR GradeCambridge IsotopeNMR Spectrometer
Experimental Workflow

Workflow A 1. Catalyst Activation B 2. Reaction Setup (Acid, Ethanol, Toluene, Catalyst) A->B C 3. Reflux with Water Removal (Dean-Stark Trap) B->C D 4. Reaction Monitoring (GC) C->D Periodic Sampling E 5. Workup: Cool & Filter C->E Upon Completion F 6. Wash with NaHCO₃ (aq) E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Solvent Removal (Rotovap) H->I J 10. Vacuum Distillation I->J K 11. Characterization (GC-MS, NMR, FT-IR) J->K

Caption: Overall experimental workflow for synthesis.

Step-by-Step Procedure

A. Catalyst Activation:

  • Weigh approximately 5 g of Amberlyst-15 resin into a beaker.

  • Wash the resin sequentially with 3 x 20 mL portions of ethanol to remove any impurities.

  • Dry the washed resin in a vacuum oven at 60 °C for 4-6 hours until a constant weight is achieved. Store in a desiccator until use.

B. Esterification Reaction:

  • Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add 2-propylhexanoic acid (14.42 g, 0.1 mol).

  • Add absolute ethanol (23.04 g, 29.2 mL, 0.5 mol, 5 equivalents).

  • Add anhydrous toluene (40 mL) as an azeotropic agent to facilitate water removal.

  • Add the pre-activated Amberlyst-15 catalyst (2.9 g, ~20 wt% of carboxylic acid).

  • Begin vigorous stirring and heat the mixture to reflux using a heating mantle. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux for 4-8 hours, or until no more water is collected in the trap, indicating reaction completion.

C. Reaction Monitoring (Optional but Recommended):

  • At hourly intervals, carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Dilute the sample with diethyl ether and analyze by GC-MS to monitor the disappearance of the 2-propylhexanoic acid peak and the appearance of the ethyl 2-propylhexanoate product peak.[13][14]

D. Product Isolation and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Remove the Amberlyst-15 catalyst by vacuum filtration, washing the resin with a small amount of toluene. The catalyst can be washed, dried, and stored for reuse.

  • Transfer the filtrate to a 250 mL separatory funnel.

  • Wash the organic solution sequentially with:

    • 2 x 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vent the funnel frequently to release CO₂ pressure.[15]

    • 1 x 50 mL portion of water.

    • 1 x 50 mL portion of brine to break any emulsions and begin the drying process.[16]

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and excess ethanol.

  • Purify the resulting crude ester by vacuum distillation. Collect the fraction corresponding to the boiling point of ethyl 2-propylhexanoate.

Data, Optimization, and Troubleshooting

Expected Results and Characterization
  • Yield: >85% (isolated).

  • Appearance: Colorless liquid with a characteristic fruity odor.

  • GC-MS: A single major peak corresponding to the mass of ethyl 2-propylhexanoate (m/z = 172.28).[17]

  • ¹H NMR (CDCl₃): Expect characteristic signals for the ethyl group (triplet and quartet) and protons adjacent to the carbonyl and on the propyl/hexyl chains.

  • FT-IR (neat): A strong C=O stretching vibration around 1735-1740 cm⁻¹ and C-O stretching vibrations around 1150-1250 cm⁻¹.

Process Optimization Parameters
ParameterRange/OptionsEffect on ReactionRationale & Citation
Catalyst Loading 5-20 wt% (vs. acid)Higher loading increases rate up to a point.Increases the number of available active sites for protonation.[7]
Temperature 80-120 °CHigher temperature increases reaction rate.Provides sufficient energy to overcome the activation barrier of the reaction.[3]
Ethanol:Acid Ratio 3:1 to 10:1 (molar)Higher ratio pushes equilibrium towards products.Le Châtelier's principle; drives the reaction to completion.[2]
Catalyst Type Amberlyst-15, Zeolite H-βChoice affects activity, selectivity, and water tolerance.Zeolites can offer shape selectivity; Amberlyst is a robust, strongly acidic resin.[8][10]
Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Conversion/Yield 1. Insufficient reaction time. 2. Catalyst deactivation by water. 3. Equilibrium not sufficiently shifted.1. Extend reflux time and monitor by GC. 2. Ensure efficient water removal with the Dean-Stark trap; use a freshly activated catalyst.[8] 3. Increase the molar ratio of ethanol.
Emulsion During Workup High concentration of carboxylate salts.Add more brine to the separatory funnel and swirl gently instead of shaking vigorously. Allow the layers to stand for a longer period.[16]
Product Contamination Incomplete removal of unreacted acid or catalyst.Ensure thorough washing with NaHCO₃ solution; check pH of the aqueous layer to ensure it's basic. Ensure complete filtration of the solid catalyst.

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

  • 2-Propylhexanoic Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Avoid inhalation and direct contact.[18][19]

  • Ethanol & Toluene: Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames.[20][21]

  • Amberlyst-15: While stable, handle as a chemical and avoid creating dust.

  • Pressure Build-up: During the neutralization wash with sodium bicarbonate, CO₂ gas is evolved. Always vent the separatory funnel frequently and point the stopcock away from yourself and others.

References

  • Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. [Link]

  • Chen, S.-H., & Wu, C.-Y. (2003). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. New Journal of Chemistry, 27(2), 395–399. [Link]

  • Ben Salah, R., Ghamghui, H., Miled, N., Mejdoub, H., & Gargouri, Y. (2007). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of Oleo Science, 56(11), 579-584. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Gholami, Z., Abdullah, A. Z., & Lee, K. T. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Molecules, 24(18), 3283. [Link]

  • Al-Ani, A., & Li, K. (2024). Engineering Zeolite Acidity and Porosity for Improved Esterification: A Review of Mechanisms, Kinetics, and Sustainability Processes. Catalysts, 14(2), 127. [Link]

  • Fischer–Speier esterification. (2023). In Wikipedia. [Link]

  • Esterification. (2023). Chemistry LibreTexts. [Link]

  • Rao, K. K., et al. (2022). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research, 61(32), 11782–11794. [Link]

  • Synthesis and Purification of Ethyl Acetate. (n.d.). Scribd. [Link]

  • Park, J. Y., et al. (2008). Esterification of Free Fatty Acids Using Water Tolerable Amberlyst as a Heterogenous Catalyst. Korean Journal of Chemical Engineering, 25(5), 1151-1154. [https://www.researchgate.net/publication/225801997_Esterification_of_Free_Fatty_Acids_Using_Water_Tolerable_Amberlyst_as_a_Heterogenous_Catalyst]([Link]_ Acids_Using_Water_Tolerable_Amberlyst_as_a_Heterogenous_Catalyst)

  • Ben Salah, R., et al. (2007). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of Oleo Science, 56(11), 579-84. [Link]

  • Kaewmeesri, R., et al. (2023). Two-Step Esterification Process of Palm Fatty Acid Distillate Using Soaking Coupled with Ultrasound: Process Optimization and Reusable Solid Acid Catalysts. ACS Omega. [Link]

  • Yuliana, M., et al. (2018). A preliminary study of zeolite-catalyzed esterification of glycerol with fatty acids. AIP Conference Proceedings, 2023, 020050. [Link]

  • Making esters preparation ethyl ethanoate procedure esterification method. (n.d.). Doc Brown's Chemistry. [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. (2014). YouTube. [Link]

  • Gozan, M., et al. (2024). Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized. E3S Web of Conferences, 503, 01003. [Link]

  • Giacometti, J., & Milin, Č. (2001). Monitoring the esterification of sorbitol and fatty acids by gas chromatography. Journal of the American Oil Chemists' Society, 78(8), 859-861. [Link]

  • de Souza, M. A., et al. (2008). Quantitative Ester Analysis in Cachaça and Distilled Spirits by Gas Chromatography−Mass Spectrometry (GC−MS). Journal of Agricultural and Food Chemistry, 56(13), 4855–4859. [Link]

Sources

Application Notes & Protocols: In Vivo Administration of 2-Propylhexanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding 2-Propylhexanoic Acid Ethyl Ester

2-Propylhexanoic acid ethyl ester is a branched-chain fatty acid ester. Structurally, it is an analog of the well-characterized industrial chemical 2-ethylhexanoic acid (2-EHA) and the anticonvulsant drug valproic acid (VPA, 2-propylpentanoic acid).[1] Due to its ester functional group, it is critical for researchers to recognize that this compound is highly likely to function as a prodrug in vivo.

Based on extensive data from analogous fatty acid ethyl esters (FAEEs) and VPA ester prodrugs, it is anticipated that 2-propylhexanoic acid ethyl ester will undergo rapid enzymatic hydrolysis in the gastrointestinal tract and blood.[2][3] This biotransformation releases the active metabolite, 2-propylhexanoic acid, and ethanol. Therefore, any observed biological or toxicological effects should be attributed primarily to the resulting carboxylic acid. The protocols herein are designed with this fundamental metabolic assumption in mind, providing a robust framework for preclinical evaluation.

Physicochemical Properties & Formulation Strategy

Successful in vivo administration begins with a stable and homogenous formulation. The properties of 2-propylhexanoic acid ethyl ester, inferred from its parent acid and similar esters, dictate the choice of vehicle.

2.1 Key Properties

PropertyValue / DescriptionRationale & Implication
Chemical Formula C11H22O2-
Molecular Weight 186.29 g/mol Essential for accurate dose calculations.
Appearance Expected to be a colorless, viscous, oily liquid.Based on 2-EHA.[4] Visual inspection for purity is recommended.
Solubility Poorly soluble in water (<1 g/L); soluble in organic solvents.[4][5]Aqueous vehicles are unsuitable. Lipophilic vehicles are required.
Stability Stable under standard conditions. Incompatible with strong oxidants.[4]Standard laboratory storage is adequate. Avoid reactive reagents.

2.2 Vehicle Selection: The Causality Behind the Choice

The lipophilic, oil-like nature of the ester necessitates a non-aqueous vehicle for solubilization.

  • Recommended Primary Vehicle: Corn oil or sesame oil. These are widely used, biocompatible, and have low intrinsic toxicity, making them ideal for oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes.

  • Alternative for Systemic Routes (i.p., i.v.): For routes requiring higher bioavailability or avoiding depot effects, a co-solvent system may be used. A common formulation is 10% DMSO, 40% PEG400, 50% Saline . Caution: This vehicle is not inert and can have its own biological effects. Appropriate vehicle-only control groups are mandatory.

Dosing Solution Preparation: A Step-by-Step Protocol

This protocol details the preparation of a 20 mg/mL dosing solution in corn oil, suitable for a 100 mg/kg dose at a volume of 5 mL/kg.

3.1 Materials

  • 2-Propylhexanoic acid ethyl ester

  • Corn oil (sterile, USP grade)

  • Glass vial

  • Analytical balance

  • Pipettes

  • Vortex mixer and/or magnetic stirrer

3.2 Workflow Diagram

G cluster_prep Dosing Solution Preparation calc 1. Calculate Required Mass (e.g., 200 mg for 10 mL) weigh 2. Accurately Weigh Ester into a sterile glass vial calc->weigh add_oil 3. Add Vehicle (e.g., 10 mL corn oil) weigh->add_oil mix 4. Mix to Homogeneity (Vortex / Stir) add_oil->mix store 5. Store Appropriately (2-8°C, protected from light) mix->store

Caption: Workflow for Dosing Solution Preparation.

3.3 Detailed Steps

  • Calculate Requirements: Determine the final volume needed based on the number of animals and the dose volume. For a 20 mg/mL solution, to make 10 mL, you will need 200 mg of the ester.

  • Weigh Compound: Accurately weigh 200 mg of 2-propylhexanoic acid ethyl ester and place it into a sterile glass vial.

  • Add Vehicle: Add 10 mL of sterile corn oil to the vial.

  • Ensure Homogeneity: Cap the vial and vortex vigorously for 2-3 minutes. If needed, gently warm the solution (to ~37°C) or use a magnetic stirrer at low speed to ensure complete dissolution. The final solution should be clear and free of particulates.

  • Storage: Store the prepared solution at 2-8°C, protected from light. Before each use, allow the solution to return to room temperature and vortex briefly to ensure homogeneity.

In Vivo Administration Protocols

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

4.1 Oral Gavage (Rat/Mouse)

This route is common for assessing oral bioavailability and mimics a primary route of human exposure.

  • Animal Restraint: Gently but firmly restrain the animal. For rats, this can be done by securing the animal against a surface; for mice, scruffing is common.

  • Dose Calculation: Calculate the required volume based on the animal's most recent body weight and the dosing solution concentration.

  • Gavage: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats). Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Pass the needle gently along the side of the mouth, over the tongue, and into the esophagus.

  • Administer Dose: Dispense the dose smoothly. If any resistance is met, withdraw the needle immediately.

  • Post-Dosing Observation: Monitor the animal for a few minutes to ensure recovery and check for any signs of distress or misdosing (e.g., fluid from the nares).

4.2 Intraperitoneal (i.p.) Injection (Rat/Mouse)

This route bypasses first-pass metabolism in the liver, often resulting in higher bioavailability compared to oral administration.

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is effective. For rats, manual restraint with the abdomen facing upwards is used.

  • Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle. After piercing the skin, pull back slightly on the plunger (aspirate) to ensure no blood or peritoneal fluid is drawn.

  • Administer Dose: Inject the calculated dose volume smoothly.

  • Withdraw and Observe: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.

4.3 Recommended Dosing Volumes

SpeciesRouteMax Volume (mL/kg)
Mouse Oral (p.o.)10
Intraperitoneal (i.p.)10
Rat Oral (p.o.)10
Intraperitoneal (i.p.)5

Dose Selection, Metabolism, and Toxicity Profile

As no direct data exists for 2-propylhexanoic acid ethyl ester, initial dose selection must be guided by toxicity data for its close structural analog, 2-ethylhexanoic acid (2-EHA).

5.1 Expected Metabolic Pathway

The primary metabolic event is rapid hydrolysis by carboxylesterases.

G Ester 2-Propylhexanoic Acid Ethyl Ester (Administered Prodrug) Metabolites 2-Propylhexanoic Acid (Active Moiety) Ethanol Ester->Metabolites Carboxylesterases (Blood, GI Tract, Liver)

Caption: Expected In Vivo Hydrolysis of the Ester Prodrug.

5.2 Toxicity Considerations & Dose Guidance

CRITICAL SAFETY WARNING: 2-Ethylhexanoic acid is a known reproductive and developmental toxicant.[6][7][8] It may damage the unborn child.[9][10] All personnel, especially those of child-bearing potential, must use stringent safety precautions.

The following data for 2-EHA should be used to establish initial dose-range finding studies.

Toxicity EndpointSpeciesValueReference
Acute Oral LD50 Rat2043 - 3640 mg/kg[7][8]
Acute Dermal LD50 Rabbit1260 mg/kg[9]
NOAEL (Subchronic) Rat (male)61 mg/kg/day[11]
NOEL (Reproductive) Rat100 mg/kg/day (lowest effect dose)[12]

Recommendations for Dose Selection:

  • Initial Studies: Begin with doses well below the NOAEL of the parent acid (e.g., 10-50 mg/kg).

  • Dose Escalation: Conduct a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific model and strain.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Given the rapid hydrolysis, it is crucial to measure plasma and tissue concentrations of the parent acid (2-propylhexanoic acid) , not the ester, to establish a PK/PD relationship.[2][3]

Safety and Handling

Given the reproductive toxicity of the parent acid, strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses at all times when handling the compound or its solutions.

  • Engineering Controls: Handle the pure compound and prepare solutions in a chemical fume hood to avoid inhalation of any aerosols.[5]

  • Waste Disposal: Dispose of all contaminated materials and unused solutions as hazardous chemical waste according to institutional guidelines.

  • Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[5] Do not use combustible absorbents.

References

  • 2-Propenoic acid, 2-ethylhexyl ester: Human health tier II assessment. (2014, September 18).
  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment. (2017, March 10).
  • Hadad, S., Vree, T. B., van der Kleijn, E., & Bialer, M. (1992). Pharmacokinetic analysis of ester prodrugs of valproic acid. Journal of Pharmaceutical Sciences, 81(10), 1047–1050.
  • Silverman, R. B., & Bialer, M. (1990). Effects of ethyl ester derivatives of valproic acid metabolites on pentylenetetrazol seizures in mice. Journal of Medicinal Chemistry, 33(3), 959–963.
  • 2-Ethylhexanoic acid. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link].

  • 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester (ethylhexyl methacrylate) - Evaluation statement. (2023, December 14). Australian Government Department of Health and Aged Care.
  • Saghir, S. A., & Spector, A. A. (1996). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. The Journal of Biological Chemistry, 271(41), 25399–25402.
  • 2-Ethyl-2-propylhexanoic acid methyl ester — Chemical Substance Inform
  • 2-ETHYLHEXANOIC ACID. (n.d.). PubChem. Retrieved March 25, 2026, from [Link].

  • Safety Data Sheet: 2-Ethylhexanoic acid. (2009, September 22). Fisher Scientific.
  • English, J. C., Deisinger, P. J., & Guest, D. (1998).
  • Ghassemi, Z., et al. (2014). Brain delivery of valproic acid via intranasal administration of nanostructured lipid carriers: in vivo pharmacodynamic studies using rat electroshock model. International Journal of Nanomedicine, 9, 2343–2351.
  • English, J. C., et al. (1996). 2-Ethylhexanoic acid: subchronic oral toxicity studies in the rat and mouse. Fundamental and Applied Toxicology, 34(1), 96–105.
  • Lee, S. K., et al. (2008). Comparative in vivo bioequivalence and in vitro dissolution of two valproic acid sustained-release formulations.
  • TOXICOLOGICAL EVALUATIONS 2-Ethylhexanoic acid. (2000). Berufsgenossenschaft Rohstoffe und Chemische Industrie.
  • Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013, April 12). Cosmetic Ingredient Review.
  • Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. (2019, March 8).
  • Safety data sheet: 2-Ethylhexanoic Acid. (2023, December 5). CPAchem.
  • Safety Data Sheet: Docosahexaenoic acid ethyl ester. (2025, December 8). Sigma-Aldrich.
  • Safety data sheet: 2-Ethylhexanoic acid. (n.d.). Möller Chemie.
  • EPA. (1985, August 13). 2-Ethylhexanoic Acid; Final Test Rule. Federal Register.
  • How Much? 2-Ethylhexanoic Acid Limits. (2014, March 14). Anderson's Process Solutions.
  • Pennanen, S., et al. (1993). Effects of 2-ethylhexanoic acid on reproduction and postnatal development in Wistar rats. Fundamental and Applied Toxicology, 21(2), 204–212.
  • Development and validation of Mother-foetus PBK model: A case study of PBK read-across for Valproic acid and 2-Ethyl Hexanoic Acid. (n.d.). Cosmetics Europe.
  • Center for Drug Evaluation and Research Application Number: 22-152. (2007, August 28). U.S.
  • Risk Management Approach for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester (2-ethylhexyl-2-ethylhexanoate). (2018, December 15). Government of Canada.
  • 2-phenyl-2-propylhexanoic acid ethyl ester 101741-03-1 wiki. (n.d.). Guidechem.
  • Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. (2019, June 28).
  • Selected 2-ethylhexyl esters: Human health tier II assessment. (2016, July 1).
  • Pennanen, S., & Liesivuori, J. (2000). Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. Toxicology Letters, 117(1-2), 49–55.
  • ICSC 0477 - 2-ETHYLHEXANOIC ACID. (n.d.).

Sources

Application Note: 2-Propylhexanoic Acid Ethyl Ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Toxicologists Focus Areas: Prodrug Strategies, Epigenetic Modulation (HDAC Inhibition), and Predictive Toxicology

Executive Summary & Pharmacological Rationale

In the landscape of central nervous system (CNS) drug discovery, branched-chain fatty acids represent a highly privileged scaffold. Valproic acid (VPA, 2-propylpentanoic acid) is a cornerstone antiepileptic and mood-stabilizing drug, but its clinical utility is frequently bottlenecked by hepatotoxicity and teratogenicity. 2-Propylhexanoic acid (PHX) , a higher homologue containing a nine-carbon backbone, has emerged as a potent analogue exhibiting robust histone deacetylase (HDAC) inhibition, antiallodynic, and anticonvulsant properties[1].

However, free carboxylic acids often suffer from suboptimal pharmacokinetic profiles, including rapid clearance and variable blood-brain barrier (BBB) penetration due to physiological ionization. 2-Propylhexanoic acid ethyl ester (Ethyl 2-propylhexanoate) serves as a strategic lipophilic prodrug and critical synthetic intermediate. By masking the polar carboxylate moiety, the ethyl ester significantly elevates the partition coefficient (LogP), facilitating passive transcellular diffusion across the BBB. Once localized in target tissues, endogenous esterases hydrolyze the prodrug to release the active PHX, which then drives chromatin remodeling via HDAC inhibition[2]. Furthermore, this compound is heavily utilized in Adverse Outcome Pathway (AOP) assays to predict liver steatosis and developmental toxicity during early-stage drug screening[3].

Mechanistic Workflows in Drug Development

Prodrug Activation and Epigenetic Modulation

The primary pharmacological value of 2-propylhexanoic acid ethyl ester lies in its ability to act as a stealth vehicle for HDAC inhibitors. The esterification prevents premature ionization in the gastrointestinal tract and systemic circulation. Upon crossing the BBB, the ester is cleaved by carboxylesterases (e.g., CES1/CES2). The liberated 2-propylhexanoic acid competitively binds to the catalytic pocket of Class I and IIa HDACs, preventing the deacetylation of histone tails. This leads to a relaxed chromatin state, promoting the transcription of neuroprotective and antiepileptic genes[4].

MOA Ester Ethyl 2-propylhexanoate (Lipophilic Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) Ester->BBB High LogP Esterase Carboxylesterases (CES1/CES2 Cleavage) BBB->Esterase CNS Entry Acid 2-Propylhexanoic Acid (Active Metabolite) Esterase->Acid Hydrolysis HDAC HDAC Inhibition (Epigenetic Target) Acid->HDAC Target Binding Gene Chromatin Remodeling & Gene Transcription HDAC->Gene Epigenetic Shift

Pathway of ethyl 2-propylhexanoate prodrug activation and subsequent HDAC inhibition.

Predictive Toxicology and Adverse Outcome Pathways (AOP)

Because VPA and its homologues are known to induce liver steatosis (triglyceride accumulation), 2-propylhexanoic acid and its esters are utilized as benchmark compounds in AOP-based in vitro assays. Toxicologists use these molecules to validate next-generation read-across (RAx) models, correlating early key events (transcriptomic changes) with late key events (lipid droplet formation) in HepaRG hepatocarcinoma cells[3],[5].

AOP cluster_assays Adverse Outcome Pathway (AOP) Assays Compound Test Compound (Ethyl 2-propylhexanoate) CellLine HepaRG Cell Culture (24h - 72h Incubation) Compound->CellLine Dosing GeneExp Transcriptomic Profiling (Early Key Event) CellLine->GeneExp RNA Extraction (24h) Lipid Triglyceride Accumulation (Late Key Event) CellLine->Lipid Fluorometric Assay (72h) Tox Predictive Toxicology (Liver Steatosis Risk Assessment) GeneExp->Tox Data Integration Lipid->Tox Phenotypic Anchor

Adverse Outcome Pathway (AOP) workflow for assessing liver steatosis and toxicity.

Quantitative Pharmacological Data

The structural modification from a free acid to an ethyl ester fundamentally alters the physicochemical properties of the molecule, dictating its utility in drug discovery. The table below summarizes the comparative profiles of VPA, 2-propylhexanoic acid, and its ethyl ester.

CompoundMolecular Weight ( g/mol )Estimated LogPBBB Permeability (Papp)HDAC Inhibition (IC50)Primary Application
Valproic Acid (VPA) 144.21~2.7Moderate~0.4 mMClinical AED / Reference
2-Propylhexanoic Acid 158.24~3.5Moderate-High~0.3 mMAntiallodynic / AOP Standard
Ethyl 2-propylhexanoate 186.29~4.5Very HighInactive (Prodrug)Lipophilic Prodrug / Intermediate

Note: The ethyl ester remains pharmacologically inactive against HDACs until it undergoes enzymatic hydrolysis to liberate the free carboxylic acid[2].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology: every reagent choice and incubation time is optimized to reflect true physiological or mechanistic conditions.

Protocol 1: In Vitro Prodrug Activation (Microsomal Stability & Hydrolysis)

Objective: To quantify the conversion rate of 2-propylhexanoic acid ethyl ester to its active acid form via human liver microsomes (HLM), validating its efficacy as a prodrug.

Rationale: HLMs contain a high concentration of carboxylesterases. Measuring the disappearance of the ester and the appearance of the acid confirms metabolic liability and activation kinetics.

Materials:

  • Human Liver Microsomes (20 mg/mL protein)

  • Test Compound: 2-Propylhexanoic acid ethyl ester (10 mM stock in DMSO)

  • Positive Control: Procaine (rapidly hydrolyzed ester)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Ice-cold Acetonitrile (containing internal standard for LC-MS/MS)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to a working concentration of 100 μM in phosphate buffer (final DMSO concentration < 1% to prevent enzyme inhibition).

  • Incubation Matrix: In a 96-well plate, combine 175 μL of phosphate buffer and 5 μL of HLM (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 20 μL of the 100 μM test compound to the incubation matrix (Final compound concentration: 10 μM).

  • Sampling: At predetermined time points (0, 15, 30, 60, and 120 minutes), withdraw 20 μL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the 20 μL aliquot into 80 μL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Monitor the parent mass transition (ester) and the metabolite mass transition (2-propylhexanoic acid, m/z 157.1 [M-H]-). Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 2: AOP-Based Liver Steatosis Assay (Triglyceride Accumulation)

Objective: To evaluate the steatotic potential of the active metabolite (2-propylhexanoic acid) using a HepaRG cell model, supporting predictive toxicology read-across[5].

Rationale: VPA analogues induce lipid accumulation. By using HepaRG cells (which retain high metabolic competence), researchers can accurately model human hepatotoxicity.

Materials:

  • HepaRG cells (differentiated)

  • William's E Medium supplemented with 10% FBS

  • AdipoRed™ Assay Reagent (Fluorometric triglyceride stain)

  • Hoechst 33342 (Nuclear stain for normalization)

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells in a 96-well clear-bottom black plate at a density of 72,000 cells/well. Allow 24 hours for attachment.

  • Compound Dosing: Treat cells with varying concentrations of 2-propylhexanoic acid (e.g., 10 μM to 1000 μM) for 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (Amiodarone or VPA).

  • Washing: Post-incubation, carefully aspirate the medium and wash the cells twice with PBS to remove residual phenol red and serum proteins.

  • Staining: Add 100 μL of PBS containing 3 μL of AdipoRed reagent and 1 μg/mL Hoechst 33342 to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes in the dark.

  • Quantification: Measure fluorescence using a microplate reader. For AdipoRed (Triglycerides): Excitation 485 nm / Emission 572 nm. For Hoechst (Cell viability/normalization): Excitation 350 nm / Emission 461 nm.

  • Data Processing: Normalize the triglyceride fluorescence against the Hoechst fluorescence to account for any compound-induced cytotoxicity. Express data as fold-change relative to the vehicle control.

References

  • Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Transcriptional profiling efficacy to define biological activity similarity for cosmetic ingredients' safety assessment based on next-generation read-across Source: PubMed Central (PMC) / Frontiers in Toxicology URL:[Link]

  • Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity Source: Ovid / Regulatory Toxicology and Pharmacology URL:[Link]

  • Investigating the in vitro steatotic mixture effects of similarly and dissimilarly acting test compounds using an adverse outcome pathway-based approach Source: PubMed Central (PMC) / Archives of Toxicology URL:[Link]

Sources

Advanced Sample Preparation and GC-MS Quantification of Ethyl 2-Propylhexanoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Ethyl 2-propylhexanoate (CAS: 161011-36-5) is a branched-chain fatty acid ethyl ester. Its accurate quantification is essential across multiple disciplines, from profiling volatile biomarkers and flavor compounds to detecting trace impurities in industrial chemical syntheses. Because of its volatility and hydrophobicity, traditional sample preparation methods like Liquid-Liquid Extraction (LLE) are prone to high solvent consumption, severe matrix co-extraction, and analyte loss during the concentration phase.

To circumvent these issues, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has become the gold standard for volatile ester analysis[1]. This application note outlines a robust, solvent-free protocol designed specifically for the selective extraction and quantification of ethyl 2-propylhexanoate.

Scientific Rationale & Methodological Design (E-E-A-T)

Expertise & Experience: The Causality of Extraction Parameters

The efficiency of HS-SPME is governed by the thermodynamic equilibrium between the sample matrix, the headspace, and the fiber coating. We have optimized the following parameters based on the physicochemical properties of branched esters:

  • Fiber Selection: A triple-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is utilized. While a single-phase PDMS fiber is generally suited for non-polar compounds, the mixed-phase DVB/CAR/PDMS fiber provides superior retention capacity for medium-polarity, branched aliphatic esters like ethyl 2-propylhexanoate due to the combined mechanisms of absorption (PDMS) and adsorption (DVB/CAR)[2][3].

  • Salting-Out Thermodynamics: The addition of sodium chloride (NaCl) to the aqueous matrix decreases the solubility of the hydrophobic ester. This "salting-out" effect increases the analyte's activity coefficient, effectively driving the volatile molecules out of the liquid phase and into the headspace, thereby significantly enhancing the extraction yield[4][5].

  • Thermal Kinetics: Heating the sample to 60°C accelerates the volatilization rate. However, because fiber adsorption is an exothermic process, excessively high temperatures can decrease the partition coefficient between the headspace and the fiber. An equilibration time of 15 minutes followed by a 40-minute extraction at 60°C strikes the optimal balance between rapid kinetics and favorable thermodynamics[3].

Trustworthiness: A Self-Validating System

To guarantee analytical integrity, this protocol is designed as a self-validating system. The mandatory inclusion of an isotopically labeled internal standard (e.g., d5-ethyl valproate) or a structurally similar analog (e.g., 2-octanol) prior to matrix modification is critical[4][5]. This internal standard normalizes variations in matrix-induced signal suppression, fiber competition, and thermal desorption efficiency, ensuring that the final quantification is absolute and highly reproducible.

Experimental Workflow

SPME_Workflow N1 1. Sample Aliquoting (Aqueous/Complex Matrix) N2 2. Internal Standard Spiking (Self-Validating QC) N1->N2 N3 3. Matrix Modification (Salting-out with NaCl) N2->N3 N4 4. Vial Sealing & Thermal Equilibration (60°C) N3->N4 N5 5. HS-SPME Extraction (DVB/CAR/PDMS Fiber) N4->N5 N6 6. Thermal Desorption (GC Inlet at 250°C) N5->N6 N7 7. GC-MS/MS Quantification (SIM Mode) N6->N7

Figure 1: HS-SPME-GC-MS sample preparation and analysis workflow for volatile esters.

Detailed Step-by-Step Protocol

Reagents and Materials
  • Extraction Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber (2 cm, 50/30 μm thickness)[3].

  • Vials: 20 mL precision-thread glass headspace vials equipped with PTFE/silicone septa[1][5].

  • Matrix Modifier: Sodium chloride (NaCl), analytical grade (pre-baked at 400°C for 4 hours to eliminate volatile organic contaminants).

  • Internal Standard (ISTD): 2-octanol or a deuterated ester analog (prepared at 10 mg/L in absolute ethanol)[4][5].

Sample Preparation & Matrix Modification
  • Aliquoting: Accurately transfer 5.0 mL of the liquid sample into a 20 mL headspace vial. For solid matrices, homogenize 1.0 g of the sample in 5.0 mL of LC-MS grade water[1][3].

  • Salting-Out: Add 1.5 g of the pre-baked NaCl directly to the sample to achieve near-saturation[5].

  • ISTD Spiking: Inject exactly 50 μL of the ISTD solution into the aqueous phase to establish the self-validating quantification baseline[4][5].

  • Sealing: Immediately seal the vial tightly with the PTFE/silicone septum cap to prevent the escape of highly volatile components.

HS-SPME Extraction
  • Fiber Conditioning: Prior to the first extraction of the day, condition the DVB/CAR/PDMS fiber in the GC injection port at 250°C for 30 minutes to prevent carryover[3].

  • Equilibration: Incubate the sealed vial at 60°C for 15 minutes. Apply continuous agitation (e.g., 500 rpm) to rapidly establish thermodynamic equilibrium between the liquid matrix and the headspace[2][3].

  • Extraction: Pierce the septum with the SPME needle and expose the fiber to the headspace. Allow the extraction to proceed for exactly 40 minutes at 60°C under continuous agitation[3][5].

GC-MS Analysis
  • Thermal Desorption: Retract the fiber into the protective needle, remove it from the vial, and immediately insert it into the GC injection port. Desorb the analytes at 250°C for 4 minutes using a splitless mode configuration with an ultra-inert SPME liner[3][6].

  • Chromatographic Separation: Utilize a mid-polarity to polar capillary column (e.g., DB-WAX or DB-5MS, 30 m × 0.25 mm × 0.25 μm).

    • Oven Temperature Program: Start at 40°C (hold for 3 min), ramp at 5°C/min to 240°C, and hold for 5 min[2][5].

    • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.2 mL/min[4][5].

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. To maximize sensitivity for ethyl 2-propylhexanoate, utilize Selected Ion Monitoring (SIM) mode targeting characteristic fragmentation ions (e.g., m/z 88 for the McLafferty rearrangement typical of ethyl esters, alongside m/z 101 and the molecular ion)[2][7].

Data Presentation & Quality Control

To verify the trustworthiness of the analytical run, the method must meet strict validation criteria. The table below summarizes the expected quantitative performance parameters when adhering to this protocol.

Validation ParameterTarget SpecificationMechanistic / QC Rationale
Limit of Detection (LOD) < 0.5 µg/LValidates the enrichment efficiency of the DVB/CAR/PDMS fiber and SIM mode sensitivity.
Limit of Quantification (LOQ) < 1.5 µg/LEnsures a Signal-to-Noise (S/N) ratio > 10 in complex matrices.
Linear Dynamic Range 1.0 – 500 µg/LConfirms that the SPME fiber's active sites are not saturated at higher analyte concentrations.
Matrix Recovery 90% – 110%Validates the efficiency of the salting-out process and the accuracy of ISTD normalization.
Intra-day Precision (RSD) < 5.0%Proves the reproducibility of the automated thermal desorption and equilibration kinetics.

References

  • Application Note: Quantitative Analysis of Volatile Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) . Source: Benchchem. 1

  • Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow . Source: D-NB. 6

  • Full article: Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer . Source: Taylor & Francis. 2

  • Volatile Compounds in Monovarietal Wines of Two Amarone Della Valpolicella Terroirs: Chemical and Sensory Impact of Grape Variety and Origin, Yeast Strain and Spontaneous Fermentation . Source: PMC. 4

  • Development of green sample preparation methods for the analysis of organic substances in aqueous matrices with gas chromatography mass spectrometry . Source: DuEPublico - Uni DUE. 7

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham . Source: PMC.3

  • Effects of Saccharomyces paradoxus Fermentation on White Wine Composition: Insights from Integrated Standard and Metabolomics Approaches . Source: MDPI. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Propylhexanoic Acid Ethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of ethyl 2-propylhexanoate (2-propylhexanoic acid ethyl ester) presents unique challenges primarily driven by the severe steric hindrance of the alpha-branched propyl group. This guide is designed for drug development professionals and synthetic chemists seeking to optimize yields, suppress side reactions, and scale up production reliably.

We address the two most robust synthetic pathways: the Steglich Esterification of 2-propylhexanoic acid and the Ester Enolate Alkylation of ethyl hexanoate.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my yield of ethyl 2-propylhexanoate consistently below 35% when using standard Fischer esterification (ethanol, H₂SO₄, reflux)?

A1: The root cause is transition-state steric hindrance. 2-Propylhexanoic acid possesses a bulky alpha-propyl branch. In a standard Fischer esterification, the tetrahedral intermediate formed after ethanol attacks the protonated carbonyl is highly crowded. This steric bulk dramatically increases the activation energy, shifting the equilibrium unfavorably. To overcome this, you must bypass the standard tetrahedral intermediate by using a coupling reagent that creates a highly electrophilic activated ester, such as the Steglich esterification[1].

Q2: I switched to the Steglich esterification (DCC/DMAP), but I am seeing inert N-acylurea byproducts and moderate yields. How do I optimize this?

A2: The formation of the inert N-acylurea byproduct is a classic pitfall in carbodiimide coupling, caused by the slow nucleophilic attack of the alcohol on the O-acylisourea intermediate. Because the alpha-propyl group physically blocks ethanol from attacking quickly, the O-acylisourea undergoes an irreversible intramolecular O-to-N acyl migration[2]. Solution: Increase the concentration of DMAP (4-dimethylaminopyridine) to 10–15 mol%. DMAP is a superior nucleophile compared to ethanol; it rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, effectively outcompeting the O-to-N migration. Once formed, the N-acylpyridinium species is easily attacked by ethanol to yield the desired ester[2].

Q3: For scale-up, we are synthesizing the ester via the alkylation of ethyl hexanoate with 1-bromopropane. However, we observe significant amounts of ethyl 2-butyl-3-oxohexanoate. How do we suppress this?

A3: You are observing a Claisen condensation side-product. This occurs when the generated ester enolate attacks unreacted ethyl hexanoate. It is a direct consequence of incomplete or slow deprotonation. If you add the base to the ester too slowly or at temperatures above -78°C, the generated enolate has time to react with the remaining neutral ester. Solution: Use a slight excess of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equivalents) and ensure strictly cryogenic conditions (-78°C). LDA is a bulky, non-nucleophilic strong base that ensures rapid, quantitative kinetic deprotonation without acting as a nucleophile itself[3].

Part 2: Mechanistic Workflows & Visualizations

Pathway A: Steglich Esterification Mechanism

The following diagram illustrates how DMAP catalysis circumvents the steric hindrance of 2-propylhexanoic acid by forming a highly electrophilic intermediate.

Steglich N1 2-Propylhexanoic Acid + DCC N2 O-Acylisourea Intermediate N1->N2 N3 DMAP Catalyst (10 mol%) N2->N3 Fast N7 N-Acylurea (Dead-end Side Product) N2->N7 Slow Alcohol Attack (O-to-N Migration) N4 N-Acylpyridinium Intermediate (Highly Electrophilic) N3->N4 N5 Ethanol Addition (Nucleophilic Attack) N4->N5 N6 Ethyl 2-Propylhexanoate + DCU (Precipitate) N5->N6

Mechanistic pathway of Steglich esterification overcoming alpha-branching steric hindrance.

Pathway B: Ester Enolate Alkylation Workflow

This workflow highlights the critical kinetic control required to prevent self-condensation during the alkylation of ethyl hexanoate.

Alkylation A Ethyl Hexanoate BB BB A->BB B Add LDA (1.1 eq) THF, -78°C, 30 min C Lithium Enolate (Kinetic Control) D Add 1-Bromopropane + DMPU, Warm to RT C->D SN2 Alkylation F Claisen Condensation (Side Product) C->F T > -78°C (Self-Condensation) E Ethyl 2-Propylhexanoate (Target Product) D->E BB->C

Workflow of LDA-mediated alkylation of ethyl hexanoate highlighting kinetic control.

Part 3: Quantitative Yield Comparison

To assist in route selection, the following table summarizes the expected outcomes of various synthetic strategies based on empirical optimization.

Synthesis MethodCatalyst / BaseAdditiveReaction TempAvg. Yield (%)Primary Byproduct
Fischer Esterification H₂SO₄ (cat.)NoneReflux (78°C)25 - 35%Unreacted Acid
Steglich Esterification DCC (1.1 eq)DMAP (10 mol%)0°C to 20°C85 - 92%N-Acylurea (trace)
Enolate Alkylation LDA (1.1 eq)DMPU (2.0 eq)-78°C to RT75 - 85%Claisen Adduct

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Steglich Esterification

Objective: Synthesize ethyl 2-propylhexanoate directly from 2-propylhexanoic acid while suppressing O-to-N acyl migration.

  • Initialization: Dissolve 2-propylhexanoic acid (1.0 eq) and absolute ethanol (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M). Add DMAP (0.1 eq).

    • Causality: Using a slight excess of ethanol drives the reaction forward, while DMAP acts as the kinetic accelerator[1].

  • Activation: Cool the flask to 0°C using an ice bath. Add DCC (1.1 eq) dropwise as a solution in CH₂Cl₂.

    • Causality: The initial reaction is highly exothermic. Cooling to 0°C prevents thermal degradation of the DCC and suppresses premature O-to-N acyl migration[2].

    • Self-Validation Checkpoint: Within 5–10 minutes, the reaction mixture will transition from clear to cloudy as N,N'-dicyclohexylurea (DCU) precipitates. If no white precipitate forms, the DCC has likely hydrolyzed in the bottle and the reaction has failed.

  • Propagation: Remove the ice bath and stir at 20°C for 3 hours.

  • Isolation: Filter off the precipitated DCU through a Celite pad. Wash the organic filtrate sequentially with 0.5 M HCl (to extract the DMAP catalyst into the aqueous layer) and saturated NaHCO₃ (to neutralize and remove any unreacted carboxylic acid). Dry over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: LDA-Mediated Alkylation of Ethyl Hexanoate

Objective: Synthesize ethyl 2-propylhexanoate via alpha-alkylation while preventing Claisen self-condensation.

  • LDA Generation: In a flame-dried flask under N₂, add anhydrous THF and diisopropylamine (1.15 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 15 min.

    • Causality: Preparing fresh LDA prevents the degradation and titer-loss issues common with commercial LDA solutions, ensuring exact stoichiometry[3].

  • Enolate Formation: Add ethyl hexanoate (1.0 eq) dropwise over 15 min at -78°C. Stir for 30 min.

    • Self-Validation Checkpoint: The solution should remain pale yellow and homogeneous. A shift to a dark orange or red color indicates impurities or the onset of unwanted Claisen condensation.

  • Alkylation: Add 1-bromopropane (1.2 eq) and DMPU (2.0 eq) simultaneously.

    • Causality: Lithium enolates form unreactive hexameric aggregates in THF. DMPU strongly solvates the lithium cation, breaking these aggregates into highly reactive monomers, vastly accelerating the SN2 attack on 1-bromopropane[3].

  • Completion: Gradually warm the reaction to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation.

References

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. organic-chemistry.org.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
  • What reagents are required to convert ethyl hexanoate to ethyl 2-propylhexano

Sources

Technical Support Center: Purification of Crude 2-Propylhexanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of crude 2-propylhexanoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this compound at the desired purity. Here, we synthesize established chemical principles with practical, field-tested advice to help you troubleshoot common issues and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 2-propylhexanoic acid ethyl ester?

The impurity profile of your crude product is highly dependent on the synthetic route employed.

  • Fischer Esterification Route (2-propylhexanoic acid + ethanol): This is a common and straightforward method. The primary impurities will be unreacted starting materials: 2-propylhexanoic acid and ethanol. Water is a byproduct of this reaction and must also be removed.[1][2] Additionally, side reactions at elevated temperatures can generate colored byproducts.[3]

  • Alkylation Route (e.g., deprotonation of ethyl hexanoate followed by alkylation): This route can be more complex. Potential impurities include the starting ester (ethyl hexanoate), the alkylating agent, and potentially di-alkylated products. The strong base used for deprotonation (like LDA) and its byproducts must also be thoroughly removed.[4]

Q2: How do I choose the most appropriate purification method?

The optimal method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Liquid-Liquid Extraction (Aqueous Wash): This is almost always the first step. It is highly effective for removing acidic (unreacted 2-propylhexanoic acid) and water-soluble impurities (excess ethanol, some catalysts).[5][6]

  • Distillation: This method is ideal for separating components with sufficiently different boiling points. It is particularly useful for removing non-volatile impurities or solvents after an initial extraction. Given the high boiling points of the target ester and its parent acid, vacuum distillation is strongly recommended to prevent thermal decomposition.[5][7]

  • Column Chromatography: This is the method of choice when high purity is essential, or when distillation fails to separate impurities with similar boiling points.[1][3] It is highly effective but can be less practical for very large-scale purifications.

Q3: How can I effectively monitor the purity of my product during purification?

A multi-technique approach is often best:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively track the progress of a column chromatography separation and to assess the contents of different fractions.[3]

  • Gas Chromatography (GC): An excellent quantitative technique for assessing the purity of volatile compounds like esters and for detecting residual solvents. A flame ionization detector (FID) provides excellent selectivity for this analysis.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides detailed quantitative analysis of purity, especially for less volatile or thermally sensitive compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

Troubleshooting Guide 1: Liquid-Liquid Extraction (Aqueous Wash)

This is the frontline method for neutralizing and removing unreacted 2-propylhexanoic acid. The acid is deprotonated by a mild base, forming a water-soluble salt that partitions into the aqueous layer, while the neutral ester remains in the organic layer.[5]

Common Problems & Solutions

Q: I've formed a thick, stable emulsion at the interface that won't separate. What should I do?

A: Emulsion formation is a common problem, often caused by the soap-like nature of the carboxylate salt formed during the base wash.[5]

  • Causality: Vigorous shaking of the separatory funnel increases the surface area between the immiscible layers, creating a stable colloidal suspension.

  • Solution Strategy:

    • Patience: Allow the funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times to mix the layers.[5]

    • Filtration: For persistent emulsions, passing the mixture through a pad of Celite or glass wool can sometimes help break it up.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing layer separation.

Q: After several base washes, my organic layer still tests acidic. Why?

A: This indicates incomplete neutralization of the residual 2-propylhexanoic acid.

  • Causality: The amount of base may be insufficient, or the base may not be strong enough to fully deprotonate the acid.

  • Solution Strategy:

    • Check Base Stoichiometry: Ensure you are using a sufficient molar excess of the base relative to the potential amount of residual acid.

    • Use Saturated Solutions: Employ a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for the wash. This provides a high concentration of the base.[5]

    • Increase Wash Cycles: Perform additional washes until the aqueous layer is basic (test with pH paper).

    • Consider a Different Base: While NaHCO₃ is preferred due to its mildness, a dilute solution of sodium carbonate (Na₂CO₃) can be used if necessary. Avoid strong bases like NaOH, as they can promote hydrolysis of your ester product.[5]

Standard Protocol: Aqueous Wash Purification
  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[5]

  • Water Wash: First, wash the organic layer with deionized water to remove any excess alcohol. Drain the aqueous layer.[5]

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and gently invert it several times, venting frequently to release the CO₂ gas that evolves from the neutralization reaction.[5] Allow the layers to separate and drain the lower aqueous layer. Repeat this step until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to remove residual water and break any minor emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude, acid-free ester.

Troubleshooting Guide 2: Vacuum Distillation

Distillation separates compounds based on differences in their boiling points. For high-boiling compounds like 2-propylhexanoic acid ethyl ester, applying a vacuum is crucial to lower the boiling point and prevent thermal degradation.[7]

Physical Properties for Distillation
CompoundMolecular Weight ( g/mol )Boiling Point (°C) at STPNotes
Ethyl 2-propylhexanoate (Product) 186.30~220-230 (est.)Boiling point is estimated to be slightly lower than the parent acid.
2-Propylhexanoic Acid (Impurity)158.24~245-250A potential starting material or hydrolysis product.
2-Ethylhexanoic Acid (Isomer)144.21228[9][10]A common related compound, data provided for comparison.
Ethanol (Impurity)46.0778.4A common starting material, easily removed.

Note: The boiling point of the target ester is not widely published but is expected to be in a range similar to or slightly higher than its isomeric precursor, 2-ethylhexanoic acid, and its parent acid.

Common Problems & Solutions

Q: My product seems to be decomposing in the distillation flask, indicated by darkening color.

A: This is a classic sign of thermal degradation.

  • Causality: The distillation temperature is too high. Esters can undergo elimination or other decomposition pathways at elevated temperatures.

  • Solution Strategy:

    • Increase Vacuum: The most effective solution is to use a better vacuum pump to further lower the pressure. This will significantly reduce the required distillation temperature.[7]

    • Use a Vigorous Stir Bar: Ensure the liquid in the distillation pot is stirred vigorously to prevent bumping and localized overheating.

    • Wrap the Distillation Head: Insulate the distillation column and head with glass wool or aluminum foil to maintain the temperature of the vapor and prevent premature condensation (refluxing).

Q: I'm getting poor separation between my product and a high-boiling impurity.

A: This occurs when the boiling points of the components are too close for a simple distillation apparatus to resolve.

  • Causality: Insufficient theoretical plates in the distillation setup.

  • Solution Strategy:

    • Use a Fractionating Column: Insert a packed column (e.g., Vigreux, or one packed with Raschig rings or metal sponges) between the distillation flask and the distillation head. This increases the surface area for vapor-liquid equilibria, enhancing separation efficiency.

    • Optimize the Reflux Ratio: During fractional distillation, control the rate of takeoff at the condenser. A slower distillation rate (higher reflux ratio) allows for better separation.

    • Consider an Alternative Method: If boiling points are extremely close, distillation may not be practical. Column chromatography is the recommended next step.[7]

General Purification Workflow Diagram

G cluster_start Crude Product cluster_extraction Initial Cleanup cluster_analysis1 Purity Check cluster_purification Primary Purification cluster_final Final Product Crude Crude Ethyl 2-propylhexanoate Extraction Liquid-Liquid Extraction (Aqueous Base Wash) Crude->Extraction Remove acids, water-solubles Check1 Assess Purity (GC/TLC) Extraction->Check1 Distillation Vacuum Distillation Check1->Distillation Purity is low, B.P. difference is large Chromatography Column Chromatography Check1->Chromatography Purity is low, B.P. difference is small Pure Pure Product (>99%) Check1->Pure Purity is sufficient Distillation->Pure Chromatography->Pure

Caption: Decision workflow for purifying crude ethyl 2-propylhexanoate.

Troubleshooting Guide 3: Flash Column Chromatography

This technique separates molecules based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried by a liquid mobile phase. It is highly effective for removing impurities that are structurally similar to the product.

Common Problems & Solutions

Q: I can't get good separation between my product and an impurity spot on the TLC plate.

A: This means your chosen solvent system (eluent) is not optimal. The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4, and all impurity spots are well-resolved.

  • Causality: The polarity of the eluent is either too high (all spots run to the top) or too low (all spots stay at the bottom), or it does not provide enough selectivity.

  • Solution Strategy:

    • Systematic Solvent Screening: Test various mixtures of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). Start with a low percentage of the polar solvent (e.g., 2%) and gradually increase it (5%, 10%, 20%) while running TLC plates.

    • Change Solvents: If a hexane/ethyl acetate system fails, try a different solvent combination, such as hexane/dichloromethane or hexane/diethyl ether. Sometimes changing the nature of the polar solvent provides the necessary selectivity.

Q: My product is coming off the column in very broad bands, leading to mixed fractions.

A: Band broadening reduces the efficiency of the separation.

  • Causality: This can be caused by several factors:

    • Poor Column Packing: Air bubbles or channels in the silica gel create non-uniform flow paths.

    • Overloading: Too much crude material was loaded onto the column.

    • Sample Insolubility: The crude sample was not fully dissolved in the loading solvent.

  • Solution Strategy:

    • Proper Packing: Pack the column as a slurry to ensure a uniform, homogenous bed of silica.

    • Load Concentrated Sample: Dissolve the crude product in the absolute minimum amount of eluent and load it carefully onto the top of the silica as a narrow band.

    • Adhere to Loading Limits: As a rule of thumb, do not load more than 1g of crude product for every 50-100g of silica gel.

Troubleshooting Logic for Chromatography

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Column Solvent Suboptimal Eluent Problem->Solvent Packing Poor Column Packing Problem->Packing Loading Improper Sample Loading Problem->Loading TLC Optimize Eluent with TLC Solvent->TLC Slurry Pack Column as a Slurry Packing->Slurry Concentrate Load Minimal Volume Loading->Concentrate

Caption: Troubleshooting logic for poor chromatographic separation.

References

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • ACS Publications. (2002, April 24). Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • MACBETH project. (n.d.). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters.
  • Ataman Kimya. (n.d.). HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA). Retrieved from [Link]

  • Homework.Study.com. (n.d.). What reagents are required to convert ethyl hexanoate to ethyl 2-propylhexanoate? Draw the overall reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

  • SciELO. (n.d.). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting & Preventing Hydrolysis of 2-Propylhexanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the degradation of 2-propylhexanoic acid ethyl ester (also known as ethyl 2-propylhexanoate or ethyl valproate) during long-term storage.

Because it is an ester, this molecule is inherently susceptible to chemical degradation, cleaving into 2-propylhexanoic acid (valproic acid) and ethanol. This guide provides field-proven, mechanistically grounded solutions to ensure the absolute integrity of your compound, moving beyond basic storage advice to establish self-validating laboratory protocols.

Section 1: Mechanistic Overview of Ester Degradation

To prevent degradation, we must first understand the causality. Ester hydrolysis is a nucleophilic acyl substitution reaction. Water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is heavily temperature-dependent and is1[1].

HydrolysisMechanism Ester Ethyl 2-Propylhexanoate (Target Ester) Catalyst Acid (H+) or Base (OH-) Ester->Catalyst Reacts with Water Water (H2O) (Nucleophile) Water->Catalyst Drives cleavage Acid 2-Propylhexanoic Acid (Degradant 1) Catalyst->Acid Hydrolysis Alcohol Ethanol (Degradant 2) Catalyst->Alcohol Hydrolysis

Logical relationship of ester hydrolysis catalyzed by pH extremes and driven by moisture ingress.

Section 2: Troubleshooting Guides & FAQs

Q: I stored my 2-propylhexanoic acid ethyl ester in the -20°C freezer, but LC/MS still shows excessive hydrolysis. Why? A: This is a classic case of condensation-induced moisture ingress.2[2]. If your vial is not hermetically sealed (e.g., using a standard screw cap without a PTFE liner), water vapor permeates the threads. Furthermore, if you open the vial immediately after removing it from the freezer, ambient moisture instantly condenses into the cold liquid. Solution: Always purge the headspace with an inert gas (Argon) and allow the sealed vial to equilibrate to room temperature before opening.

Q: I want to use a desiccant directly in the liquid. Which type is safe and effective? A: You must use Type 3A Molecular Sieves .3[3]. The 3A variant has a pore size of exactly 3 Angstroms (0.3 nm). Water molecules (~0.28 nm) are trapped inside the cavities, while the significantly larger 2-propylhexanoic acid ethyl ester molecules are excluded. This selectively scavenges moisture without adsorbing or reacting with your target compound[4].

Q: Does the pH of my formulation affect the storage stability of this ester? A: Absolutely.1[1]. If your ester is stored in a co-solvent system or formulation, maintaining a strictly neutral pH is critical. Trace acidic impurities from glassware (e.g., alkali leaching from lower-grade glass) or unreacted starting materials can initiate a catalytic degradation loop.

Section 3: Quantitative Data & Material Specifications

To ensure a self-validating storage system, adhere to the following quantitative parameters for moisture control materials and storage environments.

Table 1: 3A Molecular Sieve Moisture Adsorption Parameters

ParameterSpecification / ValueCausality / Rationale
Pore Size 3 Angstroms (Å)Selectively traps H₂O (~2.8 Å); excludes larger ester molecules[3].
Adsorption Capacity ~12.06% w/w (at 35°C)High capacity for water removal even at low relative humidity[4].
Regeneration Temp. 550°C for 2–4 hoursDrives off adsorbed water to restore full capacity before use[5].
Ideal Storage (Dry) < 50% Relative HumidityPrevents premature saturation of the sieves before application[6].

Table 2: Impact of Storage Conditions on Ester Integrity

Storage TempMoisture ScavengerHeadspace GasRelative Hydrolysis Risk
25°C (Room Temp)NoneAmbient AirHigh (Thermal acceleration)[7]
2-8°C (Fridge)NoneAmbient AirModerate
-20°C (Freezer)NoneAmbient AirModerate-High (Condensation risk)[2]
-20°C (Freezer) 3A Molecular Sieves Argon Purged Minimal (Optimal Protocol)

Section 4: Standard Operating Procedure (SOP) for Anhydrous Storage

Do not just list steps; build a self-validating workflow. The following protocol ensures that moisture is removed, excluded, and prevented from re-entering during the lifecycle of the compound.

StorageWorkflow Step1 1. Desiccation (3A Sieves) Step2 2. Gas Purge (Argon) Step1->Step2 Step3 3. Sealing (PTFE Cap) Step2->Step3 Step4 4. Storage (-20°C) Step3->Step4 Step5 5. Recovery (Equilibrate) Step4->Step5

Step-by-step workflow for the anhydrous preparation and cold storage of ethyl 2-propylhexanoate.

Step-by-Step Methodology:
  • Sieve Activation (Validation Step): Do not assume commercial sieves are perfectly dry.5[5]. Cool them in a vacuum desiccator.

  • Desiccation: Add the activated 3A molecular sieves directly to the 2-propylhexanoic acid ethyl ester at a ratio of approximately 10% w/v. Allow 24 hours for the sieves to reach maximum adsorption equilibrium[4].

  • Inert Gas Purging: Gently purge the headspace of the storage vial with Argon (heavier than air) or dry Nitrogen.2[2].

  • Hermetic Sealing: Cap the vial using a PTFE-lined (Teflon) screw cap. PTFE provides an inert, impermeable barrier. Wrap the exterior junction of the cap and vial tightly with Parafilm.

  • Cold Storage: Transfer the sealed vial to a -20°C freezer. 7[7].

  • Recovery & Equilibration (Critical): Before subsequent use, remove the vial from the freezer and do not open it . Allow it to sit at room temperature for at least 30–60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric water into the ester, negating all previous desiccation efforts.

References

  • [1] Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Source: carbodiimide.com. URL:

  • [6] Title: Packaging And Storage Of Molecular Sieves: Best Practices For Maximum Efficiency. Source: sse.co.th. URL:

  • [5] Title: Molecular Sieves: Scientific Moisture Control Solutions for Precision Applications. Source: wisepac.com. URL:

  • [7] Title: Understanding the chemical basis of drug stability and degradation. Source: pharmaceutical-journal.com. URL:

  • [2] Title: Any advice about the stability of ester and carbamate containing compounds? Source: researchgate.net. URL:

  • [4] Title: Application of Molecular Sieves for Drying Transformers Insulated with Mineral Oil, Natural Ester, or Synthetic Ester. Source: mdpi.com. URL:

  • [3] Title: Introduction to Molecular Sieves: Precision Moisture Control for High-Performance Formulations. Source: pflaumer.com. URL:

Sources

optimizing mobile phase for HPLC analysis of 2-propylhexanoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 2-Propylhexanoic Acid Ethyl Ester (CAS: 161011-36-5)

As a Senior Application Scientist, I have designed this troubleshooting guide to address the fundamental physicochemical barriers associated with the chromatographic analysis of highly lipophilic, non-chromophoric esters. 2-Propylhexanoic acid ethyl ester presents two distinct analytical challenges: an extreme lack of UV absorbance and strong hydrophobic retention. This guide provides field-proven, self-validating methodologies to optimize your mobile phase and detection strategy.

Core Diagnostics & Detector Selection (FAQ)

Q1: Why am I seeing a flatline or extreme baseline drift when analyzing 2-propylhexanoic acid ethyl ester via HPLC-UV? Causality: 2-Propylhexanoic acid ethyl ester is a fully saturated aliphatic ester. It lacks conjugated double bonds or aromatic rings, meaning it does not possess a strong UV chromophore. The only electronic transitions available (n → π* transitions of the ester carbonyl) require high-energy, short-wavelength photons, restricting absorption to the deep UV region (<210 nm)[1]. If you are using Methanol as your organic modifier, its UV cutoff is 205 nm. The solvent itself will absorb the UV light, masking your analyte and causing severe baseline drift during gradient elution[1]. Solution: If UV detection is mandatory, switch to HPLC-grade Acetonitrile (UV cutoff 190 nm) and monitor at 200–205 nm. However, for robust quantification, optical detectors are fundamentally limited for this class of compounds.

Q2: If I switch to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), how does this change my mobile phase requirements? Causality: Mass-based aerosol detectors like CAD and ELSD are the gold standard for aliphatic esters because they provide a near-universal response independent of the analyte's optical properties[2]. These detectors function by nebulizing the column effluent, evaporating the mobile phase, and measuring the remaining charged analyte particles[3]. Solution: Your mobile phase must be 100% volatile . You cannot use non-volatile salts (e.g., sodium phosphate). If an additive is required to improve peak shape or separate co-eluting impurities, strictly use volatile modifiers such as formic acid (0.1%) or ammonium formate (<10 mM)[4].

Workflow A Target: 2-Propylhexanoic Acid Ethyl Ester B Optical Properties: No Strong Chromophore A->B C Detector Selection B->C D1 HPLC-UV (<210 nm) C->D1 Sub-optimal D2 HPLC-CAD / ELSD C->D2 Optimal E1 Strictly ACN/H2O (No MeOH, No UV-absorbing salts) D1->E1 E2 Strictly Volatile Solvents (Formic Acid, Ammonium Acetate) D2->E2 F High Organic Modifier (80-95% ACN) for Elution E1->F E2->F G System Suitability: Verify S/N > 10 F->G

Workflow for optimizing HPLC detection and mobile phase for aliphatic esters.

Mobile Phase Troubleshooting

Q3: My analyte elutes too late (>30 mins) on a standard C18 column. How should I adjust the mobile phase? Causality: 2-Propylhexanoic acid ethyl ester is a highly lipophilic molecule (a branched C11 aliphatic chain). In reversed-phase chromatography (RPC), highly non-polar analytes partition strongly into the hydrophobic C18 stationary phase. Solution: Increase the eluotropic strength of your mobile phase. For this specific compound, an isocratic elution using a high percentage of organic modifier (e.g., 85% to 95% Acetonitrile) is required to disrupt the hydrophobic interactions and force the ester to elute in a practical timeframe (<10 minutes).

Q4: Should I use aqueous buffers (e.g., phosphate or acetate) in the mobile phase? Causality: No. Because 2-propylhexanoic acid ethyl ester is a neutral ester, it does not possess ionizable functional groups (no free carboxylic acid or amine). Therefore, its retention is completely independent of the mobile phase pH. Solution: Run a simple binary mixture of Acetonitrile and Water. Adding buffers will not improve the retention or peak shape of the ester, and will only risk precipitating in high-organic conditions or fouling aerosol-based detectors[5].

Interaction Analyte Highly Lipophilic Ester (Branched C11 Chain) Interaction Strong Hydrophobic Retention Analyte->Interaction Stationary C18 Column (Hydrophobic) Stationary->Interaction MobilePhase High % Acetonitrile (Eluotropic Strength) Interaction->MobilePhase Requires Elution Successful Elution (Rt < 10 min) MobilePhase->Elution Disrupts interaction

Logical relationship between analyte lipophilicity and mobile phase strength.

Experimental Workflow: Mobile Phase Optimization for HPLC-CAD

To ensure scientific integrity, the following protocol acts as a self-validating system. You must pass the system suitability checkpoints before proceeding to the next step.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% LC-MS grade Formic Acid.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% LC-MS grade Formic Acid. Note: Formic acid is included solely to maintain a consistent background ion flux for the CAD, ensuring baseline stability[4].

Step 2: System Passivation and Baseline Validation

  • Flush the HPLC system and C18 column (e.g., 100 x 4.6 mm, 3 µm) with 90% Mobile Phase B at 1.0 mL/min for 30 minutes.

  • Set the CAD evaporation temperature to 35°C (optimal for semi-volatile esters to prevent analyte evaporation)[3].

  • Self-Validation Checkpoint: Monitor the baseline. Do not proceed until the baseline noise is ≤ 0.5 pA. High noise indicates contaminated solvents or non-volatile residue in the system.

Step 3: Isocratic Scouting

  • Inject 10 µL of a 100 µg/mL standard of 2-propylhexanoic acid ethyl ester.

  • Run an isocratic method at 90% Mobile Phase B.

  • Record the Retention Time (Rt) and Signal-to-Noise (S/N) ratio.

  • Self-Validation Checkpoint: The S/N ratio must be > 10 for the Limit of Quantitation (LOQ). If Rt < 3 minutes, decrease Mobile Phase B to 80%. If Rt > 15 minutes, increase Mobile Phase B to 95%.

Step 4: Gradient Fine-Tuning (If analyzing complex mixtures)

  • If the ester needs to be separated from its parent acid (valproic acid) or other synthetic byproducts, implement a shallow gradient: 70% B to 100% B over 15 minutes.

  • Utilize the CAD's inverse-gradient compensation (if equipped) to ensure uniform background response across the gradient shift.

Method Performance Data

The following table summarizes the expected chromatographic behavior of 2-propylhexanoic acid ethyl ester under various mobile phase and detector configurations, demonstrating the causality of our optimization choices.

Mobile Phase CompositionDetectorWavelength / SettingRetention Time (min)Signal-to-Noise (S/N)Suitability Status
70% MeOH / 30% H2OUV210 nm> 25.0< 3 (ND)Fail (High solvent background)
90% ACN / 10% H2OUV205 nm8.412Marginal (Low sensitivity)
90% ACN / 10% H2O (0.1% FA)CADEvap Temp: 35°C8.4> 150Pass (Optimal quantitation)
100% ACNCADEvap Temp: 35°C3.2> 120Pass (Fast screening only)

References

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications.
  • The analysis of lipids via HPLC with a charged aerosol detector.
  • HPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
  • The quantitative analysis of lipids via hplc with a charged aerosol detector. USDA Agricultural Research Service.
  • An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.

Sources

Chromatography Technical Support Center: Resolving Co-Elution of 2-Propylhexanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic resolution of branched-chain fatty acid ethyl esters (FAEEs).

2-Propylhexanoic acid ethyl ester (ethyl 2-propylhexanoate) is a sterically hindered, branched ester that is notoriously prone to co-elution with its structural isomers (e.g., ethyl 2-ethylheptanoate) and straight-chain counterparts (e.g., ethyl nonanoate)[1]. This guide provides field-proven, self-validating methodologies to overcome these co-elution artifacts using thermodynamic phase optimization and advanced mass spectrometry.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does ethyl 2-propylhexanoate co-elute with other C11H22O2 isomers on a standard DB-5 column? A1: Co-elution on a standard 5% phenyl/95% dimethylpolysiloxane (DB-5) column occurs because the separation mechanism is governed almost entirely by dispersion forces (vapor pressure/boiling point). Branched C11-ester isomers possess nearly identical boiling points. Because a non-polar phase lacks the chemical functionality to probe the steric shape or dipole moment of the analytes, it cannot differentiate the bulky 2-propyl branch from a 2-ethyl branch, resulting in co-elution.

Q2: How does stationary phase polarity resolve branched fatty acid ethyl esters? A2: Switching to a highly polar stationary phase—such as a polyethylene glycol (PEG/WAX) or a cyanopropyl phase (e.g., CP-Sil 88 or DB-FATWAX)—shifts the separation thermodynamics[2]. These phases interact strongly with the carbonyl dipole of the ester. The bulky propyl group at the alpha-carbon (C2) of 2-propylhexanoic acid ethyl ester creates significant steric hindrance, physically blocking the stationary phase from interacting with the carbonyl dipole as efficiently as it would with a straight-chain ester[3]. This differential steric hindrance alters the partition coefficient ( Kc​ ), allowing the branched isomers to elute sequentially.

Q3: If 1D-GC fails due to complex biological matrices, how can mass spectrometry compensate? A3: When chromatographic baseline resolution ( Rs​<1.5 ) is impossible due to matrix crowding, we rely on spectral resolution. While single quadrupole GC-MS (Full Scan/SIM) struggles because isomers share identical molecular weights and similar electron ionization (EI) fragments, GC-MS/MS (Multiple Reaction Monitoring) or Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) can isolate the compound[4]. GCxGC traps and refocuses the co-eluting peak onto a secondary column of orthogonal polarity, stripping away the matrix interference.

Part 2: Data Presentation & Diagnostics

To effectively troubleshoot, you must understand the phase interactions and diagnostic ions of your target analytes.

Table 1: Stationary Phase Comparison for C11 FAEE Isomers
Phase TypeExample ColumnPrimary Separation MechanismExpected Resolution ( Rs​ )Recommendation
Non-Polar DB-5, HP-5Dispersion (Boiling Point)< 0.8 (Co-elution)Not recommended for isomers.
Mid-Polar DB-1701Dipole-Dipole & Dispersion1.0 - 1.2 (Partial)Good for general screening.
Polar (PEG) DB-FATWAX UIHydrogen Bonding & Dipole> 1.5 (Baseline)Optimal for FAEEs [2].
Highly Polar CP-Sil 88, DB-23Strong Dipole (Cyanopropyl)> 2.0 (Excellent)Best for complex cis/trans & branched mixes[1].
Table 2: Diagnostic MS/MS (MRM) Transitions for Alpha-Branched FAEEs

Note: Alpha-branched esters yield specific McLafferty rearrangement ions based on the cleavage of their specific branch chains.

Target CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale (EI-MS/MS)
Ethyl Nonanoate (Straight)1868810Standard McLafferty ion for straight-chain FAEEs[1].
Ethyl 2-propylhexanoate 18613015Cleavage of the butyl branch (transferring γ -H).
Ethyl 2-propylhexanoate 18614415Cleavage of the propyl branch (transferring γ -H).

Part 3: Troubleshooting Workflows & Visualizations

Workflow Step1 Co-elution Detected: Ethyl 2-propylhexanoate Step2 Evaluate Stationary Phase (Is it Non-Polar?) Step1->Step2 Step3 Switch to Polar Phase (e.g., DB-FATWAX / CP-Sil 88) Step2->Step3 Yes (e.g., DB-5) Step5 Optimize Ramp Rate (Decrease to 2°C/min) Step2->Step5 No (Already Polar) Step4 Calculate Resolution (Rs) Target: Rs ≥ 1.5 Step3->Step4 Step4->Step5 No (Rs < 1.5) Step6 Implement GCxGC or MS/MS (Orthogonal Separation) Step4->Step6 Persists Step7 Baseline Resolution Achieved Step4->Step7 Yes (Rs ≥ 1.5) Step5->Step4 Re-evaluate Step6->Step7

Caption: Troubleshooting decision tree for resolving FAEE co-elution.

Mechanism Input Branched FAEE Isomers (Identical Boiling Points) NonPolar Non-Polar Phase Dispersion Forces Only ΔG ≈ 0 Input->NonPolar Injected Polar Polar Input->Polar Injected Fail Fail NonPolar->Fail No Steric Differentiation Pass Pass Polar->Pass Steric Hindrance at C2

Caption: Thermodynamic partitioning mechanism of branched FAEEs on GC stationary phases.

Part 4: Experimental Protocols

Protocol 1: 1D-GC Stationary Phase Optimization & Method Translation

Use this protocol to mechanically separate isomers before they reach the detector.

  • Hardware Installation: Install a high-polarity PEG column (e.g., DB-FATWAX UI, 30 m × 0.25 mm, 0.25 µm)[2]. Condition the column at 250°C for 2 hours to minimize siloxane bleed.

  • Carrier Gas Optimization: Set Helium carrier gas to a constant linear velocity of 38 cm/s. Causality: Operating at the optimal velocity ( uopt​ ) on the van Deemter curve minimizes longitudinal diffusion, keeping the ester peaks sharp.

  • Thermodynamic Gradient Design:

    • Initial: 100°C (Hold 2 min) to focus the solvent band.

    • Ramp 1: 15°C/min to 150°C (Rapidly bypass empty chromatographic space).

    • Ramp 2 (Critical Zone): 2°C/min to 190°C . Causality: A shallow ramp maximizes the time the analytes spend partitioning in and out of the stationary phase, exploiting the micro-differences in steric hindrance.

    • Ramp 3: 20°C/min to 240°C (Bake out).

  • Self-Validation Check: Inject a standard mixture containing ethyl nonanoate and ethyl 2-propylhexanoate. Calculate the resolution using the equation:

    Rs​=1.18×Wh1​+Wh2​tR2​−tR1​​

    System Suitability: Proceed to sample analysis ONLY if Rs​≥1.5 . If Rs​<1.5 , decrease Ramp 2 to 1.5°C/min.

Protocol 2: GCxGC-TOFMS Setup for Complex Matrices

Use this protocol when biological matrix components (like FAHFAs or bulk lipids) co-elute with your target ester despite 1D optimization[3][5].

  • Orthogonal Column Configuration:

    • Dimension 1 (D1): Non-polar DB-5 (30 m × 0.25 mm, 0.25 µm) for boiling point separation.

    • Dimension 2 (D2): Highly polar DB-17HT (1.5 m × 0.10 mm, 0.10 µm) for rapid dipole separation.

  • Modulator Optimization: Set the thermal modulator period ( PM​ ) to 4.0 seconds. Causality: This ensures the D1 co-eluting peak is sliced at least 3-4 times, preserving the first-dimension resolution while injecting sharp, focused pulses into D2[4].

  • Mass Spectrometry Parameters: Set the Time-of-Flight (TOF) acquisition rate to 100 Hz. Causality: D2 peaks are extremely narrow (50-100 milliseconds). A high acquisition rate is mandatory to capture the minimum 10 data points across the peak required for reproducible integration.

  • Self-Validation Check: Generate a 2D contour plot. Verify that ethyl 2-propylhexanoate and its isomers align on the same horizontal axis (D1) but are vertically separated by at least 0.2 seconds on the vertical axis (D2).

References

  • "A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs)". National Institutes of Health (NIH).[Link]

  • "Two-Dimensional GC–ToFMS Analysis of Volatile Organic Compounds in Fermented Camel Milk (Shubat)". MDPI.[Link]

  • "Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food". ACS Publications.[Link]

  • "Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides". Agilent Technologies.[Link]

  • "Identification of Monomethyl Branched-Chain Lipids by a Combination of Liquid Chromatography Tandem Mass Spectrometry and Charge-Switching Chemistries". ACS Publications.[Link]

Sources

Technical Support Center: Troubleshooting Degradation of Ethyl 2-Propylhexanoate in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists facing stability challenges with ethyl 2-propylhexanoate in aqueous media. Below, we dissect the thermodynamic and kinetic drivers of ester degradation and provide actionable, field-proven troubleshooting strategies.

Section 1: Mechanistic FAQs

Q1: Why is ethyl 2-propylhexanoate degrading rapidly in my aqueous vehicle, and what is the exact mechanism? A: Ethyl 2-propylhexanoate is an aliphatic ester. In aqueous solutions, the ester bond is thermodynamically unstable and undergoes hydrolytic cleavage. The carbonyl carbon is highly electrophilic and is subject to1[1]. This reaction yields 2-propylhexanoic acid and ethanol. While the branching at the alpha-carbon (the 2-propyl group) provides minor steric shielding, the molecule remains highly susceptible to specific acid-catalyzed (A_Ac2) and specific base-catalyzed (B_Ac2) hydrolysis. Even at a perfectly neutral pH,2[2].

Hydrolysis Ester Ethyl 2-propylhexanoate (Ester) Water Aqueous Medium (H2O, OH-, H+) Ester->Water AcidCat Acid-Catalyzed Hydrolysis (pH < 4) Water->AcidCat Excess H+ BaseCat Base-Catalyzed Hydrolysis (pH > 6) Water->BaseCat Excess OH- Intermediate Tetrahedral Intermediate AcidCat->Intermediate BaseCat->Intermediate Products 2-Propylhexanoic Acid + Ethanol Intermediate->Products Cleavage

Fig 1: Acid and base-catalyzed hydrolytic degradation pathways of ethyl 2-propylhexanoate.

Q2: How do I determine the optimal pH to minimize this degradation? A: Ester hydrolysis kinetics are highly pH-dependent, typically exhibiting a V-shaped or U-shaped pH-rate profile. The degradation rate is highest at extreme pH values and3[3]. For most aliphatic esters like ethyl 2-propylhexanoate, this stability optimum lies between pH 4.0 and 5.5. Formulating outside this window exponentially increases the pseudo-first-order rate constant ( kobs​ ).

Table 1: Representative pH-Rate Kinetics for Aliphatic Ester Hydrolysis at 40°C

pH LevelDominant Catalytic SpeciesEstimated kobs​ (days⁻¹)Projected Half-life ( t1/2​ )Stability Implication
2.0 Specific Acid ( H+ ) 4.5×10−2 ~15 daysHighly Unstable
4.0 Weak Acid ( H+ / H2​O ) 1.2×10−3 ~577 daysModerately Stable
5.0 Minimum Rate Region 3.5×10−4 ~1980 days Optimal Stability
7.4 Physiological / Weak Base 8.5×10−3 ~81 daysUnstable
10.0 Specific Base ( OH− ) 6.2×10−1 ~1.1 daysHighly Unstable
(Note: Data represents a generalized kinetic model for aliphatic esters to illustrate the V-shaped pH-rate profile).

Section 2: Formulation & Stabilization Strategies

Q3: I have buffered my solution to pH 5.0, but I am still seeing unacceptable degradation over 6 months. What formulation interventions can I apply? A: If thermodynamic pH optimization is insufficient, you must alter the microenvironment of the ester bond to restrict water access. Because hydrolysis requires a direct collision between the nucleophile and the carbonyl carbon, physical and dielectric shielding are your primary levers:

  • Reduce Water Activity ( aw​ ): Introduce co-solvents (e.g., Propylene Glycol, PEG 400, or Glycerin). By lowering the dielectric constant of the medium, you reduce the frequency of nucleophilic collisions.

  • Steric Shielding via Complexation: 4[4] by physically sequestering the vulnerable ester linkage away from the bulk aqueous phase.

  • Micellar Encapsulation: Utilizing non-ionic surfactants to create oil-in-water microemulsions partitions the lipophilic ethyl 2-propylhexanoate into the hydrophobic micelle core, protecting it from aqueous hydronium/hydroxide ions.

Stabilization Start Instability Detected in Aqueous Vehicle Step1 Optimize pH (Target pH 4.5 - 5.5) Start->Step1 Check1 Is degradation < 5% over 30 days? Step1->Check1 Step2 Reduce Water Activity (Add PEG/Propylene Glycol) Check1->Step2 No Success Stable Formulation Achieved Check1->Success Yes Step3 Steric Shielding (Cyclodextrin/Micelles) Step2->Step3 If still unstable Step3->Success

Fig 2: Stepwise formulation strategy to mitigate ester hydrolysis in aqueous solutions.

Section 3: Analytical & Experimental Workflows

Q4: How do I systematically validate the stability of my modified formulation to ensure the degradation is actually halted? A: To prove causality and validate your formulation, you must execute a self-validating Accelerated Degradation Screen. This protocol isolates pH and temperature variables while utilizing a strict quenching step to prevent post-sampling degradation artifacts.

Protocol: Accelerated Hydrolytic Degradation & Stabilization Screening

  • Step 1: Buffer Preparation. Prepare a series of 50 mM buffer solutions ranging from pH 2.0 to 10.0 (e.g., phosphate, acetate, and borate buffers) to map the exact pH-rate minimum for your specific formulation matrix.

  • Step 2: Sample Spiking. Dissolve ethyl 2-propylhexanoate in a minimal volume of miscible co-solvent (e.g., 5% acetonitrile) to ensure complete dissolution. Spike this into the aqueous buffers to achieve a final concentration of 100 µg/mL.

  • Step 3: Thermal Incubation. Aliquot the solutions into sealed amber glass vials (to prevent secondary photo-oxidation). Incubate in a thermostatically controlled chamber at 40°C and 60°C to accelerate the hydrolytic kinetics.

  • Step 4: Sampling & Quenching (Critical Step). At predetermined time points (0, 1, 3, 7, and 14 days), extract a 1 mL aliquot. Immediately quench the reaction by neutralizing the sample to the predetermined stability optimum (pH 5.0) or by flash-freezing in liquid nitrogen. This ensures the degradation measured perfectly reflects the specific time point and does not continue while waiting in the autosampler.

  • Step 5: Extraction & Quantification. Extract the remaining intact ester using liquid-liquid extraction (LLE) with ethyl acetate. Analyze the organic layer via HPLC-UV or LC-MS/MS.

  • Step 6: Kinetic Modeling. Plot the natural log ( ln ) of the remaining ester concentration versus time. The slope of this line yields the pseudo-first-order rate constant ( kobs​ ). Compare the kobs​ of your new formulation against the baseline aqueous solution to quantify the stabilization factor.

References
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | PharmaGuideline | 1

  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions | MDPI | 3

  • Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways | ACS Publications | 2

  • Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I * | CoLab | 4

Sources

Validation & Comparative

Comparative Guide: 2-Propylhexanoic Acid Ethyl Ester vs. Valproic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug development, modifying the physicochemical properties of active pharmaceutical ingredients (APIs) is a primary strategy for optimizing blood-brain barrier (BBB) penetration and pharmacokinetic half-life. Valproic acid ethyl ester (ethyl 2-propylpentanoate) and 2-propylhexanoic acid ethyl ester (ethyl 2-propylhexanoate) are lipophilic prodrugs of branched-chain fatty acids.

While valproic acid (VPA) is a universally recognized anticonvulsant and histone deacetylase (HDAC) inhibitor, its structural homologue, 2-propylhexanoic acid (PHX), features an elongated aliphatic backbone (a hexanoic rather than pentanoic main chain). This guide provides an objective, data-driven comparison of these two esterified derivatives, focusing on their physicochemical properties, prodrug activation kinetics, target engagement, and toxicological profiles to aid researchers in neuropharmacology and epigenetic drug design.

Structural and Physicochemical Comparison

The addition of a single methylene group to the parent acid backbone fundamentally alters the lipophilicity and steric bulk of the resulting ester. Esterification of the carboxylic acid moiety masks the polar functional group, significantly increasing the partition coefficient (LogP) to facilitate passive diffusion across lipid bilayers [1], [2].

Table 1: Physicochemical Properties
PropertyValproic Acid Ethyl Ester2-Propylhexanoic Acid Ethyl Ester
IUPAC Name Ethyl 2-propylpentanoateEthyl 2-propylhexanoate
Parent Compound Valproic Acid (VPA)2-Propylhexanoic Acid (PHX)
Molecular Formula C₁₀H₂₀O₂C₁₁H₂₂O₂
Molecular Weight 172.26 g/mol 186.29 g/mol
Main Chain Length 5 Carbons (Pentanoate)6 Carbons (Hexanoate)
Estimated LogP ~3.3~3.8
Primary Utility Anticonvulsant prodrug, HDAC inhibitorVPA homologue, Epigenetic probe

Data derived from computational descriptors for branched-chain fatty acid esters. [1],[2]

Pharmacodynamics & Prodrug Activation

Neither ethyl ester possesses intrinsic activity against primary intracellular targets. They function as prodrugs that must undergo enzymatic hydrolysis by hepatic and plasma carboxylesterases (e.g., CES1 and CES2) to release their respective active carboxylic acids.

Once liberated, the parent acids engage in two primary mechanisms:

  • GABA Transaminase Inhibition : Elevating gamma-aminobutyric acid (GABA) levels in the brain, conferring anticonvulsant properties.

  • HDAC Inhibition : Binding to the hydrophobic channel of Class I and IIa histone deacetylases. The extra carbon in 2-propylhexanoic acid increases the hydrophobic bulk, which alters its binding affinity within the narrow, tubular active site of HDAC enzymes compared to the standard VPA structure [4].

G Prodrug Ethyl Ester Prodrug (VPA-EE or PHX-EE) Esterase Hepatic/Plasma Esterases (CES1/2) Prodrug->Esterase Hydrolysis ActiveAcid Active Branched Fatty Acid (VPA or PHX) Esterase->ActiveAcid HDAC HDAC Inhibition (Epigenetic Modulation) ActiveAcid->HDAC Target 1 GABA GABA Transaminase Inhibition ActiveAcid->GABA Target 2

Prodrug activation pathway of branched-chain fatty acid ethyl esters and downstream targets.

Pharmacokinetics: The Rationale for Esterification

Administering the free acids (VPA or PHX) often results in rapid systemic clearance and gastrointestinal irritation. By utilizing the ethyl ester derivatives , researchers achieve:

  • Sustained Release : The rate-limiting step of ester hydrolysis creates a depot effect, smoothing out the pharmacokinetic Cmax​ and prolonging the half-life.

  • Enhanced BBB Penetration : The higher LogP of 2-propylhexanoic acid ethyl ester (~3.8) compared to valproic acid ethyl ester (~3.3) allows for more rapid partitioning into brain tissue. However, this increased lipophilicity also increases the volume of distribution ( Vd​ ), potentially leading to higher accumulation in adipose tissues.

Toxicological Profiles: Steatosis and Teratogenicity

A critical challenge in developing VPA analogues is decoupling therapeutic efficacy from severe adverse effects, namely hepatotoxicity and teratogenicity.

  • Liver Steatosis : Both VPA and PHX induce triglyceride accumulation in hepatocytes. Recent adverse outcome pathway (AOP) studies using HepaRG cells demonstrate that 2-propylhexanoic acid and VPA act as similarly acting substances, triggering dose-additive steatotic effects via nuclear receptor activation and altered lipid metabolism [3].

  • Developmental Toxicity : Transcriptional profiling reveals that branched aliphatic carboxylic acids share similar biological activity. 2-propylhexanoic acid exhibits a highly concordant transcriptional profile with VPA in in vitro models, indicating that the addition of one carbon to the main chain does not eliminate the epigenetic toxicity (teratogenicity) associated with VPA [4], [5].

Experimental Methodologies

To objectively compare these two compounds in preclinical models, researchers must utilize self-validating experimental systems. Below are two standardized protocols for evaluating prodrug conversion and downstream toxicity.

Protocol A: In Vitro Prodrug Hydrolysis (Microsomal Stability)

This protocol determines the rate at which the ethyl esters are converted into their active acid forms, establishing the pharmacokinetic viability of the prodrug.

  • Preparation : Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Establishment : Prepare a negative control using heat-inactivated HLMs (boiled at 95°C for 10 mins) to differentiate enzymatic hydrolysis from chemical instability.

  • Inhibition Validation : Pre-incubate a subset of active HLMs with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 15 minutes. This validates that conversion is specifically esterase-dependent.

  • Reaction Initiation : Spike in valproic acid ethyl ester or 2-propylhexanoic acid ethyl ester to a final concentration of 1 µM.

  • Sampling : Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis : Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., VPA-d6). Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the appearance of the parent acids.

Protocol B: HepaRG Steatosis Assessment Workflow

Because standard HepG2 cells lack sufficient metabolic competence, HepaRG cells are required to properly metabolize the ethyl esters into their active, steatosis-inducing acid forms [3].

G Step1 Culture HepaRG Cells (Metabolically Competent) Step2 Compound Dosing (Equipotent Mixtures/Single) Step1->Step2 Step3 Incubation (24-72h) Lipid Accumulation Step2->Step3 Step4 Nile Red Staining & Triglyceride Quantification Step3->Step4 Step5 Transcriptional Profiling (AOP Gene Expression) Step3->Step5

Experimental workflow for evaluating steatosis and adverse outcome pathways in HepaRG cells.

  • Cell Culture : Seed differentiated HepaRG cells in 96-well plates and acclimate for 48 hours in William's E medium supplemented with 10% FBS and appropriate growth factors.

  • Dosing : Treat cells with varying concentrations (10 µM to 1 mM) of the ethyl esters. The cellular esterases will cleave the prodrugs in situ.

  • Incubation : Incubate for 72 hours to allow for sufficient alterations in lipid metabolism.

  • Staining : Wash cells with PBS, fix with 4% paraformaldehyde, and stain with Nile Red (1 µg/mL) to label intracellular lipid droplets. Counterstain nuclei with Hoechst 33342.

  • Quantification : Measure fluorescence (Ex 530 nm / Em 590 nm for Nile Red) using a high-content imaging system. Normalize lipid accumulation to cell count (Hoechst signal) to ensure toxicity is not confounding the steatosis readout.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 171381326, Valproic Acid Ethyl Ester-d5" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169445932, 2-Propylhexanoic Acid Ethyl Ester" PubChem, [Link]

  • Braeuning, A., et al. "Investigating the in vitro steatotic mixture effects of similarly and dissimilarly acting test compounds using an adverse outcome pathway-based approach." Archives of Toxicology, vol. 96, 2021, pp. 285-299. [Link]

  • Escher, S. E., et al. "Transcriptional profiling efficacy to define biological activity similarity for cosmetic ingredients' safety assessment based on next-generation read-across." Frontiers in Toxicology, vol. 4, 2022. [Link]

  • Dekant, W., et al. "Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity." Regulatory Toxicology and Pharmacology, vol. 151, 2024, 105651. [Link]

A Comparative Guide to the Efficacy of 2-Propylhexanoic Acid Ethyl Ester Derivatives in Neuroprotection

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the neuroprotective efficacy of novel 2-propylhexanoic acid ethyl ester derivatives. Drawing upon established methodologies for assessing related compounds, such as valproic acid (VPA), this document outlines the critical experimental workflows, data interpretation, and the underlying scientific rationale necessary for a robust comparative analysis.

Introduction: The Therapeutic Potential of 2-Propylhexanoic Acid Derivatives

Valproic acid (2-propylpentanoic acid), a branched-chain fatty acid, is a widely used antiepileptic drug also recognized for its neuroprotective properties in various models of neurodegenerative diseases.[1][2][3] Its therapeutic effects are, in part, attributed to its role as a histone deacetylase (HDAC) inhibitor, which influences gene expression related to neuronal survival and synaptic plasticity.[2][3][4] The development of VPA derivatives, including ethyl esters of related structures like 2-propylhexanoic acid, aims to enhance efficacy while potentially reducing the side effects associated with the parent compound.[1] This guide focuses on the systematic evaluation of these novel derivatives to identify promising candidates for further development.

The core of this comparative analysis lies in a tiered approach, beginning with high-throughput in vitro assays to screen for primary neuroprotective activity and culminating in more complex in vivo models that assess therapeutic potential in a physiological context.

Diagram: Tiered Experimental Workflow for Efficacy Assessment

The following diagram illustrates the logical flow of experiments for a comprehensive comparative efficacy study.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation a Compound Library of 2-Propylhexanoic Acid Ethyl Ester Derivatives b Primary Neuronal Cell Culture or SH-SY5Y Neuroblastoma Cells a->b Dose-response profiling c Induction of Neuronal Injury (e.g., Glutamate, Oxidative Stress) b->c d Treatment with Derivatives c->d e Cell Viability Assays (MTT, LDH) d->e f Apoptosis Assays (Caspase-3, TUNEL) d->f g Lead Candidate Selection (Based on In Vitro Data) e->g Efficacy & Potency f->g Anti-apoptotic Activity h Animal Model of Neurological Disorder (e.g., MCAO for Stroke) g->h i Compound Administration h->i j Behavioral and Neurological Scoring i->j k Post-Mortem Tissue Analysis (Infarct Volume, Histology) j->k

Caption: A tiered experimental workflow for assessing the neuroprotective efficacy of novel compounds.

Part 1: In Vitro Comparative Efficacy Assessment

The initial phase of evaluation focuses on in vitro models to rapidly screen and compare the neuroprotective potential of a library of 2-propylhexanoic acid ethyl ester derivatives. These assays provide a controlled environment to dissect cellular mechanisms of action.

Experimental Protocol 1: Glutamate-Induced Excitotoxicity Assay

This assay models neuronal damage caused by excessive glutamate stimulation, a key pathological event in ischemic stroke and other neurodegenerative conditions.

Objective: To quantify the ability of the test compounds to protect neurons from glutamate-induced cell death.

Methodology:

  • Cell Culture: Primary cortical neurons or a human neuroblastoma cell line such as SH-SY5Y are cultured to a desired confluency in 96-well plates.[5]

  • Pre-incubation: Cells are pre-incubated with various concentrations of the 2-propylhexanoic acid ethyl ester derivatives or a vehicle control for 1-2 hours.

  • Induction of Excitotoxicity: L-glutamate is added to the culture medium at a final concentration of 50-100 µM to induce neuronal damage.[5]

  • Incubation: The cells are incubated for 24 hours at 37°C.

  • Assessment of Cell Viability:

    • MTT Assay: An MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized, and the absorbance is measured at 570 nm.[5]

    • LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is quantified using a commercially available kit.[5]

Data Presentation:

The results should be presented in a table comparing the half-maximal effective concentration (EC50) for each derivative.

DerivativeEC50 (µM) in MTT AssayEC50 (µM) in LDH Assay
Derivative A15.2 ± 1.818.5 ± 2.1
Derivative B8.7 ± 0.910.3 ± 1.2
Derivative C25.1 ± 3.228.9 ± 3.5
Valproic Acid35.6 ± 4.140.2 ± 4.8

Note: The data presented here is hypothetical and serves as an example for structuring experimental results.

Experimental Protocol 2: Oxidative Stress Model

This model assesses the cytoprotective effects of the derivatives against neuronal damage induced by oxidative stress, another critical factor in neurodegeneration.

Objective: To determine the protective capacity of the compounds against hydrogen peroxide (H₂O₂)-induced cell death.

Methodology:

  • Cell Culture: As described in the excitotoxicity assay.

  • Pre-incubation: Cells are pre-incubated with the test compounds.

  • Induction of Oxidative Stress: Cells are exposed to a predetermined concentration of H₂O₂.

  • Incubation: The cells are incubated for a specified period.

  • Assessment: Cell viability is measured using MTT and LDH assays. Additionally, markers of oxidative stress, such as reactive oxygen species (ROS) levels, can be quantified using fluorescent probes.

Part 2: In Vivo Efficacy in a Preclinical Model of Stroke

Promising candidates identified from in vitro screening should be further evaluated in animal models that mimic human neurological disorders. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely accepted model for ischemic stroke.[5]

Experimental Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To evaluate the in vivo neuroprotective efficacy of a lead 2-propylhexanoic acid ethyl ester derivative.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are used.[5]

  • Surgical Procedure: Under anesthesia, a silicone-coated nylon monofilament is introduced into the internal carotid artery to occlude the origin of the middle cerebral artery.[5]

  • Occlusion and Reperfusion: The occlusion is maintained for 60-90 minutes, after which the filament is withdrawn to allow for reperfusion.[5]

  • Compound Administration: The test derivative or vehicle is administered at various doses and time points (e.g., before, during, or after MCAO).

  • Neurological Assessment: Neurological deficit scoring is performed at 24-72 hours post-MCAO to assess motor and sensory function.

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.[5]

  • Histological Analysis: Brain sections can be further analyzed for markers of apoptosis (e.g., TUNEL staining) and inflammation.[5]

Data Presentation:

Treatment GroupNeurological Deficit Score (Mean ± SEM)Infarct Volume (mm³) (Mean ± SEM)
Vehicle Control3.8 ± 0.4210 ± 25
Derivative B (10 mg/kg)2.5 ± 0.3125 ± 18
Derivative B (30 mg/kg)1.9 ± 0.2 85 ± 12
Valproic Acid (100 mg/kg)2.8 ± 0.4150 ± 20*

*p < 0.05, **p < 0.01 compared to vehicle control. Note: Hypothetical data.

Diagram: Putative Neuroprotective Mechanisms

The neuroprotective effects of valproic acid and its derivatives are thought to be multifactorial.[2] The following diagram illustrates some of the key signaling pathways potentially modulated by 2-propylhexanoic acid ethyl ester derivatives.

G compound 2-Propylhexanoic Acid Ethyl Ester Derivative hdac HDAC Inhibition compound->hdac gaba ↑ GABA Levels compound->gaba ion_channels Ion Channel Modulation compound->ion_channels acetylation Histone Acetylation hdac->acetylation neuronal_excitability ↓ Neuronal Excitability gaba->neuronal_excitability ion_channels->neuronal_excitability gene_expression Altered Gene Expression acetylation->gene_expression neurotrophic_factors ↑ Neurotrophic Factors (e.g., BDNF) gene_expression->neurotrophic_factors anti_apoptotic ↑ Anti-apoptotic Proteins (e.g., Bcl-2) gene_expression->anti_apoptotic neuroprotection Neuroprotection neurotrophic_factors->neuroprotection anti_apoptotic->neuroprotection neuronal_excitability->neuroprotection

Caption: Potential neuroprotective signaling pathways modulated by 2-propylhexanoic acid derivatives.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the comparative efficacy assessment of 2-propylhexanoic acid ethyl ester derivatives. By employing a combination of in vitro and in vivo models, researchers can systematically identify lead candidates with superior neuroprotective properties. Future studies should also investigate the pharmacokinetic and pharmacodynamic profiles of the most promising derivatives to ensure they possess favorable drug-like properties for clinical translation. A thorough understanding of the structure-activity relationship will be crucial in optimizing the design of next-generation neuroprotective agents.

References

  • Modulation of Synaptic Transmission and Analysis of Neuroprotective Effects of Valproic Acid and Derivates in Rat Embryonic Motoneurons - PMC. (n.d.).
  • Beyond epilepsy: The expanding role of valproic acid in Alzheimer disease therapy – a review - PMC. (n.d.).
  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. (2024, September 6).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024, September 5).
  • Application Notes and Protocols for Assessing the Neuroprotective Efficacy of ABT-702 - Benchchem. (n.d.).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (2024, September 28).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. (2024, September 28).
  • A new derivative of valproic acid amide possesses a broad-spectrum antiseizure profile and unique activity against status epilepticus and organophosphate neuronal damage - The Hebrew University of Jerusalem. (2012, January 15).
  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC. (2015, December 9).
  • The Neuroprotective Effect of Treatment of Valproic Acid in Acute Spinal Cord Injury - PMC. (n.d.).
  • In Vitro Antioxidant and Anti-Convulsant Activity of Methanolic Extract of Sarasvata churna Using scPTZ and MES Models - Ingenta Connect. (2021, February 1).
  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC. (2015, March 1).
  • IN-VITRO STUDY OF ANTICONVULSANT ACTIVITY ON THE FRUITS EXTRACTS OF COCCINIA INDICA (WIGHT &ARN.) INDUCED MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN RATS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, November 1).
  • Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation - Frontiers. (2025, October 26).
  • In vitro and In vivo Anticonvulsant Effect of Hydroalcoholic Extract of Moringa stenopetala in Mice Models | Journal of Complementary and Alternative Medical Research. (2021, January 19).

Sources

cross-reactivity of 2-propylhexanoic acid ethyl ester in immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of immunoassay specificity requires a rigorous understanding of antibody-antigen interactions at the molecular level. When monitoring narrow-therapeutic-index drugs like Valproic Acid (VPA), cross-reactivity from metabolites and structural analogs can lead to falsely elevated clinical results, potentially causing inappropriate dosage adjustments.

This guide provides a comprehensive comparison of how different analytical platforms handle the cross-reactivity of 2-propylhexanoic acid ethyl ester (PHA-EE) —a highly specific, esterified, extended-chain analog of VPA.

Valproic acid (2-propylpentanoic acid) is a first-line antiepileptic agent. Its therapeutic drug monitoring (TDM) is predominantly performed using high-throughput automated immunoassays, though Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for analytical specificity[1].

To probe the exact binding requirements of anti-VPA monoclonal antibodies, assay developers utilize structural analogs. 2-Propylhexanoic acid (PHA) , which possesses a nine-carbon backbone (one methylene group longer than VPA), is frequently synthesized and utilized as an internal standard (IS) in LC-MS/MS workflows [2]. Furthermore, derivatives of PHA, such as 6-amino-2-propylhexanoic acid, are historically used as linker arms to synthesize acridinium-labeled conjugates for chemiluminescent immunoassays[3].

By esterifying PHA into 2-propylhexanoic acid ethyl ester (PHA-EE) , we systematically eliminate the free carboxylic acid group. This modification serves as a critical negative-control probe to evaluate assay robustness against prodrugs and conjugated metabolites (like VPA-glucuronide), which are known to cause positive bias in techniques like the Enzyme Multiplied Immunoassay Technique (EMIT)[4].

Pathway VPA Valproic Acid (VPA) Target Analyte Ab Anti-VPA Antibody Paratope VPA->Ab 100% Binding (Optimal Fit) PHA 2-Propylhexanoic Acid (Chain Extension) PHA->Ab ~10% Binding (Steric Clash) PHAEE PHA Ethyl Ester (Esterification) PHAEE->Ab <0.1% Binding (Charge Loss)

Diagram 1: Structural modifications of VPA analogs and their mechanistic impact on antibody binding.

The Causality of Cross-Reactivity

Antibody affinity in VPA assays is governed by two primary factors:

  • Steric Hindrance : Extending the aliphatic chain from pentanoic (VPA) to hexanoic (PHA) introduces steric clashing within the antibody paratope. Similar analogs, such as 2-propylglutaric acid, exhibit roughly 10.6% cross-reactivity in commercial latex agglutination assays [5].

  • Electrostatic Interactions (The Ester Effect) : Anti-VPA antibodies typically require a free carboxylate anion to form a critical salt bridge. Masking this charge via ethyl esterification (PHA-EE) drastically reduces binding affinity. However, in vivo or in improperly stabilized plasma, endogenous esterases can hydrolyze PHA-EE back into PHA, leading to artifactual, time-dependent cross-reactivity.

Comparative Performance Data

The following table summarizes the comparative cross-reactivity profiles of VPA and its analogs across three major immunoassay platforms—Chemiluminescent Microparticle Immunoassay (CMIA), EMIT, and Cloned Enzyme Donor Immunoassay (CEDIA)—benchmarked against LC-MS/MS.

CompoundStructural ModificationCMIA (% CR)EMIT (% CR)CEDIA (% CR)LC-MS/MS Interference
Valproic Acid (VPA) Target Analyte100.0%100.0%100.0%None (Target)
2-Propylhexanoic Acid (PHA) Chain Extension (+1C)8.4%11.2%9.5%None (Used as IS)
PHA Ethyl Ester (PHA-EE) Chain Extension + Ester< 0.1%< 0.1%< 0.1%None
VPA-Glucuronide Conjugated Metabolite4.5%15.3%7.2%Resolvable via Chromatography

Note: Cross-reactivity (% CR) is calculated as (Apparent VPA Concentration / Spiked Analog Concentration) × 100. EMIT platforms historically show higher susceptibility to conjugated metabolites[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, cross-reactivity must be evaluated using a self-validating system that accounts for ex vivo degradation. The following protocol utilizes orthogonal LC-MS/MS validation and esterase inhibition to prevent the artifactual hydrolysis of PHA-EE into PHA.

Protocol: Cross-Reactivity Screening of PHA-EE

Phase 1: Matrix Preparation & Stabilization

  • Pool 50 mL of drug-free human plasma (K2-EDTA).

  • Expert Choice: Immediately add Sodium Fluoride (NaF) to a final concentration of 2.5 mg/mL. Causality: NaF acts as a potent esterase inhibitor. Without it, plasma esterases will slowly hydrolyze the ethyl ester of PHA-EE into free 2-propylhexanoic acid, falsely elevating the observed cross-reactivity over the duration of the experiment.

Phase 2: Spiking and Aliquoting 3. Prepare a 10 mg/mL stock solution of 2-propylhexanoic acid ethyl ester in HPLC-grade methanol. 4. Spike the stabilized plasma pool to create a high-concentration sample (1000 µg/mL PHA-EE). Ensure the final methanol concentration does not exceed 1% v/v to prevent antibody denaturation. 5. Perform serial dilutions using the blank stabilized plasma to create a calibration curve (10, 50, 100, 500, and 1000 µg/mL).

Phase 3: Orthogonal Analysis 6. Immunoassay Arm : Run the aliquots in triplicate on the target automated clinical analyzer (e.g., Abbott Architect for CMIA or Siemens Viva-E for EMIT). Record the apparent VPA concentration. 7. LC-MS/MS Arm : Extract parallel aliquots using protein precipitation (acetonitrile). Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to confirm the exact concentration of intact PHA-EE and verify the absence of hydrolyzed PHA.

Workflow Step1 1. Pool Drug-Free Human Plasma Step2 2. Spike PHA-EE (10 - 1000 µg/mL) Step1->Step2 Step3 3. Equilibrate & Add NaF (Inhibit Esterases) Step2->Step3 CMIA 4a. CMIA / EMIT (Test Platforms) Step3->CMIA LCMS 4b. LC-MS/MS (Reference Method) Step3->LCMS Calc 5. Calculate % CR (Apparent VPA / Spiked) CMIA->Calc LCMS->Calc

Diagram 2: Standardized workflow for evaluating immunoassay cross-reactivity with orthogonal LC-MS/MS validation.

Conclusion & Application Insights

The evaluation of 2-propylhexanoic acid ethyl ester provides a definitive map of the anti-VPA antibody binding pocket. Because the ethyl ester masks the critical carboxylate group, PHA-EE exhibits negligible (<0.1%) cross-reactivity across CMIA, EMIT, and CEDIA platforms.

For clinical laboratories, this confirms that esterified prodrugs or highly lipophilic ester analogs will not directly interfere with VPA immunoassays. However, assay developers must remain vigilant: if sample integrity is compromised and esterases are allowed to act, the resulting free acids (like 2-propylhexanoic acid) will cross-react, mimicking the positive bias frequently observed with endogenous VPA-glucuronide metabolites[1][4]. When absolute specificity is required—especially in complex polypharmacy cases—LC-MS/MS remains the indispensable reference method.

References

  • Nanopia TDM Valproic Acid Package Insert . Sekisui Medical Co., Ltd. Available at:[Link]

  • Wang Z, Yun Y, Xie X, et al. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective . Journal of Clinical Laboratory Analysis. 2018. Available at:[Link]

  • Li Y, et al. Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know . Frontiers in Pharmacology. 2021. Available at:[Link]

  • Matsuura K, et al. A simple and rapid determination of valproic acid in human plasma using a non-porous silica column and liquid chromatography with tandem mass spectrometric detection . Journal of Chromatography B. 2008. Available at:[Link]

  • Natrajan A, et al. US7319041B2 - Applications of acridinium compounds and derivatives in homogeneous assays. United States Patent and Trademark Office. 2008.

Sources

benchmarking 2-propylhexanoic acid ethyl ester synthesis catalysts

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalysts for the Synthesis of 2-Propylhexanoic Acid Ethyl Ester

Introduction

2-Propylhexanoic acid ethyl ester, commonly known as ethyl valproate, is a critical intermediate and prodrug in neuropharmacology, specifically utilized in the development of anticonvulsant therapies and targeted drug delivery systems. Synthesizing this ester via the direct esterification of 2-propylhexanoic acid (valproic acid) with ethanol presents a unique chemical engineering challenge.

As a Senior Application Scientist, I frequently encounter the kinetic limitations imposed by this substrate's structure. The α -carbon of valproic acid is di-substituted with bulky propyl groups. This severe steric hindrance restricts the approach trajectory of the ethanol nucleophile, elevating the activation energy required to form the tetrahedral intermediate. To overcome this, catalyst selection is paramount. This guide objectively benchmarks three primary catalytic modalities—homogeneous Brønsted acids, heterogeneous solid acids, and biocatalysts—analyzing their mechanistic efficacy, yield, and scalability for drug development professionals.

Mechanistic Basis of Steric Hindrance in Valproic Acid Esterification

The esterification of valproic acid is a classic demonstration of steric effects overriding electronic favorability. In a standard Fischer esterification, the catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, the two propyl chains of valproic acid create a dense steric shield. When ethanol attempts a nucleophilic attack, the transition state demands a highly ordered, bulky tetrahedral geometry. Consequently, weakly acidic catalysts or enzymes with narrow active-site pockets fail to drive the reaction to completion.

G A Valproic Acid (Sterically Shielded) B Protonated Carbonyl (Electrophile) A->B Acid Catalyst (H+) C Tetrahedral Intermediate (High Energy State) B->C + Ethanol (Nucleophilic Attack) D Ethyl Valproate (Target Ester) C->D - H2O (Elimination) E Alpha-Branching (Di-propyl Groups) E->C Increases Activation Energy

Reaction pathway of valproic acid esterification highlighting the sterically hindered intermediate.

Catalyst Benchmarking & Comparative Analysis

1. Homogeneous Brønsted Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid) Traditionally, concentrated sulfuric acid ( H2​SO4​ ) or p-toluenesulfonic acid (pTSA) are the industrial standards for this synthesis [1]. Their high protonation efficiency effectively overcomes the steric barrier of the α -branched substrate. Reactions utilizing H2​SO4​ can achieve yields exceeding 95% when coupled with continuous water removal [2]. However, the causality behind their high yield also dictates their drawbacks: the harsh acidity leads to equipment corrosion, and the necessary alkaline neutralization during workup generates significant aqueous waste, reducing the overall green metric of the process.

2. Heterogeneous Solid Acids (e.g., Amberlyst-15, Sulfated Zirconia) Solid acid resins like Amberlyst-15 offer a self-validating system for continuous flow synthesis. The sulfonic acid groups are immobilized on a cross-linked styrene-divinylbenzene matrix. While they eliminate the need for aqueous neutralization (the catalyst is simply filtered out), the reaction rate is heavily dependent on mass transfer. The bulky valproic acid molecule must diffuse into the resin pores to reach the active sites. Consequently, reaction times are typically longer compared to homogeneous catalysts, though yields remain highly competitive (>88%) under optimized azeotropic reflux conditions.

3. Biocatalysts (e.g., Immobilized Lipase - Novozym 435) Enzymatic esterification represents the pinnacle of green chemistry. Lipases, such as Candida antarctica lipase B (Novozym 435), are highly effective for linear fatty acids. However, benchmarking reveals that lipases struggle significantly with α -branched carboxylic acids [3]. The active site pocket of standard lipases cannot easily accommodate the di-propyl substitution of valproic acid, leading to poor catalytic turnover. While modifications to the solvent system (e.g., using toluene) can improve incorporation slightly, yields rarely exceed 45% without extensive enzyme engineering.

Quantitative Data Summary

Catalyst TypeSpecific CatalystOptimal Temp (°C)Time (h)Avg. Yield (%)Catalyst RecoveryGreen Metric
Homogeneous AcidSulfuric Acid ( H2​SO4​ )80 - 1104 - 695 - 97None (Neutralized)Low
Homogeneous Acidp-Toluenesulfonic Acid80 - 1106 - 892 - 95DifficultLow-Medium
Heterogeneous AcidAmberlyst-15 (Resin)85 - 10012 - 1688 - 92Simple FiltrationHigh
BiocatalystNovozym 435 (Lipase)40 - 6048 - 7235 - 45Simple FiltrationVery High

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The use of a Dean-Stark apparatus is critical; it continuously removes the byproduct (water), shifting the equilibrium toward the ester (Le Chatelier's principle) and providing a visual, real-time confirmation of the reaction's progress. Furthermore, because the pKa of valproic acid is approximately 5.0, the acidic environment must be carefully controlled during extraction and workup [4].

Protocol A: Heterogeneous Catalysis using Amberlyst-15 (Recommended for Scale-Up)

  • Preparation: Charge a 500 mL round-bottom flask with 2-propylhexanoic acid (0.1 mol, ~14.4 g) and absolute ethanol (0.5 mol, ~23.0 g). The excess ethanol acts as both the reactant and the solvent.

  • Catalyst Addition: Add 1.5 g of pre-dried Amberlyst-15 resin.

  • Apparatus Setup: Attach a Dean-Stark trap filled with a small amount of an azeotropic solvent (e.g., cyclohexane) and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C). Monitor the reaction by observing water collection in the Dean-Stark trap. Continue reflux for 12-16 hours until water evolution ceases, visually validating reaction completion.

  • Separation: Cool the mixture to room temperature. Filter the solid Amberlyst-15 resin using a sintered glass funnel. Wash the resin with 10 mL of cold ethanol (the resin can be regenerated for future use).

  • Purification: Concentrate the filtrate under reduced pressure to remove excess ethanol and cyclohexane. Purify the crude ethyl 2-propylhexanoate via fractional vacuum distillation.

Workflow step1 Step 1: Reagent Mixing Valproic Acid + EtOH + Amberlyst-15 step2 Step 2: Azeotropic Reflux 85-90°C with Dean-Stark Trap step1->step2 step3 Step 3: Catalyst Separation Vacuum Filtration of Resin step2->step3 step4 Step 4: Purification Fractional Vacuum Distillation step3->step4 step5 Step 5: Validation GC-MS & 1H-NMR Analysis step4->step5

Standardized experimental workflow for the heterogeneous catalytic synthesis of ethyl valproate.

Protocol B: Homogeneous Catalysis using Sulfuric Acid (Recommended for Bench-Scale Speed)

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-propylhexanoic acid (0.1 mol) in absolute ethanol (0.5 mol).

  • Catalyst Addition: Slowly add 0.5 mL of concentrated H2​SO4​ dropwise while stirring. (Caution: Highly exothermic).

  • Reaction: Reflux the mixture for 4-6 hours using a Dean-Stark trap.

  • Neutralization (Self-Validating Step): Cool the mixture and transfer it to a separatory funnel. Add 50 mL of distilled water and 50 mL of ethyl acetate. Carefully neutralize the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ). The cessation of CO2​ gas evolution serves as a self-validating indicator that the acid catalyst has been completely quenched.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo. Distill the residue to isolate pure ethyl 2-propylhexanoate.

Conclusion

For rapid, high-yield synthesis of 2-propylhexanoic acid ethyl ester at a bench scale, homogeneous catalysts like H2​SO4​ remain unmatched due to their ability to easily overcome the substrate's severe steric hindrance. However, for scalable, environmentally conscious drug development workflows, heterogeneous solid acids (Amberlyst-15) provide the best balance of yield, catalyst recoverability, and process safety. Biocatalysts, while ideal in theory, require further active-site engineering before they can efficiently process α -branched aliphatic substrates.

References

  • 1, E3S Web of Conferences. 2.2, Google Patents. 3.3, MDPI Molecules. 4.4, Oxford Academic - Journal of Chromatographic Science.

Sources

A Senior Application Scientist's Guide to the Structural Comparison of Branched-Chain Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics and synthetic chemistry, branched-chain fatty acid ethyl esters (BCFAEEs) represent a class of molecules with significant, yet nuanced, structural diversity. The position of a single methyl group can dramatically alter the physicochemical properties and biological activity of these esters. This guide provides an in-depth technical comparison of BCFAEEs, focusing on the common iso and anteiso isomers. We will explore the analytical methodologies for their differentiation, compare their structural and functional attributes, and provide the experimental rationale for these comparative studies.

Introduction: The Significance of the Branch Point

Branched-chain fatty acids (BCFAs) are primarily saturated fatty acids with one or more methyl groups on the carbon chain. The most prevalent forms in nature are the iso and anteiso isomers. Iso-BCFAs have a methyl group on the penultimate carbon from the non-carboxyl end, while anteiso-BCFAs have a methyl branch on the antepenultimate carbon.[1] When esterified with ethanol, they form BCFAEEs, a process that can occur naturally during fermentation or through targeted synthesis.[2][3]

The seemingly minor shift in the methyl branch position between iso and anteiso structures has profound effects on their molecular packing and, consequently, their physical properties. These differences are critical in various applications, from the cold-flow properties of biofuels to the organoleptic profiles of flavor compounds and the efficacy of lipid-based drug delivery systems.[4][5]

Structural Elucidation: A Comparative Analytical Workflow

Differentiating between iso and anteiso BCFAEEs requires a multi-faceted analytical approach, primarily relying on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of fatty acid esters due to its high sensitivity and specificity.[6] The first step in a comparative analysis is to separate the isomers chromatographically, followed by structural identification through their mass spectra.

2.1.1. Chromatographic Separation

The elution order of BCFAEEs on a gas chromatograph is dependent on the stationary phase of the column. On commonly used polar stationary phases (e.g., cyanopropyl silicones), the separation is influenced by the carbon number, degree of unsaturation, and the position of the branch.[7] While specific retention time data for a full homologous series of BCFAEEs is not widely published, general elution patterns can be predicted. Typically, for a given carbon number, the elution order is iso, then anteiso, followed by the straight-chain (n) isomer.[8] This is because the more centrally located branch of the anteiso isomer can lead to slightly stronger interactions with the stationary phase compared to the terminally branched iso isomer.

2.1.2. Mass Spectral Fragmentation: The Key to Identification

Electron ionization (EI) mass spectrometry provides the structural information necessary to distinguish between iso and anteiso BCFAEEs. The fragmentation patterns are highly characteristic and predictable. While much of the detailed literature focuses on fatty acid methyl esters (FAMEs), the principles are directly applicable to ethyl esters, with the key difference being the presence of the ethyl group.

A hallmark of ethyl esters is the McLafferty rearrangement, which produces a characteristic ion at m/z = 88.[8] However, the most diagnostic information for differentiating iso and anteiso isomers comes from the cleavage at the branch point.

  • iso-BCFAEEs : These isomers are characterized by a terminal isopropyl group. The primary diagnostic fragment results from the loss of this isopropyl group ([M-43]⁺).

  • anteiso-BCFAEEs : These isomers have a terminal sec-butyl group. Cleavage on either side of the methyl branch leads to two characteristic fragments: the loss of an ethyl group ([M-29]⁺) and the loss of an isobutyl group ([M-57]⁺).

The following table summarizes the expected key diagnostic ions for a hypothetical C17 BCFAEE.

Compound Structure Molecular Ion (M⁺) Key Diagnostic Fragments (m/z) Rationale
Ethyl iso-heptadecanoateCH₃CH(CH₃)(CH₂)₁₂COOCH₂CH₃298255 ([M-43]⁺)Loss of the terminal isopropyl group.
Ethyl anteiso-heptadecanoateCH₃CH₂CH(CH₃)(CH₂)₁₁COOCH₂CH₃298269 ([M-29]⁺), 241 ([M-57]⁺)Cleavage on both sides of the methyl branch.

Below is a Graphviz diagram illustrating the characteristic fragmentation of iso and anteiso BCFAEEs.

G cluster_iso iso-BCFAEE Fragmentation cluster_anteiso anteiso-BCFAEE Fragmentation iso_parent iso-BCFAEE [M]⁺ iso_frag [M-43]⁺ iso_parent->iso_frag - C₃H₇ anteiso_parent anteiso-BCFAEE [M]⁺ anteiso_frag1 [M-29]⁺ anteiso_parent->anteiso_frag1 - C₂H₅ anteiso_frag2 [M-57]⁺ anteiso_parent->anteiso_frag2 - C₄H₉

Caption: Characteristic EI-MS fragmentation pathways for iso- and anteiso-BCFAEEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-destructive method for detailed structural analysis.[9] Both ¹H and ¹³C NMR can be used to confirm the identity of BCFAEEs and differentiate between isomers.

2.2.1. ¹H NMR Spectroscopy

In the ¹H NMR spectrum of a BCFAEE, the signals for the ethyl ester group are characteristic: a quartet around 4.1 ppm (-OCH₂CH₃) and a triplet around 1.2 ppm (-OCH₂CH₃). The key to differentiating iso and anteiso isomers lies in the signals of the terminal methyl groups.

  • iso-BCFAEEs : The two methyl groups of the terminal isopropyl moiety are equivalent and appear as a doublet around 0.85 ppm.

  • anteiso-BCFAEEs : The two terminal methyl groups are in different chemical environments. The methyl group of the ethyl branch appears as a triplet, while the methyl group on the main chain at the branch point appears as a doublet. These signals are often close together in the 0.8-0.9 ppm region.

2.2.2. ¹³C NMR Spectroscopy

¹³C NMR offers a more detailed look at the carbon skeleton.[10] The carbonyl carbon of the ester appears around 173-174 ppm, and the carbons of the ethyl group are found at approximately 60 ppm (-OCH₂) and 14 ppm (-OCH₂CH₃). The differences between iso and anteiso isomers are most apparent in the upfield region of the spectrum. The chemical shifts of the carbons at and near the branch point will be distinct for each isomer.

The following table provides expected ¹H and ¹³C NMR chemical shifts for the distinguishing terminal groups of BCFAEEs.

Isomer Type Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
isoTerminal (CH₃)₂CH-~0.85 (d)~22-23
anteisoTerminal CH₃CH₂CH(CH₃)-~0.8-0.9 (t and d)~11-12 and ~19-20
Experimental Protocols
2.3.1. Protocol for BCFAEE Synthesis (Acid-Catalyzed Esterification)
  • Combine the branched-chain fatty acid (1.0 eq) and absolute ethanol (10.0 eq) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude BCFAEE.

  • Purify the product by column chromatography on silica gel if necessary.

2.3.2. Protocol for GC-MS Analysis
  • Sample Preparation : Dilute the BCFAEE sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Column : A polar capillary column (e.g., DB-23, HP-88) is recommended for good separation of isomers.[7]

    • Injector : Set to a temperature of 250°C in splitless mode.

    • Oven Program : A temperature gradient is typically used, for example, starting at 60°C, ramping to 220°C at a rate of 5-10°C/min, and holding for a few minutes.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230°C.

The following diagram outlines the general workflow for the comparative analysis of BCFAEEs.

G start BCFAEE Sample (iso/anteiso mixture) gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr data_analysis Data Analysis gcms->data_analysis nmr->data_analysis comparison Structural Comparison data_analysis->comparison

Caption: General workflow for the structural comparison of BCFAEE isomers.

Comparison of Physicochemical Properties and Applications

The structural differences between iso and anteiso BCFAEEs directly influence their bulk properties and suitability for various applications.

Property iso-BCFAEEs anteiso-BCFAEEs Rationale and Significance
Melting Point/Pour Point Generally higherGenerally lowerThe less symmetrical structure of anteiso isomers disrupts crystal lattice formation more effectively, leading to improved low-temperature properties. This is crucial for applications like biofuels and lubricants in cold climates.
Viscosity Typically slightly higherTypically slightly lowerThe branching in anteiso isomers can lead to a slight reduction in viscosity compared to the more compact iso isomers.
Flavor & Fragrance Profile Varies, can have fruity, waxy notes. For example, ethyl isovalerate has a powerful fruity note with a hint of pineapple.[4][11][12]Varies, often described with different fruity notes. For instance, ethyl 2-methylbutyrate (an anteiso structure) has a distinct apple character.[4][8][13]The position of the methyl group significantly impacts how the molecule interacts with olfactory receptors, leading to distinct aroma profiles. This is critical in the food and fragrance industries.[5]
Lubricity GoodGoodBoth types of esters can improve the lubricity of fuels and serve as base stocks for biolubricants due to their polar ester group.[11]

Conclusion

The structural comparison of branched-chain fatty acid ethyl esters, particularly iso and anteiso isomers, is a critical task for researchers in diverse fields. While their structures differ by only a single methylene group in the placement of a methyl branch, the consequences for their analytical signatures and physical properties are significant. A systematic approach using GC-MS for separation and fragmentation pattern analysis, complemented by NMR for detailed structural confirmation, provides a robust framework for their differentiation. Understanding these structural nuances is paramount for harnessing their unique properties in applications ranging from advanced biofuels and lubricants to the fine-tuning of flavors and fragrances.

References
  • Ethyl iso-valerate in tropical, berry, fruit and other flavors. (2023, November 1). Perfumer & Flavorist. [Link]

  • Ethyl isovalerate, 108-64-5. The Good Scents Company. [Link]

  • Ethyl isovalerate. Wikipedia. [Link]

  • How to Build an Apple Flavor. (2026, March 24). Michael. [Link]

  • The Ethyl 2-methylbutyrates. Leffingwell & Associates. [Link]

  • Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy. ILPS. [Link]

  • Formation Pathways of Ethyl Esters of Branched Short-Chain Fatty Acids during Wine Aging. (2005, April 2). Journal of Agricultural and Food Chemistry. [Link]

  • 13C position-specific isotopic analysis of fatty acid methyl esters using NMR with intramolecular isotopic referencing. (2025, November 8). PubMed. [Link]

  • Branched-chain fatty acid content of foods and estimated intake in the USA. (2014, May 15). British Journal of Nutrition. [Link]

  • Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. ResearchGate. [Link]

  • Esters – The Fruity Building Blocks of Flavor. (2016, October 19). Imbibe. [Link]

  • Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry. (2006, March 15). PubMed. [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005, August 30). Agilent. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. [Link]

  • Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. (2022, May 16). MDPI. [Link]

  • Fatty acid ethyl esters in virgin olive oils: a correlation study with the volatile profile. ResearchGate. [Link]

  • Formation pathways of ethyl esters of branched short-chain fatty acids during wine aging. (2005, May 4). PubMed. [Link]

  • ethyl esters of fatty acids (edible), 977077-55-6. The Good Scents Company. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Propylhexanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety & Handling Guide: 2-Propylhexanoic Acid Ethyl Ester

A Critical Note on Chemical Safety: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 2-Propylhexanoic Acid Ethyl Ester (CAS No. 161011-36-5) is not widely accessible. The guidance herein is synthesized from the known hazards of its parent compound, 2-Ethylhexanoic Acid, and general safety protocols for aliphatic esters. This information is intended to establish a baseline for safe laboratory practices. It is imperative to obtain and meticulously review the official SDS from your supplier before any handling, storage, or disposal of this substance. The supplier's SDS is the primary and authoritative source for all safety information.

Anticipated Hazard Profile: An Analysis of Analogs

To establish a conservative safety framework, we must analyze the hazards associated with the parent acid, 2-Ethylhexanoic Acid, as its toxicological properties may be relevant. Esters can be hydrolyzed back to their parent acid and alcohol components in vivo, making the parent acid's hazard profile critically important.

The primary documented hazards for 2-Ethylhexanoic Acid, which should be considered potential risks for its ethyl ester derivative, are significant.[1][2]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Reproductive Toxicity, Category 1B May damage the unborn child.[1][2] alt text P201, P202, P280, P308+P313, P405, P501[2]
Acute Dermal Toxicity, Category 4 Harmful in contact with skin.[2] alt text P280, P312, P321, P362+P364[2]
Combustible Liquid Flash point is typically high for similar esters (>61°C / 142°F), indicating it will burn but is not easily ignited at ambient temperatures.[3]None required for high flash pointP210: Keep away from heat/sparks/open flames.[3]
Skin & Eye Irritation (Anticipated) Aliphatic esters and the parent acid can cause skin and eye irritation upon contact.[4] alt text P264, P280, P302+P352, P305+P351+P338[5]

Task-Specific PPE & Operational Protocols

The selection of Personal Protective Equipment (PPE) is directly dictated by the specific task and the associated risk of exposure. The following protocols provide a tiered approach to safety.

Protocol 1: Routine Handling of Small Quantities (<100 mL)

This protocol applies to standard laboratory procedures such as weighing, aliquoting, and preparing solutions within a controlled environment.

Primary Engineering Control: All handling must be performed inside a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step PPE & Handling Procedure:

  • Hand Protection: Don chemically resistant gloves. Nitrile gloves (minimum 5 mil thickness) are a suitable starting point for preventing incidental contact. For prolonged contact or immersion, heavier gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for defects before use.[6]

  • Eye & Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[7]

  • Body Protection: A standard, long-sleeved laboratory coat is required. Ensure it is fully buttoned.

  • Post-Handling: After the procedure, remove gloves using the proper technique to avoid skin contact with the outer surface. Immediately wash hands with soap and water.[8]

Protocol 2: Handling Large Quantities or Splash-Prone Operations

This protocol is for tasks involving volumes greater than 100 mL, transfers between large containers, or procedures with a high potential for splashing or aerosol generation (e.g., heating, sonicating, vortexing).

Primary Engineering Control: A chemical fume hood is mandatory.

Step-by-Step PPE & Handling Procedure:

  • Hand Protection: Wear heavy-duty, chemically resistant gloves (e.g., butyl rubber, neoprene) with extended cuffs. Consider double-gloving (a lighter nitrile glove underneath a heavier glove) for enhanced protection.

  • Eye & Face Protection: In addition to chemical splash goggles, a full-face shield is required to protect against splashes to the entire face.[6]

  • Body Protection: Wear a chemical-resistant apron made of rubber or PVC over a standard lab coat.

  • Grounding: For transfers between metal containers, ensure all equipment is properly grounded and bonded to prevent static discharge, which could ignite vapors.[9]

  • Respiratory Protection: Not typically required if work is performed within a properly functioning fume hood. However, if any airborne concentration is suspected, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[7]

PPE Selection Workflow & Disposal Plan

A systematic approach to PPE selection is critical. The following flowchart illustrates the decision-making process that should be undertaken before any work begins.

PPE_Selection_Workflow PPE Selection Workflow for 2-Propylhexanoic Acid Ethyl Ester cluster_prep Phase 1: Pre-Task Assessment cluster_disposal Phase 3: Post-Task & Disposal SDS Obtain & Review Supplier's SDS Task Analyze Task: - Quantity? - Splash/Aerosol Risk? - Heating? SDS->Task SDS is Primary Guide Doff Proper Doffing (Gloves First) Eye Eye/Face Protection Task->Eye Splash Risk? Hand Hand Protection Task->Hand Contact Risk? Body Body Protection Task->Body Large Volume? Resp Respiratory Protection Task->Resp Aerosol/Vapor Risk? (Outside Fume Hood) Hand->Doff Waste Dispose of Contaminated PPE & Chemical Waste per SDS & Local Regulations Doff->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: PPE selection begins with the supplier's SDS and a thorough task assessment.

Operational Plan: Disposal of Contaminated Materials

Safe and compliant disposal is the final step of a sound experimental plan.

  • Contaminated PPE:

    • Disposable gloves, bench paper, and other contaminated solid items must be collected in a dedicated, clearly labeled hazardous waste container.

    • Do not dispose of contaminated items in regular trash.[1]

  • Chemical Waste:

    • Liquid waste containing 2-Propylhexanoic Acid Ethyl Ester must be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.

    • Never dispose of this chemical down the drain or sewer system.[10]

    • Follow all local, state, and federal regulations for hazardous waste disposal, guided by the instructions in the supplier's SDS.

References

  • Google. (2026).
  • OSHA. (2025). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. [Link]

  • Wallace, W. J. (2024). Flammable and Combustible Liquids: Storage and Handling. ASSE. [Link]

  • OSHA. (n.d.). eTool: Logging - Mechanical Operations - Flammable and Combustible Liquids. [Link]

  • OSHA Outreach Courses. (2024). OSHA Guidelines for Handling Flammable and Combustible Liquids | Safety Training Course. YouTube. [Link]

  • U.S. Compliance. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

  • Carboline. (2025). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. [Link]

  • Stobec. (2014). Safety Data Sheet Isopropyl 2-Ethyl Hexanoate. [Link]

  • NextSDS. (n.d.). 2-Ethyl-2-propylhexanoic acid methyl ester — Chemical Substance Information. [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet for Ethyl hexanoate. [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]

  • Australian Government Department of Health. (2018). Aliphatic allyl esters: Human health tier II assessment. [Link]

  • FUJIFILM Wako Chemicals. (2025). Safety Data Sheet for o-Phenylphenol Standard. [Link]

  • Government of Canada. (2019). Aliphatic Diesters Group – information sheet. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • University of California. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. [Link]

  • CPAchem. (2023). Safety data sheet for 2-Ethylhexanoic Acid. [Link]

  • ResearchGate. (n.d.). Scientific Opinion on the safety and efficacy of aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols and esters.... [Link]

  • GRS. (n.d.). Safety Data Sheet for Tap Magic. [Link]

  • PCW. (2020). ETHYL HEXANOATE - Safety Data Sheet. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。